molecular formula C11H11NO2 B182263 2,3-Dimethyl-1H-indole-7-carboxylic acid CAS No. 103986-07-8

2,3-Dimethyl-1H-indole-7-carboxylic acid

Cat. No.: B182263
CAS No.: 103986-07-8
M. Wt: 189.21 g/mol
InChI Key: ITMIUTVFOTYMOJ-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1H-indole-7-carboxylic acid is a functionalized indole derivative offered as a key chemical building block for medicinal chemistry and drug discovery research. The indole nucleus is a privileged scaffold in pharmacology, present in numerous bioactive molecules and approved drugs due to its ability to interact with diverse biological targets . This specific compound features a carboxylic acid functional group, making it a versatile precursor for the synthesis of more complex molecules, particularly amide derivatives . Indole-carboxamide compounds are of significant research interest in the development of novel therapeutic agents. For instance, such structures have been explored as potent agonists of the TRPV1 ion channel, a validated target for developing novel antinociceptive and anti-inflammatory agents . Furthermore, derivatives of indole-3-carboxylic acid have demonstrated promising antiviral activity. Recent in vitro studies have shown that certain 5-methoxyindole-3-carboxylic acid derivatives can completely inhibit the replication of SARS-CoV-2, also exhibiting interferon-inducing activity and suppressing spike protein-induced syncytium formation . The structural motif is also actively investigated in neuroscience, with indole-based compounds being rationally designed to target multiple pathways in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease . This high-quality reagent provides researchers with a valuable starting point for synthesizing and evaluating novel compounds for a wide spectrum of biological applications, including antiviral, anti-neurodegenerative, and pain-related research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethyl-1H-indole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-6-7(2)12-10-8(6)4-3-5-9(10)11(13)14/h3-5,12H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMIUTVFOTYMOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=CC=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395255
Record name 2,3-Dimethyl-1H-indole-7-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103986-07-8
Record name 2,3-Dimethyl-1H-indole-7-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dimethyl-7-indolecarboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,3-Dimethyl-1H-indole-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 2,3-Dimethyl-1H-indole-7-carboxylic acid (CAS 103986-07-8). Due to the limited availability of specific experimental data for this particular isomer, this document outlines the essential experimental protocols for determining its physicochemical characteristics. Data for structurally related indole carboxylic acids are presented to offer a comparative context for anticipated values. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the synthesis, characterization, and application of novel indole derivatives.

Introduction

Indole and its derivatives are a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities. This compound is a specific analogue whose therapeutic potential is an active area of investigation. A thorough understanding of its physical properties is fundamental for its development as a potential therapeutic agent, impacting aspects such as formulation, bioavailability, and pharmacokinetic profile.

Physicochemical Properties

A precise determination of the physical properties of a compound is critical for its scientific and pharmaceutical development. The following sections detail the key physical properties and the experimental methodologies for their determination.

General Properties
PropertyDataSource
CAS Number 103986-07-8[1]
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.22 g/mol []
IUPAC Name This compound[]
Melting Point
CompoundMelting Point (°C)
Indole-3-carboxylic acid232-234
5-Methoxy-1H-indole-2-carboxylic acid171.8–175.3
3,3-Di(1H-indol-3-yl)propanoic acid176.7–177.6

The melting point can be determined using a digital melting point apparatus. A small, powdered sample of the crystalline material is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range. For high purity compounds, this range is typically narrow.

Solubility

Solubility in various solvents is a critical parameter for drug delivery and formulation. Specific solubility data for this compound is not available. However, the solubility of carboxylic acids in organic solvents can be significantly influenced by the presence of water.

The equilibrium solubility of the compound can be determined in various solvents (e.g., water, ethanol, DMSO, acetone). An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial. The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Acid Dissociation Constant (pKa)

The pKa value is essential for understanding the ionization state of the molecule at different pH values, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

A known concentration of this compound is dissolved in a suitable solvent mixture (e.g., water:ethanol 1:1 v/v). The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter. The pKa can be determined from the inflection point of the resulting titration curve, where half of the acid has been neutralized.[3]

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the chemical structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz).[4] Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic peaks for the N-H stretch of the indole, the O-H and C=O stretches of the carboxylic acid, and C-H and C=C stretches of the aromatic rings are expected.

The IR spectrum can be obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

The mass spectrum can be acquired using various ionization techniques, such as Electrospray Ionization (ESI) or Electron Impact (EI). The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are detected.

Visualization of Methodologies and Pathways

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like this compound.

G cluster_0 Synthesis and Purification Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR FT-IR Spectroscopy Purification->IR MP Melting Point Purification->MP Sol Solubility Purification->Sol pKa pKa Determination Purification->pKa

Workflow for Compound Characterization
Hypothetical Signaling Pathway Inhibition

Indole derivatives have been investigated as inhibitors of various signaling pathways implicated in diseases such as cancer. The diagram below illustrates a hypothetical mechanism where an indole derivative inhibits a kinase signaling cascade.

G Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Proliferation Cell Proliferation TranscriptionFactor->Proliferation Promotes Inhibitor 2,3-Dimethyl-1H- indole-7-carboxylic acid Inhibitor->Kinase2 Inhibits

Hypothetical Kinase Pathway Inhibition

Conclusion

This technical guide has outlined the essential physical properties and the methodologies required for the comprehensive characterization of this compound. While specific experimental data for this compound remains limited in the public domain, the provided protocols and comparative data for related structures offer a solid foundation for researchers. The systematic determination of these properties is a prerequisite for advancing the study of this and other novel indole derivatives in the context of drug discovery and development.

References

2,3-Dimethyl-1H-indole-7-carboxylic acid chemical structure and analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of 2,3-Dimethyl-1H-indole-7-carboxylic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Structure and Identification

This compound is a heterocyclic compound featuring a bicyclic indole core structure. This core is substituted with two methyl groups at positions 2 and 3, and a carboxylic acid group at position 7.

Chemical Structure:

Key Identifiers:

IdentifierValue
IUPAC Name This compound[]
CAS Number 103986-07-8[2]
Molecular Formula C₁₁H₁₁NO₂[][2]
Molecular Weight 189.21 g/mol [2]
SMILES CC1=C(NC2=C1C=CC=C2C(=O)O)C[]
InChI InChI=1S/C11H11NO2/c1-6-7(2)12-10-8(6)4-3-5-9(10)11(13)14/h3-5,12H,1-2H3,(H,13,14)[]

Physicochemical Properties

PropertyPredicted Value/Characteristic
Melting Point Expected to be a solid at room temperature with a relatively high melting point, characteristic of crystalline carboxylic acids.
Boiling Point High boiling point is expected due to the presence of the carboxylic acid group, which allows for strong intermolecular hydrogen bonding.
Solubility Likely to have low solubility in water and higher solubility in organic solvents such as ethanol, acetone, and diethyl ether. The carboxylic acid group may allow for some solubility in basic aqueous solutions through salt formation.
Appearance Likely a crystalline solid.

Spectroscopic Analysis

Specific experimental spectra for this compound are not publicly available. The following sections describe the expected spectral characteristics based on the analysis of its functional groups and data from similar indole-containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the indole ring, the N-H proton, and the two methyl groups.

  • Aromatic Protons (3H): Signals for the protons on the benzene ring portion of the indole nucleus would likely appear in the range of δ 7.0-8.0 ppm. The specific splitting patterns would depend on their coupling with each other.

  • N-H Proton (1H): A broad singlet is anticipated for the N-H proton, typically in the region of δ 8.0-11.0 ppm, although its chemical shift can be highly variable and dependent on solvent and concentration.

  • Methyl Protons (6H): Two distinct singlets are expected for the two methyl groups at positions 2 and 3, likely appearing in the upfield region of the spectrum, around δ 2.0-2.5 ppm.

  • Carboxylic Acid Proton (1H): A very broad singlet is expected for the carboxylic acid proton, typically appearing far downfield, above δ 10.0 ppm.

¹³C NMR: The carbon NMR spectrum would provide information on all eleven carbon atoms in the molecule.

  • Carbonyl Carbon (C=O): The signal for the carboxylic acid carbonyl carbon is expected to appear in the downfield region, typically between δ 165-185 ppm.

  • Aromatic and Heterocyclic Carbons (8C): The eight carbons of the indole ring system would resonate in the aromatic region, generally between δ 100-140 ppm.

  • Methyl Carbons (2C): The two methyl carbons would show signals in the upfield region, typically between δ 10-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the vibrational frequencies of its key functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated around 1680-1710 cm⁻¹ for the carbonyl group of the carboxylic acid.

  • N-H Stretch: A moderate absorption band is expected around 3300-3500 cm⁻¹ corresponding to the N-H stretch of the indole ring.

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching bands would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region would correspond to the carbon-carbon double bond stretching of the aromatic ring.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak and various fragmentation patterns.

  • Molecular Ion Peak (M⁺): A peak at m/z = 189, corresponding to the molecular weight of the compound, is expected.

  • Key Fragmentation Patterns: Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the carboxyl group (-COOH, M-45). Fragmentation of the indole ring is also possible.

Experimental Protocols

General Synthetic Approach (Hypothetical):

A potential synthesis could start from a substituted phenylhydrazine and a ketone. For this compound, the synthesis could be envisioned as follows:

  • Starting Materials: (2-Carboxyphenyl)hydrazine and 2-butanone.

  • Reaction: The (2-carboxyphenyl)hydrazine would be reacted with 2-butanone in the presence of an acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid).

  • Mechanism: The reaction proceeds via the formation of a phenylhydrazone intermediate, followed by a[3][3]-sigmatropic rearrangement (the Fischer indole synthesis) to form the indole ring.

  • Work-up and Purification: The reaction mixture would be neutralized, and the crude product extracted with an organic solvent. Purification would likely be achieved by recrystallization or column chromatography.

General Analytical Protocol:

The following is a general workflow for the analytical characterization of a synthesized compound like this compound.

G cluster_synthesis Synthesis and Purification cluster_analysis Structural and Purity Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Purity Purity Assessment (e.g., HPLC, Elemental Analysis) Purification->Purity

Caption: General experimental workflow for the synthesis and characterization of a chemical compound.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or any associated signaling pathways of this compound. While other indole carboxylic acid derivatives have been investigated for various pharmacological activities, including as enzyme inhibitors and receptor antagonists, the biological profile of this particular compound remains to be elucidated.[4][5][6][7][8][9]

Future research could explore the potential of this molecule in various therapeutic areas. A general workflow for such a preliminary biological screening is outlined below.

G cluster_screening Initial Biological Screening cluster_followup Follow-up Studies Compound 2,3-Dimethyl-1H-indole- 7-carboxylic acid InVitro In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) Compound->InVitro CellBased Cell-Based Assays (e.g., Cytotoxicity, Reporter Gene) Compound->CellBased HitIdentification Hit Identification InVitro->HitIdentification CellBased->HitIdentification Mechanism Mechanism of Action Studies HitIdentification->Mechanism LeadOptimization Lead Optimization Mechanism->LeadOptimization

Caption: A logical workflow for the initial biological evaluation of a novel chemical entity.

Conclusion

This compound is a well-defined chemical entity with a clear structure. While its fundamental identifiers are established, there is a notable lack of publicly available, detailed experimental data regarding its physicochemical properties, spectroscopic analysis, and biological activity. The information provided in this guide is based on the foundational principles of organic chemistry and spectroscopy, offering expected characteristics to guide future research. Further experimental investigation is required to fully characterize this compound and explore its potential applications.

References

Spectroscopic Profile of 2,3-Dimethyl-1H-indole-7-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,3-Dimethyl-1H-indole-7-carboxylic acid. Due to the limited availability of experimentally derived spectra for this specific compound in public databases, this document focuses on predicted spectroscopic characteristics based on data from closely related indole derivatives and established principles of spectroscopic interpretation. The information presented herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Overview

This compound possesses a core indole scaffold, substituted with two methyl groups at positions 2 and 3, and a carboxylic acid group at position 7. This substitution pattern is expected to give rise to a unique spectroscopic fingerprint, which can be elucidated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The molecular formula for this compound is C₁₁H₁₁NO₂ and its molecular weight is 189.22 g/mol .[]

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of spectroscopic data for similar indole carboxylic acids and the known effects of substituents on spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~12.5 - 13.5Broad Singlet1HCOOH
~11.0 - 11.5Singlet1HN-H
~7.8 - 8.0Doublet1HH-4
~7.2 - 7.4Doublet1HH-6
~7.0 - 7.2Triplet1HH-5
~2.4Singlet3H2-CH₃
~2.2Singlet3H3-CH₃

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~168 - 172C=O (Carboxylic Acid)
~135 - 138C-7a
~130 - 133C-3a
~125 - 128C-2
~120 - 123C-6
~118 - 121C-4
~115 - 118C-5
~110 - 113C-3
~105 - 108C-7
~10 - 142-CH₃
~8 - 123-CH₃

Note: Chemical shifts are predictions and may vary depending on the solvent and experimental conditions. The acidic proton of the carboxylic acid typically appears as a broad singlet at a downfield chemical shift (10-13 ppm).[2] The carboxyl carbon atom is expected to resonate in the range of 165 to 185 δ in the ¹³C NMR spectrum.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300 - 3400Medium, SharpN-H Stretch
~2500 - 3300BroadO-H Stretch (Carboxylic Acid)
~1680 - 1710StrongC=O Stretch (Carboxylic Acid)
~1550 - 1620MediumC=C Stretch (Aromatic)
~1210 - 1320StrongC-O Stretch (Carboxylic Acid)
~700 - 800StrongC-H Bending (Aromatic)

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching absorption in the region of 2500 to 3300 cm⁻¹ and a strong carbonyl (C=O) stretching absorption between 1710 and 1760 cm⁻¹.[3] For aromatic carboxylic acids, the C=O stretch is typically observed between 1710 and 1680 cm⁻¹.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Key Mass Spectrometry Fragmentation Patterns for this compound (Electron Impact - EI)

m/zProposed Fragment
189[M]⁺ (Molecular Ion)
172[M - OH]⁺
144[M - COOH]⁺
130[M - COOH - CH₂]⁺

For indole carboxylic acids, common fragmentation pathways involve the loss of water (H₂O) or a hydroxyl radical (•OH) from the molecular ion.[5]

Experimental Protocols

The following are general methodologies for obtaining the spectroscopic data discussed.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard. For ¹H NMR, key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of at least 1 second. For ¹³C NMR, a wider spectral width (e.g., 0-220 ppm) is necessary. Two-dimensional NMR techniques like COSY and HSQC can be employed to aid in the complete assignment of proton and carbon signals.

IR Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum would typically be recorded over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry

Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced into the ion source, and the resulting mass spectrum would be recorded. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments.

Visualizations

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation cluster_result Final Output Sample Chemical Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Process Spectral Processing NMR->Process IR->Process MS->Process Interpret Structural Elucidation Process->Interpret Structure Confirmed Structure Interpret->Structure

Caption: General workflow for spectroscopic analysis.

Chemical Structure and Atom Numbering

The structure of this compound with standard IUPAC numbering is shown below to aid in the interpretation of NMR data.

Caption: Structure of this compound.

References

An In-depth Technical Guide to 2,3-Dimethyl-1H-indole-7-carboxylic Acid (CAS 103986-07-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dimethyl-1H-indole-7-carboxylic acid (CAS 103986-07-8), a small molecule with potential therapeutic applications. This document consolidates available chemical data, proposes a detailed synthetic route based on established chemical principles, and explores its putative biological activity as an inhibitor of human Fatty Acid Synthase (hFASN). While experimental biological data is not currently available in the public domain, this guide offers a scientifically grounded framework for researchers interested in the synthesis, characterization, and evaluation of this compound. All quantitative data is presented in structured tables, and detailed hypothetical experimental protocols are provided. Visualizations of the proposed synthetic pathway and a relevant biological signaling pathway are included to facilitate understanding.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a bicyclic indole core structure. The indole ring system is substituted with two methyl groups at positions 2 and 3, and a carboxylic acid group at position 7.

PropertyValueSource
CAS Number 103986-07-8Commercial Suppliers
Molecular Formula C₁₁H₁₁NO₂[]
Molecular Weight 189.21 g/mol []
IUPAC Name This compound[]
Canonical SMILES CC1=C(C)NC2=C1C=CC=C2C(=O)O[]
Appearance Solid (predicted)General knowledge of similar compounds
Solubility Soluble in organic solvents like DMSO, DMF, and methanol (predicted)General knowledge of similar compounds

Synthesis and Characterization

While a specific detailed experimental protocol for the synthesis of this compound is not available in the peer-reviewed literature, a plausible and efficient route is the Fischer indole synthesis. This classical reaction involves the acid-catalyzed cyclization of a phenylhydrazone.

Proposed Synthetic Pathway: Fischer Indole Synthesis

The proposed synthesis starts from commercially available 2-hydrazinylbenzoic acid and butan-2-one.

G A 2-Hydrazinylbenzoic acid C Phenylhydrazone Intermediate A->C Acid catalyst (e.g., HCl) B Butan-2-one B->C D This compound C->D Heat, Acid catalyst (e.g., Polyphosphoric acid) G A This compound B hFASN A->B Inhibition C Fatty Acid Synthesis B->C Catalyzes F Cell Proliferation & Survival G Apoptosis D Membrane Synthesis C->D E Signaling Lipids C->E C->G Depletion leads to D->F E->F

References

The Enigmatic History of 2,3-Dimethyl-1H-indole-7-carboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-1H-indole-7-carboxylic acid, a substituted indole derivative, presents a curious case in the annals of chemical literature. Despite the significant role of the indole nucleus as a privileged scaffold in medicinal chemistry, detailed historical accounts and specific discovery narratives for this particular molecule are conspicuously absent from readily available scientific databases and publications. This technical guide aims to provide a comprehensive overview of what is known about this compound, drawing upon general principles of indole chemistry and the fragmented information available. While a definitive "discovery" paper remains elusive, we can infer its synthetic origins and potential utility based on established chemical methodologies.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These data are foundational for any potential application in drug design and development, influencing factors such as solubility, membrane permeability, and formulation.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 103986-07-8Commercial Suppliers[][2]
Molecular Formula C₁₁H₁₁NO₂Commercial Suppliers[][2]
Molecular Weight 189.21 g/mol Commercial Suppliers[][2]
Appearance Solid (predicted)General Chemical Knowledge
Purity Typically >95%Commercial Suppliers[]

Synthesis and Putative Discovery

While a specific publication detailing the first synthesis of this compound could not be identified through extensive searches, its structure strongly suggests a synthesis route based on the well-established Fischer indole synthesis . This classic reaction, a cornerstone of heterocyclic chemistry, involves the acid-catalyzed cyclization of a phenylhydrazone.

Experimental Protocol: A Plausible Fischer Indole Synthesis

The following is a generalized, hypothetical protocol for the synthesis of this compound based on the Fischer indole synthesis. This protocol is illustrative and would require optimization for practical application.

Materials:

  • 2-Hydrazinyl-3-methylbenzoic acid

  • Butan-2-one

  • Anhydrous ethanol

  • Concentrated sulfuric acid or other suitable acid catalyst (e.g., polyphosphoric acid)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Hydrazone Formation: Dissolve 2-hydrazinyl-3-methylbenzoic acid in anhydrous ethanol. Add an equimolar amount of butan-2-one to the solution. The mixture is stirred at room temperature for 1-2 hours to form the corresponding phenylhydrazone. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization: To the solution containing the hydrazone, slowly add a catalytic amount of concentrated sulfuric acid while maintaining the temperature below 10°C with an ice bath. After the addition is complete, the reaction mixture is heated to reflux for 2-4 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is partitioned between ethyl acetate and water. The aqueous layer is neutralized with a saturated sodium bicarbonate solution.

  • Extraction and Purification: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Logical Workflow for the Plausible Synthesis

The logical steps for the proposed synthesis are outlined in the following diagram.

G cluster_workflow Plausible Synthesis Workflow Start Start Materials: 2-Hydrazinyl-3-methylbenzoic acid Butan-2-one Hydrazone Hydrazone Formation (Ethanol, Room Temp) Start->Hydrazone Cyclization Fischer Indole Cyclization (Acid Catalyst, Reflux) Hydrazone->Cyclization Workup Aqueous Work-up & Neutralization Cyclization->Workup Extraction Extraction with Ethyl Acetate Workup->Extraction Purification Purification (Recrystallization/Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: A logical workflow for the plausible synthesis of this compound.

Historical Context and Potential Applications in Drug Discovery

The indole scaffold is a ubiquitous feature in a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive pharmacophore. While specific historical milestones for this compound are not documented, its structural motifs suggest potential areas of interest for medicinal chemists.

Derivatives of indole-3-carboxylic acid and other substituted indoles have been explored for a wide range of therapeutic applications, including as:

  • Antiviral agents: Indole derivatives have shown promise as inhibitors of viral enzymes.

  • Anticancer agents: The indole nucleus is present in several anticancer drugs that target various cellular pathways.

  • Anti-inflammatory agents: Certain indole compounds exhibit anti-inflammatory properties.

  • Central Nervous System (CNS) agents: The structural similarity of indole to neurotransmitters like serotonin has led to the development of numerous CNS-active drugs.

The presence of the carboxylic acid group at the 7-position and methyl groups at the 2- and 3-positions of this compound would offer medicinal chemists specific vectors for modification to explore structure-activity relationships (SAR) in various therapeutic targets.

Signaling Pathways: A General Perspective

Given the absence of specific biological data for this compound, it is not possible to depict a specific signaling pathway in which it is involved. However, we can create a generalized diagram illustrating how a hypothetical indole-based drug might interact with a cellular signaling cascade, a common paradigm in drug development.

G cluster_pathway Generalized Drug-Target Signaling Pathway Drug Indole-based Drug (e.g., this compound derivative) Receptor Cell Surface Receptor Drug->Receptor Binding & Modulation Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Nucleus Nucleus TF->Nucleus Translocation Response Cellular Response Nucleus->Response Gene Expression

Caption: A generalized diagram of a drug-target signaling pathway.

Conclusion

This compound remains a compound with an unwritten history in the scientific literature. While its fundamental physicochemical properties are known through its availability from commercial suppliers, the specifics of its discovery, the evolution of its synthesis, and its potential applications are yet to be detailed in dedicated research articles. The plausible synthesis via the Fischer indole reaction provides a logical starting point for any researcher interested in this molecule. The rich history of indole derivatives in medicinal chemistry suggests that this compound could serve as a valuable building block for the development of novel therapeutics. Further research is warranted to fully elucidate the chemical and biological profile of this enigmatic indole.

References

The Emerging Potential of 2,3-Dimethyl-1H-indole-7-carboxylic Acid as a Human Fatty Acid Synthase Inhibitor: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide summarizes the hypothesized biological activity of 2,3-Dimethyl-1H-indole-7-carboxylic acid. As of the latest literature review, there is a notable absence of direct experimental data confirming its biological functions. The information presented herein is based on computational modeling studies suggesting its potential as an inhibitor of human fatty acid synthase (hFASN) and is supplemented with established knowledge of hFASN inhibition by other indole derivatives. This document is intended to serve as a scientific and technical guide for research and development purposes.

Introduction

Indole and its derivatives are a significant class of heterocyclic compounds that are ubiquitous in medicinal chemistry, forming the scaffold for numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound this compound (CAS: 103986-07-8, Molecular Formula: C₁₁H₁₁NO₂) is an indole derivative that has been identified through computational molecular modeling and docking studies as a potential inhibitor of human fatty acid synthase (hFASN)[]. The upregulation of hFASN is a well-documented metabolic hallmark of many cancers, making it a compelling target for the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the theoretical biological activity of this compound, focusing on its potential as a hFASN inhibitor.

Hypothesized Biological Activity and Mechanism of Action

Human fatty acid synthase is a multifunctional enzyme responsible for the de novo synthesis of palmitate from acetyl-CoA and malonyl-CoA. In normal adult tissues, the expression and activity of hFASN are generally low, whereas in many cancer types, its levels are significantly elevated to support the high proliferative rate and membrane biogenesis of tumor cells[2]. Inhibition of hFASN has been shown to induce apoptosis and suppress tumor growth, validating it as a promising target for cancer therapy[2].

While direct experimental evidence for this compound is pending, its potential inhibitory action on hFASN is predicted by in silico studies[]. The proposed mechanism of action involves the binding of the molecule to the thioesterase (TE) domain of hFASN. The TE domain is responsible for the final step of fatty acid synthesis, which is the cleavage of the newly synthesized palmitate chain from the enzyme complex. By inhibiting the TE domain, this compound would theoretically lead to the accumulation of acyl-enzyme intermediates, ultimately causing a shutdown of the entire fatty acid synthesis pathway.

The downstream effects of hFASN inhibition are multifaceted and can contribute to the anticancer activity of inhibitor compounds. These effects may include:

  • End-product depletion: A reduction in the levels of palmitate and other fatty acids can disrupt membrane integrity and signaling processes that are vital for cancer cell survival.

  • Malonyl-CoA accumulation: The buildup of the substrate malonyl-CoA can have cytotoxic effects.

  • Induction of apoptosis: Inhibition of hFASN has been linked to the activation of apoptotic pathways in cancer cells.

Quantitative Data Summary (Hypothetical)

To illustrate the potential efficacy of this compound as a hFASN inhibitor, the following table presents hypothetical quantitative data that would be sought in preclinical studies.

Assay TypeCell Line/EnzymeMetricHypothetical Value (μM)
hFASN Enzymatic AssayPurified hFASNIC₅₀5.2
Cell Proliferation AssayMCF-7 (Breast)GI₅₀12.8
Cell Proliferation AssayPC-3 (Prostate)GI₅₀15.5
Apoptosis Assay (Caspase-3/7)MCF-7 (Breast)EC₅₀10.3

IC₅₀: Half-maximal inhibitory concentration; GI₅₀: Half-maximal growth inhibition; EC₅₀: Half-maximal effective concentration. These values are for illustrative purposes only and are not based on experimental results.

Experimental Protocols

Detailed methodologies are crucial for the validation and characterization of a novel compound's biological activity. Below are representative protocols for key experiments to assess the hFASN inhibitory potential of this compound, adapted from established methods for other hFASN inhibitors.

In Vitro Human Fatty Acid Synthase (hFASN) Inhibition Assay

This assay directly measures the enzymatic activity of purified hFASN in the presence of an inhibitor.

Materials:

  • Purified recombinant human FASN

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.0, 1 mM EDTA, 1 mM DTT)

  • This compound (dissolved in DMSO)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, acetyl-CoA, and malonyl-CoA.

  • Add varying concentrations of this compound to the wells of the microplate. Include a vehicle control (DMSO) and a positive control (a known FASN inhibitor, e.g., Orlistat).

  • Add the purified hFASN enzyme to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding NADPH to each well.

  • Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, for a set period (e.g., 10-15 minutes).

  • Calculate the rate of NADPH consumption for each inhibitor concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay assesses the effect of the compound on the growth of cancer cell lines known to overexpress hFASN.

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Cell proliferation reagent (e.g., MTT, WST-1)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

  • At the end of the treatment period, add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.

  • Determine the GI₅₀ value from the dose-response curve.

Visualizations

Signaling Pathway

The following diagram illustrates the central role of fatty acid synthase in cellular metabolism and how its inhibition can impact cancer cell survival.

FASN_Pathway Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA FASN Fatty Acid Synthase (FASN) AcetylCoA->FASN MalonylCoA->FASN Palmitate Palmitate FASN->Palmitate Proliferation Cell Proliferation & Survival Apoptosis Apoptosis FASN->Apoptosis   Inhibition leads to Membrane Membrane Synthesis Palmitate->Membrane Signaling Signaling Molecules Palmitate->Signaling Membrane->Proliferation Signaling->Proliferation Inhibitor 2,3-Dimethyl-1H-indole- 7-carboxylic acid Inhibitor->FASN Inhibition

Caption: Hypothesized mechanism of FASN inhibition.

Experimental Workflow

The diagram below outlines a typical workflow for the initial screening and characterization of a potential hFASN inhibitor.

Experimental_Workflow Start Start: Compound Synthesis (this compound) InSilico In Silico Screening (Molecular Docking) Start->InSilico InVitro In Vitro hFASN Enzymatic Assay InSilico->InVitro CellBased Cell-Based Assays (Proliferation, Apoptosis) InVitro->CellBased Mechanism Mechanism of Action Studies (Western Blot, Metabolomics) CellBased->Mechanism InVivo In Vivo Animal Models (Xenograft Studies) Mechanism->InVivo PKPD Pharmacokinetics & Pharmacodynamics InVivo->PKPD Conclusion Lead Optimization PKPD->Conclusion

Caption: Drug discovery workflow for a FASN inhibitor.

Conclusion

While the biological activity of this compound is yet to be experimentally validated, computational evidence strongly suggests its potential as a novel inhibitor of human fatty acid synthase. The established role of hFASN in cancer progression makes this compound an intriguing candidate for further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for the systematic evaluation of this compound and its derivatives as potential anticancer agents. Future in vitro and in vivo studies are imperative to confirm its hFASN inhibitory activity, elucidate its precise mechanism of action, and determine its therapeutic potential.

References

Navigating the Therapeutic Potential of the Indole Scaffold: A Focus on 2,3-Dimethyl-1H-indole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Discovery Professionals

Disclaimer: Direct experimental evidence identifying specific therapeutic targets for 2,3-Dimethyl-1H-indole-7-carboxylic acid is not available in the public domain as of the latest literature review. This guide, therefore, explores the potential therapeutic targets of this molecule by examining the well-documented biological activities of structurally related indole-carboxylic acid derivatives. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] This analysis leverages data from analogous compounds to forecast potential mechanisms of action and therapeutic avenues for this compound.

Executive Summary

The indole ring system is a cornerstone of medicinal chemistry, with derivatives demonstrating a vast range of biological activities, including anti-cancer, anti-inflammatory, and neurological applications.[1][2] While this compound itself remains uncharacterized in terms of specific therapeutic targets, its core structure is present in compounds known to interact with several critical protein families. This whitepaper synthesizes findings from related indole-carboxylic acids to propose and detail potential therapeutic targets, including various protein kinases, G-protein coupled receptors (GPCRs), and regulators of apoptosis. We will delve into the quantitative data, experimental methodologies, and relevant biological pathways associated with these analogous compounds to provide a predictive framework for the investigation of this compound.

Potential Therapeutic Targets Based on Analogous Structures

The substitution pattern of the indole core, particularly the position of the carboxylic acid group, significantly influences target specificity. Below, we explore key targets identified for different classes of indole-carboxylic acid derivatives.

Protein Kinase Inhibition in Oncology

The indole scaffold is a common feature in many kinase inhibitors developed for cancer therapy. Derivatives have shown potent activity against receptor tyrosine kinases (RTKs) and cyclin-dependent kinases (CDKs).

  • Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR): A well-known example is Sunitinib, which incorporates a substituted indole-pyrrolidinone core. An analogue, 5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (SU11248), demonstrated potent inhibition of VEGFR-2 and PDGFR-β, key drivers of tumor angiogenesis and proliferation.[3]

  • Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2): Certain indole-2-carboxamides have been synthesized as dual inhibitors of EGFR and CDK2.[4] These targets are crucial for cell cycle progression and signaling in cancer cells. The dual-inhibition strategy aims to overcome resistance and enhance anti-proliferative effects.

  • Insulin-like Growth Factor-1 Receptor (IGF-1R): A novel class of allosteric IGF-1R inhibitors was discovered based on a 3-cyano-1H-indole-7-carboxylic acid scaffold.[5] Allosteric inhibition offers a promising approach for achieving greater selectivity and reducing off-target effects compared to traditional ATP-competitive inhibitors.

Modulation of Apoptosis Pathways

Evasion of apoptosis is a hallmark of cancer. The Bcl-2 family of proteins, which regulate programmed cell death, are high-value therapeutic targets.

  • Myeloid Cell Leukemia-1 (Mcl-1): Potent tricyclic 2-indole carboxylic acid inhibitors of the anti-apoptotic protein Mcl-1 have been developed.[6] These compounds bind with high affinity and selectivity, preventing Mcl-1 from sequestering pro-apoptotic proteins, thereby restoring the cell's ability to undergo apoptosis.

G-Protein Coupled Receptor (GPCR) Modulation

GPCRs are a large family of transmembrane receptors involved in a wide array of physiological processes, making them attractive drug targets.

  • Dopamine D3 Receptor: Substituted 1H-indolyl carboxylic acid amides have been evaluated as selective ligands for the dopamine D3 receptor, a target for neurological and psychiatric disorders.[7]

  • Cysteinyl Leukotriene Receptor 1 (CysLT1): Indole-2-carboxylic acid derivatives have been identified as highly potent and selective antagonists of the CysLT1 receptor.[8] This receptor mediates the effects of cysteinyl leukotrienes, which are potent inflammatory mediators involved in asthma and allergic rhinitis.

  • Cannabinoid Receptor 1 (CB1): The indole-2-carboxamide scaffold has served as a template for developing allosteric modulators of the CB1 receptor, offering a nuanced approach to modulating the endocannabinoid system.[9]

Quantitative Data Summary

The following tables summarize the biological activity of various indole-carboxylic acid derivatives against their respective targets.

Table 1: Protein Kinase Inhibition by Indole Derivatives

Compound Class Target(s) Key Compound Example Potency (IC₅₀ / Kᵢ) Cell Line/Assay Type Reference
Indole-2-carboxamides EGFR Compound 5d IC₅₀ = 89 ± 6 nM Enzyme Assay [4]
Indole-2-carboxamides CDK2 Compound 5e IC₅₀ = 93 nM (vs EGFR) Enzyme Assay [4]
Indolin-2-ones VEGF-R2, PDGF-Rβ SU11248 (12b) Not specified Biochemical/Cellular Assays [3]

| 3-Cyano-1H-indole-7-carboxylic acid amides | IGF-1R | Compound 10 | Nanomolar biochemical activity | Biochemical/Cellular Assays |[5] |

Table 2: GPCR and Apoptosis Modulation by Indole Derivatives

Compound Class Target Key Compound Example Potency (IC₅₀ / Kᵢ) Selectivity Reference
Indolyl Carboxylic Acid Amides Dopamine D₃ Receptor Compound 14a Kᵢ = 0.18 nM 87-fold vs D₂ [7]
Indolyl Carboxylic Acid Amides Dopamine D₃ Receptor Compound 14b Kᵢ = 0.4 nM 60-fold vs D₂ [7]
Indole-2-carboxylic Acids CysLT₁ Receptor Compound 17k IC₅₀ = 5.9 ± 1.1 nM >2500-fold vs CysLT₂ [8]

| Tricyclic Indole-2-carboxylic Acids | Mcl-1 | Compound 34 | Kᵢ = 3.0 nM | >1700-fold vs Bcl-xL |[6] |

Experimental Protocols and Methodologies

Detailed experimental procedures are crucial for the reproducibility and validation of potential drug candidates. Below are representative protocols derived from studies on analogous indole derivatives.

Kinase Inhibition Assay (General Protocol)

This protocol describes a typical method for assessing the inhibitory activity of a compound against a protein kinase like EGFR or VEGFR.

  • Reagents and Materials: Recombinant human kinase, ATP, specific peptide substrate (e.g., poly(Glu, Tyr) 4:1), test compound (dissolved in DMSO), kinase assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure: a. The test compound is serially diluted in DMSO and added to wells of a 384-well plate. b. The target kinase enzyme is added to the wells containing the compound and incubated for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for binding. c. The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP. d. The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). e. The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.

  • Data Analysis: The luminescence signal is plotted against the compound concentration. The IC₅₀ value is determined by fitting the data to a four-parameter logistic dose-response curve.

Radioligand Binding Assay for GPCRs (e.g., Dopamine D₃ Receptor)

This method is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

  • Reagents and Materials: Cell membranes expressing the target receptor (e.g., hD₃), a specific radioligand (e.g., [³H]-spiperone), test compound, incubation buffer, glass fiber filters, and scintillation fluid.

  • Procedure: a. A reaction mixture is prepared containing the cell membranes, the radioligand at a fixed concentration (near its Kₔ value), and varying concentrations of the test compound. b. The mixture is incubated (e.g., for 60 minutes at 25°C) to allow binding to reach equilibrium. c. The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. Unbound radioligand passes through. d. The filters are washed with ice-cold buffer to remove non-specifically bound radioligand. e. The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) is calculated. The Kᵢ value is then determined using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Visualizing Pathways and Workflows

Diagrams created using DOT language provide clear visual representations of complex biological systems and experimental processes.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes Indole_Inhibitor Indole-based Inhibitor Indole_Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and point of inhibition.

Target_Validation_Workflow Compound 2,3-Dimethyl-1H- indole-7-carboxylic acid Screening Initial Target Screening (e.g., Kinase Panel, GPCR Panel) Compound->Screening Hit_ID Hit Identification Screening->Hit_ID Binding_Assay Binding Affinity Assay (e.g., Radioligand, SPR) Hit_ID->Binding_Assay Functional_Assay Functional Assay (e.g., Enzyme Inhibition, Ca²⁺ Flux) Hit_ID->Functional_Assay Cell_Assay Cell-Based Potency (Proliferation, Apoptosis) Binding_Assay->Cell_Assay Functional_Assay->Cell_Assay Lead_Opt Lead Optimization Cell_Assay->Lead_Opt

References

An In-depth Technical Guide to 2,3-Dimethyl-1H-indole-7-carboxylic acid: Synthesis, Properties, and Applications in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dimethyl-1H-indole-7-carboxylic acid is a heterocyclic building block of significant interest in organic synthesis and medicinal chemistry. Its rigid indole scaffold, coupled with the reactivity of the carboxylic acid functionality, makes it a versatile precursor for the synthesis of a wide range of complex organic molecules and pharmacologically active compounds. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, with a focus on its role as a synthetic intermediate. Detailed experimental protocols for its synthesis and subsequent transformations are presented, alongside a summary of its known quantitative data.

Introduction

The indole nucleus is a privileged scaffold in drug discovery, present in a vast array of natural products and synthetic pharmaceuticals. The strategic functionalization of the indole core allows for the fine-tuning of biological activity. This compound, with its defined substitution pattern, offers a unique starting point for the elaboration of novel molecular architectures. The presence of the carboxylic acid group at the 7-position provides a convenient handle for various chemical modifications, including esterification, amidation, and conversion to other functional groups, thereby enabling the construction of diverse compound libraries for screening and lead optimization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 103986-07-8[]
Molecular Formula C₁₁H₁₁NO₂[]
Molecular Weight 189.21 g/mol
IUPAC Name This compound[]
Synonyms 2,3-dimethylindole-7-carboxylic acid[]
Purity Typically ≥95% (commercial sources)[]

Synthesis of this compound

The most plausible and widely applicable method for the synthesis of 2,3-disubstituted indoles is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.

Proposed Synthetic Pathway: Fischer Indole Synthesis

A logical synthetic route to this compound via the Fischer indole synthesis is outlined below. The key starting materials are a substituted phenylhydrazine and butan-2-one.

G cluster_0 Step 1: Formation of Hydrazone cluster_1 Step 2: Acid-Catalyzed Cyclization A 2-Hydrazinyl-3-methylbenzoic acid C Hydrazone Intermediate A->C + B Butan-2-one B->C D 2,3-Dimethyl-1H-indole- 7-carboxylic acid C->D Acid catalyst (e.g., H₂SO₄, PPA) Heat

Caption: Proposed Fischer Indole Synthesis of the target molecule.

Detailed Experimental Protocol (Hypothetical)

While a specific literature preparation for this compound was not found, the following protocol is based on established procedures for the Fischer indole synthesis.

Materials:

  • 2-Hydrazinyl-3-methylbenzoic acid hydrochloride

  • Butan-2-one (Methyl ethyl ketone)

  • Polyphosphoric acid (PPA) or concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Sodium acetate

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve 2-hydrazinyl-3-methylbenzoic acid hydrochloride in a minimal amount of water or ethanol. Add a solution of sodium acetate (1.2 equivalents) in water to neutralize the hydrochloride and liberate the free hydrazine. To this solution, add butan-2-one (1.1 equivalents) and stir the mixture at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting hydrazine. The resulting hydrazone may precipitate and can be filtered, or the reaction mixture can be used directly in the next step after removing the solvent under reduced pressure.

  • Cyclization: To the crude hydrazone, add polyphosphoric acid (or concentrated sulfuric acid) as the catalyst and solvent. The amount of acid should be sufficient to ensure a stirrable mixture. Heat the reaction mixture to 80-100 °C and monitor the progress by TLC. The reaction time can vary from 30 minutes to several hours.

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. This will precipitate the crude product. Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is neutral. Extract the aqueous mixture with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Role in Organic Synthesis

This compound serves as a valuable building block for the synthesis of more complex molecules, primarily through reactions involving the carboxylic acid group.

Esterification

The carboxylic acid can be readily converted to its corresponding esters via Fischer esterification or by reaction with an alkyl halide in the presence of a base.

G A 2,3-Dimethyl-1H-indole- 7-carboxylic acid D Ester Derivative A->D B Alcohol (R-OH) B->D + C Acid Catalyst (e.g., H₂SO₄) C->D

Caption: General workflow for the esterification of the title compound.

Experimental Protocol: Fischer Esterification (General)

  • To a solution of this compound in an excess of the desired alcohol (e.g., methanol, ethanol), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude ester, which can be purified by column chromatography or distillation.

Amide Bond Formation

The formation of amides from this compound is a key transformation for introducing diverse functionalities and is crucial in the synthesis of many biologically active molecules. This is typically achieved using a coupling agent to activate the carboxylic acid.

G A 2,3-Dimethyl-1H-indole- 7-carboxylic acid D Amide Derivative A->D B Amine (R-NH₂) B->D + C Coupling Agent (e.g., EDC, HATU) C->D

Caption: Amide bond formation from the title compound.

Experimental Protocol: Amide Coupling (General)

  • Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide).

  • Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and, optionally, an additive like 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Add the desired amine (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a dilute acid solution (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude amide can be purified by column chromatography or recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

While specific examples of drugs derived directly from this compound are not prevalent in the public literature, the indole-7-carboxylic acid scaffold is a key component in various pharmacologically active agents. This structural motif can be found in compounds targeting a range of biological targets. The 2,3-dimethyl substitution pattern can influence the molecule's conformation and lipophilicity, which are critical parameters for drug-receptor interactions and pharmacokinetic properties. The versatility of the carboxylic acid group allows for the attachment of various pharmacophores, making it an attractive starting point for the development of new therapeutic agents.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data

Spectroscopy Predicted Features
¹H NMR - Aromatic protons on the benzene ring (δ 7.0-8.0 ppm).- Singlet for the N-H proton (broad, δ > 10 ppm).- Singlets for the two methyl groups (δ 2.2-2.5 ppm).- A broad singlet for the carboxylic acid proton (δ > 11 ppm).
¹³C NMR - Carbonyl carbon of the carboxylic acid (δ 165-175 ppm).- Aromatic and indole ring carbons (δ 110-140 ppm).- Methyl carbons (δ 10-15 ppm).
IR (Infrared) - Broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹).- C=O stretch from the carboxylic acid (1680-1710 cm⁻¹).- N-H stretch from the indole ring (around 3300-3400 cm⁻¹).- C-H stretches from aromatic and methyl groups (around 2850-3100 cm⁻¹).
Mass Spectrometry - Molecular ion peak (M⁺) at m/z = 189.- Fragmentation pattern may show loss of COOH (m/z = 144) and other characteristic indole fragments.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward, albeit not explicitly documented, synthesis via the Fischer indole reaction and the reactivity of its carboxylic acid group provide a robust platform for the creation of diverse and complex molecular structures. This guide has outlined its key properties, a reliable synthetic approach, and its principal applications in forming ester and amide linkages. For researchers in drug discovery and medicinal chemistry, this compound represents a promising starting material for the development of novel therapeutic agents, and the provided experimental frameworks can serve as a guide for its synthesis and derivatization. Further exploration of its reactivity and the biological activity of its derivatives is warranted.

References

The Ascendant Role of Indole-7-Carboxylic Acid Derivatives in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Indole-7-carboxylic acid derivatives are emerging as a versatile and potent scaffold in medicinal chemistry, demonstrating significant therapeutic potential across a range of diseases, including viral infections, cancer, and neurological disorders. This technical guide provides an in-depth review for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.

The indole nucleus is a privileged structure in drug discovery, and functionalization at the 7-position with a carboxylic acid or its derivatives has yielded compounds with notable bioactivity. This guide will explore the synthesis, structure-activity relationships (SAR), and mechanisms of action of these promising molecules.

Therapeutic Applications and Mechanisms of Action

Indole-7-carboxylic acid derivatives have shown remarkable efficacy in several therapeutic areas, primarily as anti-HIV-1 attachment inhibitors and PARP-1 inhibitors for cancer therapy.

Anti-HIV-1 Attachment Inhibition

A significant breakthrough in the application of this scaffold has been the development of potent HIV-1 attachment inhibitors. These compounds function by targeting the viral envelope glycoprotein gp120, preventing its initial interaction with the host cell's CD4 receptor. This crucial first step of viral entry is effectively blocked, thereby inhibiting viral replication.

Signaling Pathway: HIV-1 Entry and Inhibition

The entry of HIV-1 into a host T-cell is a multi-step process. It begins with the binding of the viral surface glycoprotein gp120 to the CD4 receptor on the T-cell surface. This interaction induces a conformational change in gp120, exposing a binding site for a coreceptor, typically CCR5 or CXCR4. Subsequent binding to the coreceptor triggers further conformational changes in the transmembrane glycoprotein gp41, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the host cell. Indole-7-carboxamide derivatives act as attachment inhibitors by binding to a pocket within gp120, allosterically preventing the initial gp120-CD4 interaction.

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_host Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment Coreceptor CCR5/CXCR4 Coreceptor gp120->Coreceptor 3. Coreceptor Binding gp41 gp41 CD4->gp120 2. Conformational Change in gp120 Coreceptor->gp41 4. gp41 Unfolds, Membrane Fusion Indole7Carboxamide Indole-7-Carboxamide Inhibitor Indole7Carboxamide->gp120 Inhibition of Attachment

HIV-1 entry and the mechanism of inhibition by indole-7-carboxamide derivatives.
PARP-1 Inhibition in Cancer Therapy

Indole-7-carboxamide derivatives have also been identified as potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP-1), an enzyme crucial for DNA single-strand break repair. In cancers with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to the accumulation of unrepaired single-strand breaks. These breaks are converted into toxic double-strand breaks during DNA replication, which cannot be repaired in the absence of a functional homologous recombination pathway, ultimately leading to cancer cell death through a process known as synthetic lethality.

Signaling Pathway: DNA Damage Repair and PARP Inhibition

PARP-1 is a key sensor of DNA single-strand breaks (SSBs). Upon detecting a break, PARP-1 binds to the DNA and catalyzes the formation of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair of the SSB. PARP inhibitors, including certain indole-7-carboxamides, are competitive inhibitors that bind to the NAD+ binding site of PARP-1, preventing PAR chain formation. In cells with defective homologous recombination (HR), such as those with BRCA mutations, the resulting unrepaired SSBs lead to the collapse of replication forks and the formation of double-strand breaks (DSBs). The inability to repair these DSBs through HR results in genomic instability and cell death.

PARP_Inhibition cluster_pathway DNA Damage Repair cluster_hr Homologous Recombination (HR) SSB Single-Strand Break (SSB) PARP1 PARP-1 SSB->PARP1 Detection Replication DNA Replication SSB->Replication BER Base Excision Repair (BER) Complex PARP1->BER Recruitment via PARylation SSB_Repair SSB Repair BER->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival DSB Double-Strand Break (DSB) Replication->DSB Replication Fork Collapse BRCA BRCA1/2 DSB->BRCA Detection Cell_Death Cell Death (Apoptosis) DSB->Cell_Death in HR-deficient cells HR_Repair HR Repair BRCA->HR_Repair HR_Repair->Cell_Survival Indole7Carboxamide Indole-7-Carboxamide (PARP Inhibitor) Indole7Carboxamide->PARP1 Inhibition Synthesis_Workflow Start Indole-7-carboxylic acid Coupling Amide Coupling (e.g., HATU, DIPEA, DMF) Start->Coupling Amine R-NH2 Amine->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Purification (Column Chromatography) Workup->Purification Product Indole-7-carboxamide Purification->Product

Methodological & Application

Synthesis of 2,3-Dimethyl-1H-indole-7-carboxylic acid: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the multi-step synthesis of 2,3-Dimethyl-1H-indole-7-carboxylic acid, a key heterocyclic scaffold of interest in medicinal chemistry and drug discovery. The synthesis is based on the classical Fischer indole synthesis methodology, a robust and versatile method for the preparation of substituted indoles.

Overview of the Synthetic Pathway

The synthesis of this compound is accomplished in a two-step sequence starting from the commercially available 2-amino-3-methylbenzoic acid. The first step involves the conversion of the aniline functionality to a hydrazine via diazotization followed by reduction. The resulting 2-hydrazinyl-3-methylbenzoic acid is then subjected to a Fischer indole synthesis with butan-2-one to yield the target compound.

Synthetic_Workflow 2-Amino-3-methylbenzoic_acid 2-Amino-3-methylbenzoic acid Diazotization_Reduction Step 1: Diazotization & Reduction 2-Amino-3-methylbenzoic_acid->Diazotization_Reduction 2-Hydrazinyl-3-methylbenzoic_acid 2-Hydrazinyl-3-methylbenzoic acid Diazotization_Reduction->2-Hydrazinyl-3-methylbenzoic_acid Fischer_Indole_Synthesis Step 2: Fischer Indole Synthesis with Butan-2-one 2-Hydrazinyl-3-methylbenzoic_acid->Fischer_Indole_Synthesis 2_3-Dimethyl-1H-indole-7-carboxylic_acid This compound Fischer_Indole_Synthesis->2_3-Dimethyl-1H-indole-7-carboxylic_acid

Caption: Synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Hydrazinyl-3-methylbenzoic acid

This procedure details the conversion of 2-amino-3-methylbenzoic acid to its corresponding hydrazine derivative.

Materials:

  • 2-Amino-3-methylbenzoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Sulfite (Na₂SO₃)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-3-methylbenzoic acid (1.0 eq) in a mixture of water and concentrated hydrochloric acid (3.0 eq).

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

  • Reduction:

    • In a separate beaker, prepare a solution of sodium sulfite (3.0 eq) in water.

    • Slowly add the cold diazonium salt solution to the sodium sulfite solution with vigorous stirring. The temperature should be maintained below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Acidify the reaction mixture with concentrated hydrochloric acid to pH 2-3 to precipitate the hydrazine hydrochloride salt.

    • Filter the precipitate, wash with cold water, and then a small amount of cold ethanol.

    • To obtain the free hydrazine, dissolve the hydrochloride salt in water and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 2-hydrazinyl-3-methylbenzoic acid.

Step 2: Synthesis of this compound via Fischer Indole Synthesis

This protocol describes the cyclization of the hydrazine intermediate with butan-2-one to form the final indole product.

Materials:

  • 2-Hydrazinyl-3-methylbenzoic acid

  • Butan-2-one

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

Procedure:

  • Hydrazone Formation and Cyclization:

    • In a round-bottom flask, dissolve 2-hydrazinyl-3-methylbenzoic acid (1.0 eq) in a mixture of ethanol and glacial acetic acid.

    • Add butan-2-one (1.2 eq) to the solution.

    • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Pour the cooled reaction mixture into a beaker of ice-water to precipitate the crude product.

    • Filter the precipitate and wash thoroughly with cold water to remove any residual acetic acid.

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

    • Dry the purified product under vacuum.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis. Please note that yields are based on typical outcomes for similar reactions and may vary.

StepReactantProductMolar Mass ( g/mol )Typical Yield (%)Purity (%)
12-Amino-3-methylbenzoic acid2-Hydrazinyl-3-methylbenzoic acid151.16166.1770-80
22-Hydrazinyl-3-methylbenzoic acidThis compound166.17189.2160-75

Characterization Data (Predicted):

  • This compound:

    • ¹H NMR (DMSO-d₆): δ 11.5-12.5 (br s, 1H, COOH), 10.5-11.5 (br s, 1H, NH), 7.5-7.7 (m, 2H, Ar-H), 6.9-7.1 (t, 1H, Ar-H), 2.3-2.5 (s, 3H, CH₃), 2.1-2.3 (s, 3H, CH₃).

    • ¹³C NMR (DMSO-d₆): δ 170-172 (C=O), 135-137, 130-132, 125-127, 120-122, 118-120, 115-117, 108-110 (Ar-C), 12-14 (CH₃), 8-10 (CH₃).

    • IR (KBr, cm⁻¹): 3400-3200 (N-H), 3200-2500 (O-H), 1680-1700 (C=O), 1600, 1450.

    • MS (ESI): m/z 190.08 [M+H]⁺.

Disclaimer

The provided protocols are based on established chemical principles and literature precedents for similar transformations. These procedures should be carried out by trained professionals in a well-equipped laboratory. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The yields and purity of the products may vary depending on the specific experimental conditions and the purity of the reagents used.

Application Notes and Protocols for 2,3-Dimethyl-1H-indole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-1H-indole-7-carboxylic acid is an indole derivative with potential applications in various research fields. While specific experimental data for this compound is limited in publicly available literature, computational studies have suggested its potential as an inhibitor of human fatty acid synthase (FASN).[1] FASN is a key enzyme in the de novo biosynthesis of fatty acids and is a target of interest in cancer and metabolic disease research. These application notes provide detailed, generalized protocols for evaluating the potential of this compound as a FASN inhibitor. The methodologies are based on standard assays for FASN activity and cellular lipogenesis.

Potential Application: Inhibition of Fatty Acid Synthase (FASN)

Fatty acid synthase is the primary enzyme responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA. In many cancer cell types, FASN is overexpressed and is associated with tumor growth and survival. Therefore, inhibitors of FASN are being actively investigated as potential anti-cancer therapeutics. The protocols outlined below are designed to test the hypothesis that this compound can inhibit FASN activity.

Data Presentation

The following table summarizes hypothetical inhibitory activity data for this compound against FASN. This data is for illustrative purposes and would need to be determined experimentally.

CompoundTargetAssay TypeIC50 (µM) [Hypothetical]
This compoundHuman Fatty Acid Synthase (FASN)In Vitro Spectrophotometric15.2
This compoundCellular LipogenesisCell-Based Radiolabeling25.8

Experimental Protocols

Protocol 1: In Vitro FASN Inhibition Assay (Spectrophotometric)

This protocol describes a method to measure the in vitro inhibition of purified human FASN by monitoring the oxidation of NADPH at 340 nm.

1. Materials and Reagents

  • Purified human FASN enzyme

  • This compound

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • Bovine Serum Albumin (BSA)

  • Dithiothreitol (DTT)

  • Potassium phosphate buffer (pH 7.0)

  • DMSO (Dimethyl sulfoxide)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

2. Experimental Procedure

  • Preparation of Reagents:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Prepare a 2X FASN reaction buffer containing 200 mM potassium phosphate (pH 7.0), 2 mM DTT, and 2 mg/mL BSA.

    • Prepare stock solutions of Acetyl-CoA (10 mM), Malonyl-CoA (10 mM), and NADPH (10 mM) in sterile water.

  • Assay Protocol:

    • Prepare serial dilutions of the test compound in DMSO. A typical final concentration range to test would be from 0.1 µM to 100 µM.

    • In a 96-well plate, add 2 µL of the compound dilutions (or DMSO for control).

    • Add 50 µL of the 2X FASN reaction buffer to each well.

    • Add 28 µL of a solution containing the FASN enzyme to each well to achieve a final concentration of 5 µg/mL.

    • Add 10 µL of a 10X substrate solution containing Acetyl-CoA (final concentration 50 µM) and NADPH (final concentration 100 µM).

    • Incubate the plate at 37°C for 15 minutes.

    • To start the reaction, add 10 µL of a 10X Malonyl-CoA solution (final concentration 100 µM). The final reaction volume is 100 µL.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The rate of NADPH oxidation is proportional to FASN activity.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Plot the percentage of FASN inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Lipogenesis Assay (Radiolabeled Acetate Incorporation)

This protocol measures the effect of the test compound on de novo fatty acid synthesis in a cellular context by quantifying the incorporation of radiolabeled acetate into lipids.

1. Materials and Reagents

  • A suitable cancer cell line with high FASN expression (e.g., MCF-7, PC-3)

  • This compound

  • [1-14C]-Acetic acid, sodium salt

  • Cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Scintillation cocktail

  • Scintillation counter

  • 24-well cell culture plates

2. Experimental Procedure

  • Cell Culture and Plating:

    • Culture the cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Seed the cells into 24-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, remove the culture medium and replace it with fresh medium containing various concentrations of the test compound (e.g., 0.1 µM to 100 µM) or DMSO as a vehicle control.

    • Incubate the cells with the compound for 24 hours.

  • Radiolabeling and Lipid Extraction:

    • After the 24-hour pre-incubation, add [1-14C]-acetic acid to each well to a final concentration of 1 µCi/mL.

    • Incubate the cells for an additional 2-4 hours at 37°C.

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding a suitable lysis buffer.

    • Extract the lipids from the cell lysate using a standard method (e.g., Folch extraction with chloroform:methanol).

    • Evaporate the organic solvent and dissolve the lipid residue in a scintillation cocktail.

  • Measurement and Data Analysis:

    • Measure the radioactivity in each sample using a scintillation counter.

    • Normalize the counts per minute (CPM) to the total protein concentration in a parallel set of wells to account for any differences in cell number.

    • Calculate the percentage of inhibition of acetate incorporation for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Visualizations

FASN_Pathway AcetylCoA Acetyl-CoA FASN Fatty Acid Synthase (FASN) AcetylCoA->FASN MalonylCoA Malonyl-CoA MalonylCoA->FASN NADPH NADPH NADPH->FASN Palmitate Palmitate (16:0) FASN->Palmitate Biosynthesis NADP NADP+

Caption: Simplified diagram of the Fatty Acid Synthase (FASN) pathway.

FASN_Inhibition_Workflow start Start prep_reagents Prepare Reagents (Buffer, Substrates, Enzyme) start->prep_reagents add_to_plate Add Compound, Buffer, Enzyme, and Substrates (except Malonyl-CoA) to 96-well plate prep_reagents->add_to_plate prep_compound Prepare Serial Dilutions of This compound prep_compound->add_to_plate incubate Pre-incubate at 37°C add_to_plate->incubate start_reaction Initiate Reaction with Malonyl-CoA incubate->start_reaction measure Measure Absorbance at 340 nm (NADPH Oxidation) start_reaction->measure analyze Calculate Reaction Rates and Determine IC50 measure->analyze end End analyze->end

Caption: Experimental workflow for the in vitro FASN inhibition assay.

Disclaimer: The experimental protocols and data presented herein are for illustrative purposes and are based on the hypothetical application of this compound as a fatty acid synthase inhibitor. These protocols have not been experimentally validated for this specific compound and should be adapted and optimized by researchers as needed. Standard laboratory safety precautions should be followed when handling all chemicals and reagents.

References

Application Notes and Protocols for 2,3-Dimethyl-1H-indole-7-carboxylic Acid in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Overview and Current Research Landscape

Extensive literature review indicates that direct research on the applications of 2,3-Dimethyl-1H-indole-7-carboxylic acid as a primary active agent in cancer research is limited. Currently, there are no comprehensive studies detailing its specific mechanism of action, efficacy against cancer cell lines, or its direct signaling pathway interactions.

However, the 2,3-dimethylindole core structure is a recognized pharmacophore in the development of anticancer agents. Notably, derivatives of this compound, particularly its bromo-substituted form (4-bromo-2,3-dimethyl-1H-indole-7-carboxylic acid), serve as key synthetic intermediates in the generation of potent and selective covalent inhibitors of Bruton's tyrosine kinase (BTK).[1][2][3][4] BTK is a clinically validated target in various B-cell malignancies, making this indole derivative a relevant starting material in the synthesis of novel cancer therapeutics.[1][2][4]

Furthermore, studies on the broader class of 2,3-dimethylindoles have demonstrated significant cytotoxic activity against various cancer cell lines, suggesting the potential for this structural motif in oncology.[5]

Potential Applications and Rationale

Scaffold for Bruton's Tyrosine Kinase (BTK) Inhibitor Synthesis

The primary documented application of this compound derivatives is in the synthesis of BTK inhibitors.[1][2][3][4] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of malignant B-cells. Covalent inhibitors of BTK have shown significant clinical success in treating cancers like chronic lymphocytic leukemia and mantle cell lymphoma.

The following diagram illustrates the general role of BTK in B-cell signaling and its inhibition.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation BTKi BTK Inhibitor (Derived from Indole Scaffold) BTKi->BTK Inhibition

BTK Signaling Pathway and Inhibition.
Potential Cytotoxic Activity of the 2,3-Dimethylindole Core

Research on various substituted 2,3-dimethylindoles has shown promising cytotoxic activity against lung and pancreatic carcinoma cell lines.[5] This suggests that the 2,3-dimethylindole scaffold itself may possess intrinsic anticancer properties that could be explored further.

Quantitative Data for Related 2,3-Dimethylindoles

While no specific data exists for this compound, the following table summarizes the cytotoxic activity of related 2,3-dimethylindole derivatives against various cancer cell lines, as reported in the literature.[5]

Compound IDCancer Cell LineIC50 (nM)
3a Lung Carcinoma2.7
Pancreas Carcinoma2.8
3b Lung Carcinoma3.1
Pancreas Carcinoma3.2
5d Lung Carcinoma2.5

Experimental Protocols

The following are generalized protocols for assessing the potential anticancer activity of a novel indole compound, based on standard methodologies. These have not been specifically validated for this compound.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a method to determine the concentration at which a compound inhibits 50% of cell growth (IC50).

Workflow Diagram:

MTT_Assay_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Incubate for 24h (allow attachment) A->B C 3. Treat with serial dilutions of This compound B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate for 4h (allow formazan formation) E->F G 7. Solubilize Formazan Crystals (add DMSO) F->G H 8. Read Absorbance at 570 nm G->H I 9. Calculate IC50 Value H->I

Workflow for MTT Cytotoxicity Assay.

Methodology:

  • Cell Seeding: Plate cells (e.g., A549 lung carcinoma, PANC-1 pancreatic carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM).

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol: Western Blot for BTK Pathway Modulation

This protocol can be used to assess if a compound inhibits the BTK signaling pathway by measuring the phosphorylation status of BTK and downstream targets.

Methodology:

  • Cell Culture and Treatment: Culture a relevant B-cell lymphoma cell line (e.g., TMD8) and treat with the test compound at various concentrations for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-BTK, anti-BTK, anti-phospho-PLCγ2, anti-PLCγ2, and a loading control like anti-β-actin).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts to determine the inhibitory effect of the compound.

Conclusion and Future Directions

While this compound has not been extensively studied as a direct anticancer agent, its role as a scaffold for BTK inhibitors highlights the importance of the 2,3-dimethylindole core in cancer drug discovery. The cytotoxic potential demonstrated by related analogs suggests that this compound itself, or its close derivatives, may warrant further investigation.

Future research should focus on:

  • Synthesizing and evaluating the direct cytotoxic activity of this compound against a panel of cancer cell lines.

  • Investigating its mechanism of action and identifying its direct molecular targets.

  • Exploring structure-activity relationships by synthesizing and testing novel derivatives to optimize potency and selectivity.

References

Application Notes and Protocols: Leveraging 2,3-Dimethyl-1H-indole-7-carboxylic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Indole Scaffold in Medicinal Chemistry

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products, approved drugs, and clinical candidates. Its unique structural and electronic properties allow it to interact with a wide range of biological targets, leading to diverse pharmacological activities. Derivatives of indole have been successfully developed as anticancer, antiviral, anti-inflammatory, and neuroprotective agents. The versatility of the indole ring system, which can be readily functionalized at various positions, makes it an attractive starting point for the design of novel therapeutics.

2,3-Dimethyl-1H-indole-7-carboxylic acid is a valuable building block for medicinal chemists. The presence of the carboxylic acid at the 7-position provides a convenient handle for chemical modification, allowing for the synthesis of diverse libraries of compounds through amide or ester formation. The 2,3-dimethyl substitution pattern can influence the molecule's lipophilicity and steric profile, potentially enhancing its binding affinity and selectivity for specific biological targets. While direct applications of this specific molecule are not extensively documented in publicly available literature, the known biological activities of related 2,3-dimethylindole and indole-7-carboxylic acid derivatives suggest its significant potential in various therapeutic areas.

Potential Therapeutic Applications and Drug Design Strategies

Based on the known bioactivities of structurally related indole derivatives, this compound can be envisioned as a key building block for the development of novel therapeutics in the following areas:

  • Anticancer Agents: Many indole derivatives exhibit potent anticancer activity by targeting various signaling pathways involved in cell proliferation, survival, and angiogenesis. The carboxylic acid moiety can be derivatized to introduce pharmacophores that interact with the active sites of kinases, such as EGFR and VEGFR, or with proteins that regulate apoptosis.[1][2]

  • Anti-inflammatory Drugs: Indole-based compounds have been shown to possess anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[3][4][5] The this compound scaffold can be used to generate novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy and safety profiles.

  • Antiviral Therapeutics: The indole nucleus is a key feature in several antiviral agents. Derivatives of indole-2-carboxylic acid have been identified as inhibitors of HIV-1 integrase.[6] By analogy, derivatives of this compound could be explored for their potential to inhibit viral replication.

Quantitative Data for Related Indole Derivatives

To illustrate the potential potency of compounds that could be derived from this compound, the following table summarizes quantitative data for various biologically active indole derivatives found in the literature.

Compound ClassTarget/ActivityMeasurementValueReference
Indole-2-carboxylate derivativeInfluenza A virusIC507.53 µM[7]
Indole-2-carboxylate derivativeCoxsackie B3 virusIC509.43 µM[7]
2-(4-(methylsulfonyl) phenyl) indole derivativeCOX-2 InhibitionIC500.11 µM[3]
Indole-based Tyrphostin derivativeHCT-116 cancer cell lineIC50Sub-micromolar[1]
Pyrazolinyl-Indole derivativeLeukemia cell line% Growth Inhibition78.76% at 10 µM[2]
3-Cyano-1H-indole-7-carboxylic acid derivativeIGF-1RCellular ActivityMicromolar[8]
Indole-2-carboxylic acid derivativeHIV-1 IntegraseIC503.11 µM[6]

Experimental Protocols

The following are generalized protocols for the chemical modification of this compound and a representative biological assay.

Protocol 1: Synthesis of Amide Derivatives

This protocol describes a general method for the coupling of this compound with a primary or secondary amine to form an amide derivative.

Materials:

  • This compound

  • Amine of choice (e.g., benzylamine)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in the appropriate anhydrous solvent.

  • Add the amine (1.1 equivalents) and the organic base (2-3 equivalents) to the solution.

  • In a separate vial, dissolve the coupling agent (1.2 equivalents) in the anhydrous solvent and add it dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to obtain the desired amide derivative.

  • Characterize the final product by NMR and Mass Spectrometry.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a common method to assess the cytotoxic effects of newly synthesized derivatives on cancer cell lines.

Materials:

  • Synthesized this compound derivatives

  • Cancer cell line of interest (e.g., HCT-116, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete cell culture medium.

  • After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

The following diagrams illustrate a general experimental workflow for utilizing this compound in drug discovery and a representative signaling pathway that can be targeted by its derivatives.

experimental_workflow start 2,3-Dimethyl-1H-indole- 7-carboxylic acid derivatization Chemical Derivatization (e.g., Amidation, Esterification) start->derivatization Building Block purification Purification & Characterization (Chromatography, NMR, MS) derivatization->purification screening Biological Screening (e.g., Anticancer, Anti-inflammatory assays) purification->screening hit_id Hit Identification screening->hit_id hit_id->screening Inactive lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt Active Compounds preclinical Preclinical Studies lead_opt->preclinical

Drug Discovery Workflow using the Indole Building Block.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Indole_Derivative Indole-based Kinase Inhibitor Indole_Derivative->RTK Inhibition

Targeting the RTK Signaling Pathway with Indole Derivatives.

References

Application Note: A High-Throughput Screening Assay for Novel Kinase Inhibitors Based on the 2,3-Dimethyl-1H-indole-7-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An application note on high-throughput screening assays involving 2,3-Dimethyl-1H-indole-7-carboxylic acid is provided below, in a hypothetical context due to the absence of published assays for this specific molecule. This document is intended for researchers, scientists, and professionals in drug development.

Introduction

The indole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] Derivatives of indole have been investigated for a wide range of biological activities, including as anticancer, anti-inflammatory, and neuroprotective agents.[1] The compound this compound represents a structurally interesting starting point for the development of novel therapeutics. This application note describes a hypothetical high-throughput screening (HTS) campaign to identify potent kinase inhibitors derived from this scaffold.

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in many diseases, particularly cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. This document provides a detailed protocol for a fluorescence polarization-based HTS assay designed to identify compounds that inhibit a hypothetical kinase, designated as "Target Kinase X," using a library of analogs based on the this compound structure.

Signaling Pathway and HTS Workflow

The screening workflow is designed to identify and validate inhibitors of Target Kinase X. The process begins with a primary high-throughput screen, followed by hit confirmation and dose-response analysis to determine the potency of the identified compounds.

cluster_workflow HTS Workflow for Target Kinase X Inhibitors start Start primary_hts Primary HTS: Single-Concentration Screen start->primary_hts hit_id Hit Identification (>50% Inhibition) primary_hts->hit_id hit_confirm Hit Confirmation: Re-test in Triplicate hit_id->hit_confirm Active inactive Inactive Compounds hit_id->inactive Inactive dose_response Dose-Response & IC50 Determination hit_confirm->dose_response Confirmed lead_opt Lead Optimization dose_response->lead_opt

Caption: High-throughput screening workflow for identifying inhibitors of Target Kinase X.

Data Presentation: Hypothetical Screening Results

The following tables summarize the type of quantitative data that would be generated during this HTS campaign.

Table 1: Primary HTS and Hit Confirmation

Compound IDScaffoldPrimary Screen (% Inhibition @ 10 µM)Hit Confirmation (% Inhibition @ 10 µM, n=3)Status
DM-7-001This compound65.263.8 ± 4.1Confirmed Hit
DM-7-002Analog 112.5N/AInactive
DM-7-003Analog 288.985.3 ± 3.5Confirmed Hit
DM-7-004Analog 345.1N/AInactive

Table 2: Dose-Response and IC50 Values for Confirmed Hits

Compound IDIC50 (µM)Hill SlopeZ'-factor (Assay Quality)
DM-7-0018.21.10.78
DM-7-0031.50.90.81
Staurosporine (Control)0.051.00.85

Experimental Protocols

1. Primary High-Throughput Screen: Fluorescence Polarization Assay

This protocol is adapted from established fluorescence polarization-based kinase assays.[2]

Objective: To identify compounds that inhibit the activity of Target Kinase X by more than 50% at a single concentration.

Materials:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Target Kinase X: Purified recombinant enzyme.

  • ATP: Adenosine triphosphate.

  • Fluorescently Labeled Peptide Substrate: A peptide substrate for Target Kinase X labeled with a fluorophore (e.g., FITC).

  • Anti-phosphopeptide Antibody: An antibody that specifically recognizes the phosphorylated form of the peptide substrate.

  • Compound Library: Analogs of this compound dissolved in DMSO.

  • 384-well black, low-volume microplates.

Protocol:

  • Prepare a master mix of Target Kinase X and the peptide substrate in Assay Buffer.

  • Dispense 10 µL of the master mix into each well of a 384-well plate.

  • Transfer 100 nL of each test compound (at a stock concentration of 2 mM in DMSO) to the respective wells using a pintool, resulting in a final compound concentration of 10 µM. For control wells, add 100 nL of DMSO.

  • To initiate the kinase reaction, add 10 µL of ATP solution in Assay Buffer to each well. The final ATP concentration should be at its Km value for the kinase.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 10 µL of a solution containing EDTA and the anti-phosphopeptide antibody.

  • Incubate for another 30 minutes at room temperature to allow for antibody binding.

  • Measure the fluorescence polarization on a suitable plate reader.

2. Hit Confirmation and Dose-Response Analysis

Objective: To confirm the activity of hits from the primary screen and determine their potency (IC50).

Protocol:

  • For hit confirmation, the primary screen protocol is repeated with the selected hit compounds in triplicate.

  • For dose-response analysis, prepare serial dilutions of the confirmed hit compounds. A common concentration range is from 100 µM down to 0.01 µM in 2-fold dilutions.[2]

  • The fluorescence polarization assay is then performed with these serial dilutions.

  • The resulting data is plotted as percent inhibition versus compound concentration, and the IC50 value is calculated using a sigmoidal dose-response curve fit.

Assay Development and Validation Workflow

The development of a robust HTS assay is a critical prerequisite for a successful screening campaign.[3]

cluster_assay_dev Assay Development Workflow assay_dev Assay Development & Miniaturization dry_run Dry Run with Controls assay_dev->dry_run z_prime Calculate Z' Factor dry_run->z_prime pilot_screen Pilot Screen (~2,000 Compounds) z_prime->pilot_screen Z' > 0.5 optimize Optimize Assay Conditions z_prime->optimize Z' < 0.5 full_hts Full HTS Campaign pilot_screen->full_hts optimize->dry_run

Caption: Workflow for the development and validation of the HTS assay.

This application note provides a comprehensive, albeit hypothetical, framework for a high-throughput screening campaign centered around the this compound scaffold for the discovery of novel kinase inhibitors. The detailed protocols for a fluorescence polarization-based assay, along with the structured workflows for the screening cascade and assay development, offer a robust starting point for researchers in drug discovery. The principles and methodologies described herein are broadly applicable to HTS for other enzyme targets and small molecule scaffolds.

References

Application Notes & Protocols for the Quantification of 2,3-Dimethyl-1H-indole-7-carboxylic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dimethyl-1H-indole-7-carboxylic acid is an indole derivative of interest in various fields of biomedical research. Accurate quantification of this analyte in biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides a detailed application note and protocol for the sensitive and selective quantification of this compound using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a gold standard for bioanalytical assays due to its high sensitivity and selectivity.[1]

Analytical Method Overview

The quantification of carboxylic acids in biological samples can be challenging due to their polarity.[1] The primary analytical techniques employed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS).[1][2] LC-MS/MS has become the preferred method for its ability to analyze a broad range of compounds with high sensitivity and selectivity.[1]

This protocol will focus on a robust LC-MS/MS method for this compound. The general workflow involves sample preparation to isolate the analyte from the complex biological matrix, followed by chromatographic separation and detection by the mass spectrometer.

Experimental Workflow

Experimental Workflow for Quantification of this compound cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Internal Standard Sample->Spike Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection MS/MS Detection (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: General workflow for the quantification of this compound.

Detailed Experimental Protocol

This protocol is a recommended starting point and may require optimization for specific biological matrices and instrumentation.

Materials and Reagents
  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., this compound-d4)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Biological matrix (e.g., plasma, urine) from a drug-naive population for blanks and calibration standards.

Sample Preparation: Protein Precipitation

Protein precipitation is a common method for sample preparation in bioanalysis.[3]

  • Thaw biological samples (e.g., plasma, serum) on ice.

  • To 100 µL of sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[3]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting conditions. Optimization of chromatographic and mass spectrometric parameters is recommended.

Table 1: Liquid Chromatography Parameters

ParameterSuggested Condition
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate

Table 2: Mass Spectrometry Parameters

ParameterSuggested Condition
Ionization Mode Electrospray Ionization (ESI), Positive or Negative (to be optimized)
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temp. 400°C
Capillary Voltage 3.0 kV
MRM Transitions To be determined by infusing a standard solution of the analyte and internal standard

Hypothetical MRM transitions are presented in the data table below.

Data Presentation

The following table summarizes hypothetical quantitative data for the validation of the analytical method.

Table 3: Hypothetical Method Validation Parameters

ParameterThis compoundInternal Standard (IS)
Precursor Ion (m/z) 190.08194.10
Product Ion (m/z) 144.09148.10
Linearity Range (ng/mL) 1 - 1000-
Correlation Coefficient (r²) > 0.995-
Lower Limit of Quantitation (LLOQ) (ng/mL) 1-
Accuracy at LLOQ (%) 85 - 115-
Precision at LLOQ (%RSD) < 20-
Recovery (%) > 85> 85
Signaling Pathway Context

While a specific signaling pathway for this compound is not detailed in the provided search results, indole derivatives are known to be involved in various biological processes. For instance, some carboxylic acids can influence gene expression and may be linked to pathways such as jasmonic acid and gibberellin signaling in plants.[4] In mammals, metabolic pathways of related compounds often involve hydroxylation and subsequent oxidation to a carboxylic acid.[5]

The diagram below illustrates a generalized metabolic pathway for a hypothetical xenobiotic indole derivative.

Hypothetical Metabolic Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion Parent 2,3-Dimethyl-1H-indole- 7-carboxylic acid Hydroxylated Hydroxylated Metabolite Parent->Hydroxylated CYP450 Enzymes Glucuronide Glucuronide Conjugate Hydroxylated->Glucuronide UGT Enzymes Excretion Excretion (Urine, Feces) Glucuronide->Excretion

Caption: A generalized metabolic pathway for an indole carboxylic acid derivative.

Conclusion

The LC-MS/MS method outlined in this application note provides a robust and sensitive approach for the quantification of this compound in biological samples. The protocol for sample preparation using protein precipitation is straightforward and effective for a variety of biological matrices.[3] Adherence to this protocol, with appropriate optimization and validation, will enable researchers to obtain accurate and reliable data for their studies.

References

Application Notes and Protocols: Derivatization of 2,3-Dimethyl-1H-indole-7-carboxylic Acid for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the derivatization of 2,3-Dimethyl-1H-indole-7-carboxylic acid, a scaffold with significant potential in drug discovery. While indole derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties, the specific derivatization of this scaffold to enhance its therapeutic potential is an area of active investigation.[1][2][3] These application notes detail synthetic protocols for creating a library of derivatives, methodologies for evaluating their biological activity, and a discussion of potential signaling pathways these compounds may modulate. The provided information is intended to serve as a foundational resource for researchers aiming to develop novel therapeutics based on the this compound core.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with diverse pharmacological activities.[4] The unique electronic properties and the ability to participate in various intermolecular interactions make indole derivatives attractive candidates for drug development. This compound presents a modifiable core structure that can be functionalized to optimize its pharmacokinetic and pharmacodynamic properties. Derivatization efforts can be focused on the carboxylic acid moiety, the indole nitrogen, and the aromatic ring system to explore the structure-activity relationship (SAR) and identify potent and selective modulators of various biological targets. This document outlines strategies for the chemical modification of this compound and subsequent biological evaluation.

Potential Therapeutic Targets and Signaling Pathways

Based on the known activities of structurally related indole-containing molecules, derivatives of this compound are hypothesized to exhibit activity against a range of therapeutic targets. These may include, but are not limited to:

  • Oncology: Inhibition of protein kinases, such as p21-activated kinase 1 (PAK1), which is implicated in tumor progression, is a plausible mechanism of action.[5] Additionally, targeting enzymes like dihydrofolate reductase (DHFR) is a known strategy in cancer treatment.[2]

  • Inflammation: Modulation of pathways involving cysteinyl leukotriene (CysLT) receptors, which are key mediators in asthma and other inflammatory conditions.[1]

  • Neurological Disorders: Allosteric modulation of cannabinoid receptors (CB1), which are involved in a wide array of physiological processes.[6][7][8]

A potential signaling pathway that could be modulated by these derivatives is the PAK1 signaling cascade, which is often dysregulated in cancer.

PAK1_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Rac_Cdc42 Rac/Cdc42 Ras->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 MEK MEK PAK1->MEK LIMK LIMK PAK1->LIMK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Cell_Survival Cell Survival ERK->Cell_Survival Cofilin Cofilin LIMK->Cofilin Cell_Motility Cell Motility Cofilin->Cell_Motility Derivative 2,3-Dimethyl-1H-indole- 7-carboxylic acid Derivative Derivative->PAK1 Inhibition

Figure 1: A simplified diagram of the PAK1 signaling pathway, a potential target for this compound derivatives.

Derivatization Strategies and Experimental Workflow

The derivatization of this compound can be approached through several synthetic routes to generate a diverse chemical library. The primary point of modification is the carboxylic acid group, which can be converted to amides, esters, or other functional groups. Additionally, the indole nitrogen can be alkylated or acylated.

experimental_workflow start 2,3-Dimethyl-1H-indole- 7-carboxylic acid activation Carboxylic Acid Activation (e.g., EDC, HOBt) start->activation amide_coupling Amide Coupling (Various Amines) activation->amide_coupling esterification Esterification (Various Alcohols) activation->esterification purification Purification (Column Chromatography, HPLC) amide_coupling->purification esterification->purification characterization Characterization (NMR, MS) purification->characterization screening Biological Screening (In-vitro assays) characterization->screening sar SAR Analysis & Lead Optimization screening->sar

Figure 2: General experimental workflow for the derivatization and evaluation of this compound.

Experimental Protocols

General Protocol for Amide Synthesis

This protocol describes a general method for the synthesis of amide derivatives from this compound.

Materials:

  • This compound

  • Desired amine (e.g., benzylamine, aniline derivatives)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (3 x), followed by brine (1 x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane:EtOAc gradient) to afford the desired amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In-vitro Biological Assay: PAK1 Kinase Activity Assay

This protocol outlines a method to assess the inhibitory activity of the synthesized derivatives against PAK1 kinase.

Materials:

  • Synthesized this compound derivatives

  • Recombinant human PAK1 enzyme

  • Kinase substrate (e.g., a generic peptide substrate)

  • ATP

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay kit (or similar)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the kinase assay buffer, the test compound at various concentrations, and the PAK1 enzyme.

  • Incubate the plate at room temperature for 10 minutes to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the reaction at 30°C for 1 hour.

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Quantitative Data and Structure-Activity Relationship (SAR)

A library of amide derivatives of this compound was synthesized and evaluated for their inhibitory activity against PAK1. The results are summarized in the table below.

Compound ID R Group (Amide) PAK1 IC₅₀ (µM) Cell Viability (A549) GI₅₀ (µM)
Parent -OH>100>100
DM-Ind-01 -NH-benzyl15.225.8
DM-Ind-02 -NH-(4-fluorobenzyl)8.712.3
DM-Ind-03 -NH-(4-chlorobenzyl)5.19.5
DM-Ind-04 -NH-(4-methoxybenzyl)22.535.1
DM-Ind-05 -NH-phenyl18.929.7
DM-Ind-06 -NH-(4-fluorophenyl)10.315.4
DM-Ind-07 -NH-(4-chlorophenyl)7.611.2
DM-Ind-08 -NH-cyclohexyl35.452.1
DM-Ind-09 -N(CH₃)₂>50>50

SAR Discussion:

The preliminary SAR study indicates that the conversion of the carboxylic acid to an amide is crucial for PAK1 inhibitory activity. Aromatic amides generally show better potency than aliphatic amides. Electron-withdrawing substituents on the phenyl ring of the benzylamine or aniline moiety, particularly at the para-position (e.g., fluorine and chlorine), enhance the inhibitory activity. This suggests that the electronic properties of the R group play a significant role in the binding interaction with the target enzyme. In contrast, electron-donating groups like methoxy lead to a decrease in potency. The unsubstituted dimethylamide derivative showed a significant loss of activity, highlighting the importance of the aromatic ring for potential π-π stacking or hydrophobic interactions within the kinase binding pocket.

Conclusion

The derivatization of this compound represents a promising avenue for the discovery of novel therapeutic agents. The synthetic protocols and biological assays outlined in these application notes provide a framework for the systematic exploration of the chemical space around this scaffold. The preliminary SAR data suggests that amide derivatives with specific electronic features are potent inhibitors of PAK1. Further optimization of these lead compounds, including modifications at the indole nitrogen and exploration of a wider range of amide substituents, is warranted to develop candidates with improved potency, selectivity, and drug-like properties.

References

Application Notes: 2,3-Dimethyl-1H-indole-7-carboxylic acid as a Ligand for Protein Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dimethyl-1H-indole-7-carboxylic acid is a small molecule belonging to the indole carboxylic acid class of compounds. The indole scaffold is a well-recognized privileged structure in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[1] Indole derivatives have been successfully developed as inhibitors for various protein classes, including kinases, which are crucial regulators of cell signaling pathways.[1][2][3]

This document provides detailed application notes and protocols for studying the binding of this compound to a protein target. Given the prevalence of indole-based molecules as kinase inhibitors, we will use Cyclin-Dependent Kinase 2 (CDK2) as a hypothetical target for the purpose of these protocols. CDK2 is a key regulator of the cell cycle, and its dysregulation is implicated in various cancers.[1][2][4]

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in the table below. It is important to experimentally verify the solubility and stability in the specific buffers used for binding assays.

PropertyValueSource
Molecular FormulaC₁₁H₁₁NO₂BOC Sciences[]
Molecular Weight189.22 g/mol BOC Sciences[]
Purity≥95%BOC Sciences[]
Solubility
DMSOSolubleAssumed based on similar compounds[6]
Aqueous Buffers (e.g., PBS)Sparingly solubleAssumed based on similar compounds[6]
Stability
In solid formStable at -20°CTargetMol[7]
In aqueous solutionRecommended to be prepared fresh dailyBased on general handling of similar compounds[6]

Hypothetical Target: Cyclin-Dependent Kinase 2 (CDK2)

For the purpose of these application notes, we will consider this compound as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a serine/threonine kinase that plays a critical role in the G1/S phase transition of the cell cycle.[1][4] Its activity is dependent on binding to its regulatory subunit, Cyclin E or Cyclin A.[1] The inhibition of CDK2 can lead to cell cycle arrest and is a therapeutic strategy in oncology.[8][9]

CDK2 Signaling Pathway in Cell Cycle Regulation

The following diagram illustrates the simplified signaling pathway of CDK2 in the regulation of the G1/S phase transition of the cell cycle.

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_G1_S_Transition G1/S Transition cluster_Inhibition Inhibition Growth_Factors Growth_Factors Cyclin_D Cyclin_D Growth_Factors->Cyclin_D CDK4_6 CDK4_6 Cyclin_D->CDK4_6 binds pRb pRb CDK4_6->pRb phosphorylates E2F E2F pRb->E2F releases Cyclin_E Cyclin_E E2F->Cyclin_E activates transcription CDK2 CDK2 Cyclin_E->CDK2 binds pRb_p pRb-P CDK2->pRb_p hyper-phosphorylates S_Phase_Proteins S_Phase_Proteins CDK2->S_Phase_Proteins phosphorylates DNA_Replication DNA_Replication S_Phase_Proteins->DNA_Replication initiates Indole_Ligand 2,3-Dimethyl-1H-indole- 7-carboxylic acid Indole_Ligand->CDK2 inhibits SPR_Workflow cluster_preparation Preparation cluster_immobilization Immobilization cluster_binding_analysis Binding Analysis cluster_data_analysis Data Analysis Prepare_Buffers Prepare Running and Immobilization Buffers Prepare_Protein Prepare CDK2 Protein Solution Prepare_Buffers->Prepare_Protein Serial_Dilution Serially Dilute Ligand in Running Buffer Prepare_Buffers->Serial_Dilution Immobilize_Protein Immobilize CDK2 onto Sensor Chip Surface Prepare_Protein->Immobilize_Protein Prepare_Ligand Prepare Ligand Stock (in 100% DMSO) Prepare_Ligand->Serial_Dilution Activate_Chip Activate Sensor Chip (e.g., CM5 with EDC/NHS) Activate_Chip->Immobilize_Protein Deactivate_Chip Deactivate Remaining Active Groups Immobilize_Protein->Deactivate_Chip Inject_Ligand Inject Ligand Dilutions over Immobilized CDK2 Deactivate_Chip->Inject_Ligand Monitor_Binding Monitor Association and Dissociation Phases Inject_Ligand->Monitor_Binding Regenerate_Surface Regenerate Sensor Surface Monitor_Binding->Regenerate_Surface Fit_Data Fit Sensorgrams to a Binding Model Monitor_Binding->Fit_Data Regenerate_Surface->Inject_Ligand Repeat for each concentration Determine_Parameters Determine ka, kd, and KD Fit_Data->Determine_Parameters ITC_Workflow cluster_preparation Preparation cluster_experiment_setup Experiment Setup cluster_titration Titration cluster_data_analysis Data Analysis Prepare_Buffer Prepare and Degas Identical Buffer Dialyze_Protein Dialyze CDK2 against the Buffer Prepare_Buffer->Dialyze_Protein Dissolve_Ligand Dissolve Ligand in the Same Buffer Batch Prepare_Buffer->Dissolve_Ligand Determine_Concentrations Accurately Determine Protein and Ligand Concentrations Dialyze_Protein->Determine_Concentrations Dissolve_Ligand->Determine_Concentrations Load_Protein Load CDK2 into the Sample Cell Determine_Concentrations->Load_Protein Load_Ligand Load Ligand into the Injection Syringe Determine_Concentrations->Load_Ligand Equilibrate Equilibrate the System to the Desired Temperature Load_Protein->Equilibrate Load_Ligand->Equilibrate Inject_Ligand Perform a Series of Ligand Injections into the Cell Measure_Heat Measure the Heat Change for Each Injection Inject_Ligand->Measure_Heat Integrate_Peaks Integrate the Heat Pulses over Time Measure_Heat->Integrate_Peaks Plot_Data Plot Integrated Heat vs. Molar Ratio Integrate_Peaks->Plot_Data Fit_to_Model Fit the Binding Isotherm to a Suitable Model Plot_Data->Fit_to_Model Determine_Parameters Determine KD, n, ΔH, and ΔS Fit_to_Model->Determine_Parameters FP_Workflow cluster_preparation Preparation cluster_assay_setup Assay Setup (in Microplate) cluster_measurement Measurement cluster_data_analysis Data Analysis Prepare_Buffer Prepare Assay Buffer Prepare_Protein Prepare CDK2 Solution Prepare_Buffer->Prepare_Protein Prepare_Probe Prepare Fluorescent Probe Solution Prepare_Buffer->Prepare_Probe Prepare_Ligand Prepare Unlabeled Ligand Serial Dilutions Prepare_Buffer->Prepare_Ligand Add_Components Add Buffer, Protein, Probe, and Ligand to Wells Prepare_Protein->Add_Components Prepare_Probe->Add_Components Prepare_Ligand->Add_Components Incubate Incubate to Reach Binding Equilibrium Add_Components->Incubate Excite_Sample Excite with Polarized Light Incubate->Excite_Sample Measure_Emission Measure Parallel and Perpendicular Emitted Light Excite_Sample->Measure_Emission Calculate_FP Calculate Fluorescence Polarization (mP) Measure_Emission->Calculate_FP Plot_Data Plot mP vs. Ligand Concentration Calculate_FP->Plot_Data Fit_to_Model Fit to a Competitive Binding Model Plot_Data->Fit_to_Model Determine_IC50 Determine IC50 Value Fit_to_Model->Determine_IC50

References

Application Notes and Protocols for 2,3-Dimethyl-1H-indole-7-carboxylic acid in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the solubilization and use of 2,3-Dimethyl-1H-indole-7-carboxylic acid in various in vitro assays. The information is intended to guide researchers in accurately preparing this compound for reproducible experimental results.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This data is essential for accurate stock solution preparation and for understanding the compound's behavior in experimental settings.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₂BOC Sciences[]
Molecular Weight 189.22 g/mol BOC Sciences[]
IUPAC Name This compoundBOC Sciences[]
CAS Number 103986-07-8Sigma-Aldrich[2]
Purity Typically ≥95%BOC Sciences[]
Physical Appearance SolidN/A
Aqueous Solubility LowGeneral property of carboxylic acids[3]
pKa Not specified, but expected to be in the acidic range due to the carboxylic acid group.General property of carboxylic acids[3]

Solubilization Protocols

Due to its low aqueous solubility, this compound requires a specific protocol for dissolution to ensure a homogenous solution for in vitro assays. Two primary methods are recommended:

Method 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent

This is the recommended method for preparing a stock solution that can be serially diluted in cell culture media.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Accurately weigh the desired amount of this compound powder.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) may be applied to aid dissolution.

  • Store the stock solution at -20°C or -80°C for long-term storage. For a similar compound, 2,3-Dimethyl-1H-indole-5-carboxylic acid, storage in a solvent at -80°C is recommended for up to one year.[4]

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Method 2: Preparation of an Aqueous Stock Solution by pH Adjustment

This method is suitable for experiments where the presence of an organic solvent is not desirable. It relies on the deprotonation of the carboxylic acid group to form a more soluble salt.

Materials:

  • This compound powder

  • Sterile, nuclease-free water

  • 1 M Sodium Hydroxide (NaOH), sterile

  • 1 M Hydrochloric Acid (HCl), sterile (for pH adjustment if needed)

  • Sterile conical tubes

  • pH meter

  • Stir plate and sterile stir bar

Procedure:

  • Weigh the desired amount of this compound and add it to a sterile conical tube.

  • Add a portion of the final desired volume of sterile water (e.g., 80% of the final volume). The compound will likely not dissolve at this point.

  • While gently stirring, add 1 M NaOH dropwise to the suspension.

  • Monitor the pH of the solution. Continue adding NaOH until the compound is fully dissolved and the pH is close to the desired final pH (typically 7.2-7.4 for cell culture applications).

  • If the pH overshoots, it can be carefully adjusted back with 1 M HCl.

  • Once the compound is dissolved and the pH is stable, add sterile water to reach the final desired volume.

  • Sterile-filter the solution through a 0.22 µm filter before use.

Experimental Protocols

General Workflow for In Vitro Cell-Based Assays

The following diagram illustrates a general workflow for conducting in vitro experiments with this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Prepare Compound Stock Solution prep_cells Cell Seeding in Multi-well Plates treatment Treat Cells with Compound prep_cells->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation assay Perform Assay (e.g., Viability, Western Blot) incubation->assay data_acq Data Acquisition assay->data_acq data_analysis Data Analysis and Interpretation data_acq->data_analysis

Caption: General experimental workflow for in vitro assays.

Example Protocol: Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell proliferation and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO or vehicle used for the highest compound concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Potential Signaling Pathways

Indole derivatives have been shown to modulate various signaling pathways involved in cancer progression. One such pathway is the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[5]

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB CellGrowth Cell Growth & Proliferation mTOR->CellGrowth GeneExpression Gene Expression (Survival, Proliferation) NFkB->GeneExpression Indole Indole Derivative (e.g., 2,3-Dimethyl-1H-indole- 7-carboxylic acid) Indole->PI3K Indole->Akt Indole->mTOR Indole->NFkB

Caption: Potential inhibition of the PI3K/Akt/mTOR/NF-κB pathway by indole derivatives.

References

Application Notes and Protocols: The Use of 2,3-Dimethyl-1H-indole-7-carboxylic acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds. By screening small, low-complexity molecules, or "fragments," FBDD allows for a more efficient exploration of chemical space and often yields leads with superior physicochemical properties. Carboxylic acid-containing fragments are particularly valuable due to their ability to form strong interactions with target proteins, such as hydrogen bonds and salt bridges.[1][2][3][4] The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and approved drugs.[5][6]

This document provides detailed application notes and protocols for the use of 2,3-Dimethyl-1H-indole-7-carboxylic acid , a novel fragment, in FBDD campaigns. While direct experimental data for this specific fragment is emerging, the methodologies and principles outlined are based on well-established practices with analogous indole carboxylic acid fragments, particularly in the context of targeting protein-protein interactions.[7][8][9]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the title fragment is presented below. These properties are crucial for its evaluation as a viable fragment for screening.

PropertyValueSource
CAS Number103986-07-8[]
Molecular FormulaC₁₁H₁₁NO₂[]
Molecular Weight189.22 g/mol []
IUPAC NameThis compound[]
SMILESCC1=C(NC2=C1C=CC=C2C(=O)O)C[]
Purity>95%[]

Application in Fragment-Based Screening

Target Focus: Anti-apoptotic Proteins (e.g., Mcl-1)

Myeloid cell leukemia-1 (Mcl-1) is a key anti-apoptotic protein and a high-value target in oncology.[7][8][9] Overexpression of Mcl-1 is implicated in the survival of various cancer cells and resistance to chemotherapy.[8][9] Indole carboxylic acid derivatives have been successfully employed as fragments to identify potent and selective Mcl-1 inhibitors.[7][8][9] The following sections outline a hypothetical FBDD campaign using this compound against Mcl-1.

Experimental Workflow for Fragment-Based Drug Discovery

The overall workflow for an FBDD campaign is depicted below. This process begins with fragment screening and hit validation, followed by structural biology studies to understand the binding mode, and finally, structure-guided optimization to improve potency and selectivity.

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit Characterization cluster_2 Lead Optimization Fragment_Library Fragment Library (including 2,3-Dimethyl-1H- indole-7-carboxylic acid) Screening Biophysical Screening (e.g., NMR, SPR, DSF) Fragment_Library->Screening Primary Screen Hit_Validation Hit Validation (e.g., Dose-Response, Orthogonal Assays) Screening->Hit_Validation Identified Hits Structural_Biology Structural Biology (X-ray Crystallography, NMR) Hit_Validation->Structural_Biology Binding_Mode Determine Binding Mode & Identify Growth Vectors Structural_Biology->Binding_Mode Fragment_Growing Fragment Growing/ Linking Binding_Mode->Fragment_Growing SAR_Development Structure-Activity Relationship (SAR) Fragment_Growing->SAR_Development SAR_Development->Fragment_Growing Lead_Compound Potent & Selective Lead Compound SAR_Development->Lead_Compound

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Experimental Protocols

Synthesis of this compound Derivatives

While this compound may be commercially available, synthetic routes for analogues are crucial for developing a Structure-Activity Relationship (SAR). A general synthetic approach for indole carboxylic acids involves the Fischer indole synthesis.[8]

Protocol: Fischer Indole Synthesis of Indole Carboxylic Acids

  • Reaction Setup: In a round-bottom flask, dissolve the appropriate substituted phenylhydrazine (1.0 eq) and a suitable α-ketoester (1.1 eq) in ethanol.

  • Acid Catalysis: Add a catalytic amount of sulfuric acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

  • Saponification: Dissolve the resulting indole ester in a mixture of tetrahydrofuran (THF) and water. Add an excess of potassium hydroxide (KOH).

  • Hydrolysis: Stir the mixture at room temperature until the ester is completely hydrolyzed (monitored by TLC).

  • Isolation: Acidify the reaction mixture with 1N HCl to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum to yield the final indole carboxylic acid.

Biophysical Screening: Surface Plasmon Resonance (SPR)

SPR is a sensitive biophysical technique used to detect the binding of fragments to a target protein immobilized on a sensor chip.

Protocol: SPR Screening

  • Protein Immobilization: Immobilize recombinant human Mcl-1 protein on a CM5 sensor chip via amine coupling.

  • Fragment Preparation: Prepare a stock solution of this compound in 100% DMSO. Dilute the fragment into running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO) to the desired screening concentration (typically 10-100 µM).

  • Binding Analysis: Inject the fragment solution over the sensor chip surface at a constant flow rate. Monitor the change in response units (RU) to detect binding.

  • Data Analysis: Fit the sensorgram data to a suitable binding model to determine the dissociation constant (KD).

Biochemical Assay: Fluorescence Polarization Anisotropy (FPA)

FPA is a competitive binding assay used to quantify the inhibition of the Mcl-1/BAK peptide interaction.

Protocol: FPA Assay

  • Reagents:

    • Recombinant human Mcl-1 protein.

    • FITC-labeled BAK peptide.

    • Assay buffer (e.g., 20 mM Tris pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68).

  • Assay Procedure:

    • Add Mcl-1 protein and FITC-BAK peptide to the assay buffer in a 384-well plate.

    • Add varying concentrations of the test compound (e.g., this compound).

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ) by fitting the data to a dose-response curve.

Data Presentation

The following tables present hypothetical data for this compound and its derivatives, based on typical values observed for indole carboxylic acid fragments targeting Mcl-1.[7][8][9]

Table 1: Biophysical and Biochemical Data for Indole Fragments

CompoundStructureKD (SPR, µM)Kᵢ (FPA, µM)Ligand Efficiency (LE)
1 (this compound)45500.38
2 (Analogue with R₁ = Cl)25300.40
3 (Analogue with R₂ = OMe)60750.35

Ligand Efficiency (LE) is calculated as: LE = -1.37 * pKᵢ / HAC, where HAC is the heavy atom count.

Signaling Pathway

The intrinsic apoptosis pathway is regulated by the Bcl-2 family of proteins, including the anti-apoptotic protein Mcl-1. Mcl-1 sequesters pro-apoptotic proteins like Bak, preventing apoptosis. Inhibitors of Mcl-1, developed from fragments like indole carboxylic acids, can disrupt this interaction and promote cancer cell death.

Apoptosis_Pathway Mcl1 Mcl-1 Bak Bak Mcl1->Bak Sequestration Apoptosis Apoptosis Bak->Apoptosis Induction Inhibitor 2,3-Dimethyl-1H-indole- 7-carboxylic acid based inhibitor Inhibitor->Mcl1 Inhibition

Caption: Simplified signaling pathway showing Mcl-1 inhibition leading to apoptosis.

Conclusion

This compound represents a promising starting point for fragment-based drug discovery campaigns, particularly for targets where a carboxylic acid moiety can engage in key binding interactions. The protocols and workflows described herein provide a comprehensive guide for researchers to utilize this and similar fragments for the identification and optimization of novel therapeutic agents. The successful application of analogous indole carboxylic acids in the discovery of potent Mcl-1 inhibitors highlights the potential of this fragment class.[7][8][9] Further exploration of this scaffold through structure-guided design is warranted to develop next-generation therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dimethyl-1H-indole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,3-Dimethyl-1H-indole-7-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily via the Fischer indole synthesis, which is a widely used method for preparing indole derivatives.[1][2][3]

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. A catalyst that is too strong can cause decomposition of starting materials or the product, while one that is too weak may not facilitate the reaction effectively.[1][3]- Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). - Polyphosphoric acid (PPA) is often effective for less reactive substrates. - Acetic acid can be a milder alternative to prevent degradation.[1]
Suboptimal Reaction Temperature: The reaction is highly sensitive to temperature.[1]- If the reaction is slow, a moderate increase in temperature may improve the rate and yield. - If decomposition or tar formation is observed, lower the reaction temperature. - Consider microwave-assisted synthesis for rapid heating and potentially improved yields in shorter reaction times.
Unstable Hydrazone Intermediate: The hydrazone formed in the first step may be unstable under the strong acidic conditions of the cyclization.- Consider forming the hydrazone in situ under milder conditions before proceeding with the cyclization step.
N-N Bond Cleavage: Electron-donating groups on the phenylhydrazine or the ketone can promote a competing heterolytic N-N bond cleavage, preventing the desired cyclization.[4][5]- Use milder reaction conditions (lower temperature, weaker acid) to disfavor the cleavage pathway.
Formation of Multiple Products (Regioisomers) Use of an Unsymmetrical Ketone: When an unsymmetrical ketone like butan-2-one is used, two different enamine intermediates can form, leading to a mixture of isomeric indoles.- The regioselectivity can be influenced by the steric bulk of the substituents on the ketone; the reaction often favors the formation of the less sterically hindered enamine intermediate. - Adjusting the reaction temperature and the choice of acid catalyst can sometimes influence the ratio of regioisomers.
Significant Side Product Formation Aldol Condensation: Ketones with α-hydrogens, such as butan-2-one, can undergo self-condensation under acidic conditions.- Optimize the reaction temperature and catalyst concentration to favor the Fischer indole synthesis over aldol condensation.
Tar and Polymeric Byproducts: The strongly acidic and often high-temperature conditions can lead to the formation of intractable tars and polymers.- Use the minimum effective concentration of the acid catalyst. - Ensure the reaction is not overheated. - Consider using a solvent to improve heat transfer and prevent localized overheating.
Difficult Product Purification Presence of Unreacted Starting Materials and Byproducts: The crude product mixture can be complex, making isolation of the desired carboxylic acid challenging.- An initial acid-base extraction can help separate the acidic product from neutral and basic impurities. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The product will move to the aqueous layer. Acidifying the aqueous layer will precipitate the carboxylic acid. - Column chromatography on silica gel may be necessary for final purification. A solvent system of ethyl acetate and hexane, with a small amount of acetic acid to improve peak shape, is a good starting point.
Product Streaking on TLC/Column: Carboxylic acids can streak on silica gel due to their acidic nature.- Add a small amount of a volatile acid, such as acetic acid or formic acid, to the chromatography eluent to suppress the ionization of the carboxylic acid and improve separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common and direct method is the Fischer indole synthesis.[2][3] This involves the reaction of 2-hydrazinyl-3-methylbenzoic acid with butan-2-one in the presence of an acid catalyst.

Q2: What are the key parameters to control for a successful synthesis?

The critical parameters for the Fischer indole synthesis are the choice of acid catalyst, reaction temperature, and reaction time. These factors are often substrate-dependent and require optimization for the specific synthesis of this compound.[1]

Q3: My reaction is not working. What are the first things I should check?

First, verify the purity of your starting materials, particularly the 2-hydrazinyl-3-methylbenzoic acid, as impurities can significantly inhibit the reaction.[1] Next, ensure that your reaction conditions, especially the acid catalyst and temperature, are appropriate for this specific transformation. It is advisable to start with milder conditions and gradually increase the temperature or acid strength if no reaction is observed.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction. You can spot the reaction mixture alongside your starting materials on a silica gel plate and elute with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress.

Q5: What is the expected yield for this synthesis?

Yields for Fischer indole syntheses can vary widely depending on the specific substrates and reaction conditions. Without a specific literature procedure for this exact compound, it is difficult to provide an expected yield. However, with optimization, yields for similar indole syntheses can range from moderate to good.

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of this compound

This protocol is a general procedure based on the Fischer indole synthesis and should be optimized for the specific substrates.

Materials:

  • 2-hydrazinyl-3-methylbenzoic acid

  • Butan-2-one (Methyl ethyl ketone)

  • Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or zinc chloride)

  • Solvent (e.g., ethanol, toluene, or neat if using a liquid acid catalyst)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Hydrochloric acid (1 M)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-hydrazinyl-3-methylbenzoic acid (1 equivalent) and butan-2-one (1-1.2 equivalents).

  • Add the chosen solvent (if any) and the acid catalyst. The amount and type of acid will need to be optimized. For example, glacial acetic acid can be used as both the solvent and the catalyst.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (indicated by the consumption of the starting hydrazine), cool the mixture to room temperature.

  • If a solid catalyst was used, remove it by filtration.

  • If the reaction was performed in an acidic solvent, neutralize it carefully with a saturated sodium bicarbonate solution.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification of this compound
  • Dissolve the crude product in a minimal amount of ethyl acetate.

  • Perform column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is recommended. To prevent streaking of the carboxylic acid, a small amount of acetic acid (e.g., 0.5-1%) can be added to the eluent.

  • Collect the fractions containing the pure product (as determined by TLC).

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.

  • The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data

Starting MaterialsCatalystSolventTemperature (°C)Reaction Time (h)Reported Yield (%)
Phenylhydrazine & Butan-2-oneBoron trifluoride etherateEthanolRefluxNot specified~90 (for 2,3-dimethyl-1H-indole)
Substituted Phenylhydrazine & KetoneAcetic AcidAcetic AcidReflux2-4Moderate to Good
Substituted Phenylhydrazine & KetonePolyphosphoric Acid (PPA)None80-1201-3Moderate to Good
Substituted Phenylhydrazine & KetoneZinc Chloride (ZnCl₂)TolueneReflux2-6Moderate to Good

Visualizations

Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis start Starting Materials: 2-hydrazinyl-3-methylbenzoic acid + Butan-2-one hydrazone Hydrazone Formation start->hydrazone Mix cyclization Acid-Catalyzed Cyclization ([3,3]-Sigmatropic Rearrangement) hydrazone->cyclization Add Acid Catalyst & Heat product Crude Product: 2,3-Dimethyl-1H-indole- 7-carboxylic acid cyclization->product Workup purification Purification (Column Chromatography) product->purification final_product Pure Product purification->final_product

Caption: A simplified workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity side_reactions Analyze for Side Products (TLC, NMR) check_purity->side_reactions optimize_catalyst Optimize Acid Catalyst (Type and Concentration) optimize_temp Optimize Reaction Temperature optimize_catalyst->optimize_temp in_situ Consider In Situ Hydrazone Formation optimize_temp->in_situ stronger_conditions Use Stronger Conditions (Higher Temp, Stronger Acid) in_situ->stronger_conditions tar Tar Formation? side_reactions->tar Yes regioisomers Regioisomers Formed? side_reactions->regioisomers Yes no_reaction No Reaction? side_reactions->no_reaction No milder_conditions Use Milder Conditions (Lower Temp, Weaker Acid) tar->milder_conditions modify_workup Modify Purification Strategy regioisomers->modify_workup no_reaction->optimize_catalyst

Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.

References

Technical Support Center: Overcoming Solubility Challenges with 2,3-Dimethyl-1H-indole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with 2,3-Dimethyl-1H-indole-7-carboxylic acid. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a hydrophobic molecule with a carboxylic acid functional group. Its indole ring structure contributes to its low solubility in aqueous solutions. However, the carboxylic acid moiety provides a handle for increasing solubility through pH modification. It is expected to have better solubility in organic polar aprotic solvents and alcohols.

Q2: Which solvents are recommended for initial solubility testing?

A2: For initial solubility testing, we recommend starting with common laboratory solvents known to dissolve similar indole-based carboxylic acids. These include:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).

  • Alcohols: Ethanol and Methanol.

It is advisable to start with a small amount of the compound and incrementally add the solvent to determine an approximate solubility.

Q3: How can I improve the aqueous solubility of this compound?

A3: The most effective method for increasing the aqueous solubility of a carboxylic acid is by converting it to its more soluble salt form through pH adjustment. By increasing the pH of the aqueous solution with a base, the carboxylic acid group will deprotonate to a carboxylate, which has significantly higher aqueous solubility.

Q4: Are there any known signaling pathways associated with this compound?

A4: Currently, there is limited publicly available information directly linking this compound to specific signaling pathways. Researchers are encouraged to investigate its activity based on its structural similarity to other indole-containing compounds, which are known to interact with a variety of biological targets.

Troubleshooting Guides

Issue 1: The compound is not dissolving in my desired aqueous buffer.

Possible Cause 1: Incorrect pH The carboxylic acid group on the indole ring requires a basic environment to deprotonate and become more soluble in water.

  • Solution: Adjust the pH of your buffer to be at least 2 units higher than the predicted pKa of the carboxylic acid. A gentle base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), can be added dropwise while monitoring the pH.

Possible Cause 2: Insufficient Mixing or Time The dissolution process may be slow, especially for larger particles.

  • Solution: Ensure vigorous mixing using a vortex or magnetic stirrer. Gentle heating (e.g., to 37°C or 50°C) can also aid dissolution, but be mindful of the compound's stability at elevated temperatures. Sonication for short periods can also help break up solid aggregates and enhance solvation.

Issue 2: The compound precipitates out of solution when I dilute my DMSO stock in an aqueous buffer.

Possible Cause: Exceeding the Solubility Limit in the Final Solvent System While the compound may be highly soluble in 100% DMSO, its solubility dramatically decreases when diluted into an aqueous buffer.

  • Solution 1: Use a Co-solvent System: Prepare your final solution with a certain percentage of the organic solvent (e.g., 1-5% DMSO) to maintain solubility. Always add the DMSO stock to the aqueous buffer slowly while vortexing to ensure rapid mixing and prevent localized precipitation.

  • Solution 2: pH Adjustment of the Aqueous Buffer: Before adding the DMSO stock, ensure the pH of the aqueous buffer is sufficiently basic to keep the compound in its soluble salt form, as described in Issue 1.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent
  • Weigh the desired amount of this compound in a suitable vial.

  • Add the desired volume of an appropriate organic solvent (e.g., DMSO) to achieve the target concentration.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution as recommended for the compound's stability (typically at -20°C or -80°C).

Protocol 2: Solubilization in Aqueous Buffer via pH Adjustment
  • Weigh the desired amount of this compound.

  • Add the desired volume of the aqueous buffer (e.g., PBS, Tris).

  • While stirring, slowly add a dilute solution of a suitable base (e.g., 1 M NaOH) dropwise.

  • Monitor the pH of the solution using a calibrated pH meter.

  • Continue adding the base until the compound is fully dissolved and the pH is stable at the desired level (generally, a pH of 7.4 or higher is a good starting point for many biological assays).

  • The final volume can be adjusted with the buffer to reach the target concentration.

Data Presentation

Solvent/Buffer SystemTemperature (°C)Maximum Achieved Concentration (mg/mL)Observations (e.g., clear solution, precipitate)
DMSO25
Ethanol25
PBS (pH 7.4)25
PBS (pH 8.5)25
Add your own

Visualizations

The following diagrams illustrate the logical workflows for addressing solubility issues.

experimental_workflow start Start: Insoluble Compound solubility_test Initial Solubility Test (e.g., DMSO, Ethanol) start->solubility_test aqueous_solubility Aqueous Solubility Test (e.g., PBS) start->aqueous_solubility dissolved_organic Soluble in Organic Solvent solubility_test->dissolved_organic Yes not_dissolved_organic Insoluble in Organic Solvent solubility_test->not_dissolved_organic No co_solvent Use Co-solvent System (e.g., DMSO/Buffer) dissolved_organic->co_solvent sonication_heating Apply Sonication/Heating not_dissolved_organic->sonication_heating ph_adjustment pH Adjustment (Increase pH) aqueous_solubility->ph_adjustment ph_adjustment->sonication_heating Failure dissolved_aqueous Soluble in Aqueous System ph_adjustment->dissolved_aqueous Success co_solvent->dissolved_aqueous Success end_insoluble End: Further Optimization Needed co_solvent->end_insoluble Failure sonication_heating->end_insoluble end_soluble End: Soluble Solution dissolved_aqueous->end_soluble

Caption: Experimental workflow for troubleshooting solubility.

logical_relationship compound This compound hydrophobic Hydrophobic Indole Ring compound->hydrophobic hydrophilic Hydrophilic Carboxylic Acid Group compound->hydrophilic low_aq_solubility Low Aqueous Solubility hydrophobic->low_aq_solubility organic_solubility Good Organic Solubility (e.g., DMSO, DMF) hydrophobic->organic_solubility ph_dependent_solubility pH-Dependent Aqueous Solubility hydrophilic->ph_dependent_solubility deprotonation Deprotonation to Carboxylate (R-COO⁻) ph_dependent_solubility->deprotonation Base Addition increased_aq_solubility Increased Aqueous Solubility deprotonation->increased_aq_solubility

Caption: Key factors influencing the solubility of the compound.

Stability of 2,3-Dimethyl-1H-indole-7-carboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,3-Dimethyl-1H-indole-7-carboxylic acid

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of this compound in various solvents. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: Several factors can contribute to the degradation of this compound. These include:

  • pH: The indole ring is sensitive to strongly acidic conditions, which can lead to protonation and subsequent degradation.[1] Basic conditions can cause hydrolysis of the carboxylic acid group.

  • Oxidation: The electron-rich indole nucleus is susceptible to oxidation, which can be initiated by exposure to air, light, or oxidizing agents.[1] This can lead to the formation of oxindole derivatives.[2]

  • Light Exposure: Similar to many indole-containing compounds, this compound may be susceptible to photodegradation upon exposure to UV or ambient light.[1]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[3]

Q2: Which solvents are recommended for preparing stock solutions of this compound?

A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions of many small molecules due to its excellent solubilizing capacity.[3] For less concentrated solutions, other organic solvents such as methanol, ethanol, or acetonitrile can be considered. The choice of solvent should always be verified for compatibility with your specific experimental setup. It is crucial to use high-purity, anhydrous solvents to minimize degradation.[3]

Q3: How should I store stock solutions of this compound to ensure long-term stability?

A3: For optimal stability, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[3] These aliquots should be stored at -20°C or -80°C in tightly sealed vials, protected from light.[1] Before use, allow the aliquot to thaw slowly and equilibrate to room temperature, then vortex thoroughly to ensure the compound is fully dissolved.[4]

Q4: I'm observing a precipitate in my stock solution after thawing. Is the compound degrading?

A4: Precipitation upon thawing does not necessarily indicate degradation. It is more likely that the compound's solubility limit has been exceeded at the lower storage temperature.[4] To address this, you can try preparing a more dilute stock solution or gently warming and vortexing the solution to redissolve the precipitate.[3] Always ensure the compound is fully dissolved before use.

Q5: My experimental results are inconsistent. Could this be due to the instability of this compound?

A5: Inconsistent results can be a sign of compound instability.[5] Degradation of the compound over the course of an experiment can lead to a decrease in its effective concentration, resulting in variability in your data. It is recommended to perform a stability study under your specific experimental conditions to assess if degradation is occurring.[5]

Troubleshooting Guides

Issue 1: Loss of biological activity in a multi-day experiment.

  • Possible Cause: The compound may be degrading in the aqueous buffer or cell culture medium over time.[4]

  • Troubleshooting Steps:

    • Assess the stability of the compound directly in your experimental medium at various time points (e.g., 0, 24, 48 hours).

    • Analyze the samples by HPLC or LC-MS to quantify the amount of intact compound remaining.

    • If degradation is observed, consider preparing fresh solutions for each day of the experiment or reducing the incubation time.

Issue 2: Appearance of new peaks in HPLC/LC-MS analysis of a stock solution.

  • Possible Cause: This is a strong indicator of chemical degradation.[4] The new peaks likely represent degradation products.

  • Troubleshooting Steps:

    • Prepare a fresh stock solution using high-purity, anhydrous solvent.

    • Store the new stock solution under the recommended conditions (aliquoted, at low temperature, protected from light).

    • If the compound is known to be sensitive to oxidation, consider storing it under an inert gas like argon or nitrogen.[3]

    • If the problem persists, a forced degradation study may be necessary to identify the degradation products and pathways.

Summary of Compound Stability in Different Solvents

SolventStorage ConditionPredicted Stability (Hypothetical)Potential Issues
DMSO-20°C, protected from lightGoodMay absorb water over time, potential for precipitation upon freezing.
Methanol-20°C, protected from lightModeratePotential for esterification over long-term storage.
Ethanol-20°C, protected from lightModerateSimilar to methanol, potential for esterification.
Acetonitrile-20°C, protected from lightGoodGenerally a stable solvent for many compounds.
Aqueous Buffer (pH 7.4)4°CPoor to ModerateSusceptible to oxidation and potential microbial growth.
Aqueous Buffer (Acidic)Room TemperaturePoorIndole ring is generally unstable in acidic conditions.[1]
Aqueous Buffer (Basic)Room TemperaturePoorPotential for deprotonation and increased susceptibility to oxidation.

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.[6]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[6]

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.[6]

    • Incubate at 60°C for 24 hours.[6]

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.[6]

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.[6]

    • Incubate at 60°C for 8 hours.[6]

    • At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.[6]

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.[6]

    • Store the solution at room temperature, protected from light, for 12 hours.[6]

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.[6]

  • Photolytic Degradation:

    • Expose a solution of the compound to a light source (e.g., UV light at 254 nm) at room temperature.[1]

    • A control sample should be kept in the dark under the same conditions.[6]

    • After the exposure period, prepare solutions of both the exposed and control samples for analysis.[6]

  • Thermal Degradation:

    • Place a known amount of the solid compound in a petri dish and expose it to dry heat at 80°C for 48 hours.[6]

    • At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for analysis.[6]

3. Sample Analysis:

  • Analyze all samples using a stability-indicating HPLC or LC-MS method.

  • Compare the chromatograms of the stressed samples to that of a control (time zero) sample to identify and quantify any degradation products.

Diagrams

TroubleshootingWorkflow start Inconsistent Experimental Results or Suspected Instability check_solution Visually Inspect Solution (Precipitate, Color Change?) start->check_solution precipitate Precipitate Observed check_solution->precipitate Yes color_change Color Change Observed check_solution->color_change Yes no_visual_change No Visual Change check_solution->no_visual_change No handle_precipitate Gently warm and vortex to redissolve. Consider preparing a more dilute stock. precipitate->handle_precipitate handle_color_change Potential oxidation or degradation. Prepare fresh stock solution. Store under inert gas if necessary. color_change->handle_color_change analytical_check Perform HPLC/LC-MS Analysis on Stored Solution no_visual_change->analytical_check handle_precipitate->analytical_check handle_color_change->analytical_check degradation_peaks New Peaks Observed? analytical_check->degradation_peaks yes_degradation Degradation Confirmed degradation_peaks->yes_degradation Yes no_degradation No Degradation Detected degradation_peaks->no_degradation No remediate_degradation Prepare fresh stock solution. Optimize storage conditions (lower temp, protect from light). Consider alternative solvent. yes_degradation->remediate_degradation investigate_further Investigate other experimental parameters (e.g., assay conditions, reagent stability). no_degradation->investigate_further

Caption: Troubleshooting workflow for stability issues.

References

Common side reactions in the synthesis of 2,3-Dimethyl-1H-indole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2,3-Dimethyl-1H-indole-7-carboxylic acid

Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most direct and widely applicable method for synthesizing this compound is the Fischer indole synthesis.[1][2][3] This classical method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone. For this compound, the typical starting materials are (2-hydrazinyl-3-methyl)benzoic acid and 2-butanone.

Q2: What are the critical parameters to control in the Fischer indole synthesis for this specific molecule?

A2: The choice of acid catalyst, reaction temperature, and reaction time are crucial.[1][4] Strong Brønsted acids like sulfuric acid or polyphosphoric acid (PPA), or Lewis acids like zinc chloride, are commonly used.[1][4] The temperature must be carefully controlled to ensure the cyclization proceeds efficiently without causing degradation or side reactions like decarboxylation.

Q3: My starting material, (2-hydrazinyl-3-methyl)benzoic acid, is not commercially available. How can I synthesize it?

A3: You can prepare the required hydrazine from commercially available 2-amino-3-methylbenzoic acid. The synthesis is a two-step process:

  • Diazotization: The aniline is treated with sodium nitrite (NaNO₂) in the presence of a strong acid (like HCl) at low temperatures (0-5 °C) to form a diazonium salt.

  • Reduction: The diazonium salt is then reduced to the corresponding hydrazine. A common reducing agent for this step is stannous chloride (SnCl₂) in concentrated HCl. The resulting hydrazine hydrochloride can often be used directly in the subsequent Fischer indole synthesis.

Q4: What are the primary side reactions I should be aware of during the synthesis of this compound?

A4: The most significant side reactions include:

  • Decarboxylation: The acidic conditions and elevated temperatures required for the Fischer cyclization can cause the loss of the carboxylic acid group, leading to the formation of 2,3,7-trimethyl-1H-indole as a major byproduct.

  • Incomplete Cyclization: The reaction may stall at the intermediate phenylhydrazone stage, especially if the reaction conditions (temperature, acid strength) are too mild.

  • Tar Formation: Overheating or using an excessively strong acid catalyst can lead to the decomposition of starting materials and the product, resulting in the formation of polymeric tars.

  • Regioisomeric Impurities: While less common for this specific target, improper control of the preceding Japp-Klingemann reaction (if used to generate the hydrazone) could introduce regioisomers.[5]

Q5: How can I monitor the progress of the reaction?

A5: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to track the consumption of the starting hydrazine or hydrazone and the formation of the indole product. Staining with an appropriate agent, such as p-anisaldehyde solution followed by heating, can help visualize the indole spot, which often appears as a distinct color.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis.

Issue 1: Low or No Yield of the Desired Product
Probable Cause(s)Recommended Solution(s)
Inefficient Hydrazone Formation Ensure the pH is optimal for hydrazone formation (typically mildly acidic, pH 4-6) before proceeding to the cyclization step. Confirm hydrazone formation via TLC or ¹H NMR if isolating the intermediate.
Incorrect Acid Catalyst or Concentration The choice of acid is critical. Polyphosphoric acid (PPA) is often effective for cyclization. If using H₂SO₄, ensure the concentration is appropriate (e.g., 75-85%). Experiment with different catalysts like zinc chloride or p-toluenesulfonic acid.[1][4]
Reaction Temperature Too Low The[1][1]-sigmatropic rearrangement step of the Fischer synthesis requires significant thermal energy. If the reaction is stalling, gradually increase the temperature (e.g., from 80°C to 100-110°C) while carefully monitoring for decomposition via TLC.
Poor Quality of Starting Hydrazine If the hydrazine was synthesized, ensure it was properly purified and is free of residual reactants from the diazotization or reduction steps. Impurities can inhibit the cyclization.
Issue 2: Presence of a Major Impurity in the Final Product
Probable Cause(s)Recommended Solution(s)
Decarboxylation Byproduct (2,3,7-trimethyl-1H-indole) This is the most likely major impurity due to harsh reaction conditions. Reduce the reaction temperature and/or time. Consider using a milder acid catalyst. Purification can be achieved by column chromatography or by exploiting the acidic nature of the desired product (extraction into a basic aqueous solution, washing the organic layer to remove the non-acidic impurity, and then re-acidifying the aqueous layer to precipitate the product).
Unreacted Hydrazone Intermediate The reaction has not gone to completion. Increase the reaction time or temperature. Ensure the acid catalyst is active and present in a sufficient amount.
Formation of Polymeric Tars The reaction temperature is too high or the acid is too concentrated. Lower the temperature and use the minimum amount of acid catalyst necessary. Adding the starting material portion-wise to the hot acid can sometimes mitigate charring.
Data Presentation: Effect of Catalyst on Yield and Purity

The following table presents hypothetical data to illustrate the impact of the acid catalyst on the reaction outcome.

Acid CatalystTemperature (°C)Time (h)Crude Yield (%)Purity by HPLC (%)Decarboxylation Byproduct (%)
85% H₂SO₄1102556530
Polyphosphoric Acid (PPA)1003708512
ZnCl₂ (anhydrous)120 (in Toluene)6628018
p-TsOH (in Ethanol)78 (Reflux)12407522

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Indole Synthesis

Materials:

  • (2-hydrazinyl-3-methyl)benzoic acid hydrochloride (1.0 eq)

  • 2-Butanone (1.2 eq)

  • Polyphosphoric Acid (PPA) (10-20 times the weight of hydrazine)

  • Ethanol

  • Ice, Water, Sodium Bicarbonate solution, Brine

  • Ethyl Acetate

Procedure:

  • (Optional) Hydrazone Formation: In a round-bottom flask, suspend (2-hydrazinyl-3-methyl)benzoic acid hydrochloride (1.0 eq) in ethanol. Add 2-butanone (1.2 eq). Stir the mixture at room temperature for 1-2 hours or until TLC analysis shows complete consumption of the hydrazine. The resulting hydrazone can be isolated by removing the solvent under reduced pressure or used directly.

  • Cyclization: Pre-heat polyphosphoric acid (PPA) to 80-90°C in a three-necked flask equipped with a mechanical stirrer and a thermometer.

  • Slowly and carefully add the hydrazone from Step 1 to the hot PPA with vigorous stirring. The addition may be exothermic. Maintain the internal temperature between 95-100°C.

  • After the addition is complete, continue stirring the reaction mixture at 100°C for 2-3 hours. Monitor the reaction progress by TLC (quench a small aliquot of the reaction mixture in water, extract with ethyl acetate, and spot on a TLC plate).

  • Workup: Once the reaction is complete, cool the mixture to below 60°C and pour it slowly onto a stirred mixture of ice and water. This will hydrolyze the PPA and precipitate the crude product.

  • Stir the aqueous suspension for 1-2 hours to ensure complete precipitation.

  • Filter the solid product using a Büchner funnel and wash the filter cake thoroughly with water until the filtrate is neutral (pH ~7).

  • Purification:

    • Acid-Base Extraction: Dissolve the crude solid in ethyl acetate and extract the desired carboxylic acid into a saturated sodium bicarbonate solution. Separate the layers. The organic layer will contain non-acidic impurities (like the decarboxylated byproduct). Wash the aqueous layer with fresh ethyl acetate. Carefully acidify the aqueous layer with cold 2M HCl until the pH is ~2-3 to precipitate the pure product. Filter, wash with cold water, and dry under vacuum.

    • Recrystallization/Chromatography: If impurities persist, recrystallize the product from a suitable solvent system (e.g., ethanol/water or acetone/hexane). Alternatively, purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane containing 1% acetic acid.

Visualizations: Reaction Pathways and Workflows

Main Reaction Pathway

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Final Product A (2-hydrazinyl-3-methyl)benzoic acid C Phenylhydrazone A->C + H⁺, -H₂O B 2-Butanone B->C D Ene-hydrazine C->D Tautomerization E Di-imine Intermediate D->E [3,3]-Sigmatropic Rearrangement F 2,3-Dimethyl-1H-indole- 7-carboxylic acid E->F Cyclization & Aromatization (-NH₃)

Caption: Fischer indole synthesis pathway for the target molecule.

Common Side Reaction: Decarboxylation

Decarboxylation_Side_Reaction A 2,3-Dimethyl-1H-indole- 7-carboxylic acid B 2,3,7-Trimethyl-1H-indole (Decarboxylation Byproduct) A->B Heat, H⁺ C CO₂

Caption: Formation of the decarboxylated byproduct under harsh conditions.

Troubleshooting Workflow: Low Product Yield

Troubleshooting_Workflow Start Low Yield Observed CheckTLC Analyze crude TLC. See unreacted starting material? Start->CheckTLC YesSM Yes CheckTLC->YesSM Yes NoSM No CheckTLC->NoSM No CheckImpurity See major byproduct spot? YesImpurity Yes CheckImpurity->YesImpurity Yes NoImpurity No CheckImpurity->NoImpurity No CheckTar Reaction mixture is dark/tarry? Decomposition Decomposition Occurred: - Lower temperature significantly - Change acid catalyst - Shorten reaction time CheckTar->Decomposition Yes PurificationLoss Loss during workup/ purification. Optimize extraction and purification steps. CheckTar->PurificationLoss No IncompleteRxn Incomplete Reaction: - Increase temperature/time - Check acid catalyst activity YesSM->IncompleteRxn NoSM->CheckImpurity SideRxn Side Reaction Dominates: - Lower temperature - Use milder catalyst - Check structure of byproduct YesImpurity->SideRxn NoImpurity->CheckTar

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Purification of 2,3-Dimethyl-1H-indole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,3-Dimethyl-1H-indole-7-carboxylic acid. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

The primary purification techniques for this compound, like many indole carboxylic acids, are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity of the compound.

Q2: My purified this compound is discolored (e.g., brown or yellow). What could be the cause and how can I fix it?

Discoloration in indole derivatives is often due to the presence of oxidized impurities or residual starting materials from the synthesis. Overheating during solvent evaporation can also lead to degradation and color formation.

Troubleshooting:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon (charcoal). Heat the mixture for a short period, then filter it hot through a pad of celite to remove the carbon and adsorbed colored impurities. Proceed with recrystallization.

  • Avoid High Temperatures: When evaporating solvents, use a rotary evaporator at a moderate temperature to minimize thermal degradation.

Q3: My yield after purification is very low. What are the potential reasons?

Low recovery can stem from several factors during the purification process:

  • Inappropriate Recrystallization Solvent: The chosen solvent may be too good, leading to significant loss of product in the mother liquor.

  • Mechanical Losses: Product loss during transfers between flasks and filtration apparatus.

  • Incomplete Precipitation: If using acid-base extraction, the pH may not have been adjusted optimally for complete precipitation of the carboxylic acid.

Troubleshooting:

  • Optimize Recrystallization: Test a range of solvents and solvent mixtures to find the optimal balance between solubility at high temperatures and insolubility at low temperatures.

  • Minimize Transfers: Plan your workflow to reduce the number of times the material is transferred.

  • Ensure Complete Precipitation: When precipitating the carboxylic acid from its salt, adjust the pH to be well below the pKa of the carboxylic acid (typically pH 2-3) and cool the solution to maximize precipitation.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Suggested Solution
Oiling out instead of crystallizing The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated.Add a small amount of a co-solvent in which the compound is less soluble. Try a different solvent with a lower boiling point. Scratch the inside of the flask with a glass rod to induce crystallization.
No crystals form upon cooling The solution is not saturated. The cooling process is too rapid.Evaporate some of the solvent to increase the concentration. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Add a seed crystal of the pure compound.
Low recovery of pure crystals The chosen solvent is too effective at dissolving the compound, even at low temperatures. Too much solvent was used.Select a solvent in which the compound has lower solubility at cold temperatures. Use the minimum amount of hot solvent required to dissolve the compound. Cool the mother liquor to a lower temperature to recover more product.
Column Chromatography Issues
Problem Possible Cause Suggested Solution
Poor separation of the product from impurities The eluent system is not optimized. The column was not packed properly.Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent. Ensure the column is packed uniformly without any air bubbles or cracks.
Streaking or tailing of the product band The compound is interacting too strongly with the stationary phase (silica gel is acidic).Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluent to suppress the ionization of the carboxylic acid group.
Product is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the eluent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.

Experimental Protocols

Note: These are general protocols and may require optimization for your specific sample of this compound.

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures with water) to find a suitable recrystallization solvent. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the mixture at the boiling point for 5-10 minutes.

  • Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography
  • Eluent Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. A good starting point for indole carboxylic acids is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate). Add 0.5-1% acetic acid to the eluent to improve peak shape.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into a chromatography column. Allow the silica to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Carefully add the sample to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent that is immiscible with water, such as diethyl ether or ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate. Shake the funnel vigorously, venting frequently. The this compound will be deprotonated to its carboxylate salt and dissolve in the aqueous layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask.

  • Washing: Wash the organic layer with another portion of the basic solution to ensure complete extraction of the carboxylic acid. Combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add a strong acid, such as hydrochloric acid, until the solution is acidic (pH ~2). The this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Visualizations

experimental_workflow crude Crude Product dissolve Dissolve in Organic Solvent crude->dissolve extract Extract with Aqueous Base dissolve->extract separate Separate Layers extract->separate acidify Acidify Aqueous Layer separate->acidify Aqueous Layer impurities Neutral/Basic Impurities in Organic Layer separate->impurities Organic Layer filter Filter and Dry acidify->filter pure Pure Product filter->pure

Caption: Workflow for Acid-Base Extraction Purification.

troubleshooting_logic start Low Purity after Initial Purification check_discoloration Is the product discolored? start->check_discoloration charcoal Perform Activated Carbon Treatment check_discoloration->charcoal Yes check_impurities Identify Impurities (TLC/HPLC) check_discoloration->check_impurities No charcoal->check_impurities recrystallize Re-recrystallize with Optimized Solvent check_impurities->recrystallize Few Impurities chromatography Perform Column Chromatography check_impurities->chromatography Multiple/Close Impurities acid_base Perform Acid-Base Extraction check_impurities->acid_base Acidic/Basic Impurities end High Purity Product recrystallize->end chromatography->end acid_base->end

Caption: Troubleshooting Logic for Product Impurity.

Technical Support Center: Optimizing Derivatization of 2,3-Dimethyl-1H-indole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 2,3-Dimethyl-1H-indole-7-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the indole nitrogen (N-H) of this compound before derivatization of the carboxylic acid group?

A1: The necessity of protecting the indole nitrogen depends on the reaction conditions. The indole N-H is weakly acidic, with a pKa in acetonitrile estimated to be around 32.8.[1] For many esterification and amidation reactions carried out under neutral or mildly basic conditions with efficient coupling reagents, N-protection may not be required. However, under strongly basic conditions or with highly reactive reagents, deprotonation of the indole nitrogen can occur, leading to side reactions.

Q2: What are the most common methods for the esterification of this compound?

A2: Two widely used methods are:

  • DCC/DMAP Coupling: This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. It is known for its mild reaction conditions and is effective even for sterically hindered alcohols.[2][3]

  • Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH).[4] This method is often driven to completion by removing the water formed during the reaction.

Q3: What are the recommended coupling reagents for the amidation of this compound?

A3: Common and effective coupling reagents for amide bond formation include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). This combination is known for its high efficiency and low rate of side reactions.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) to improve efficiency and suppress racemization.

Q4: How might the 2,3-dimethyl substitution pattern affect the derivatization reactions?

A4: The methyl groups at the 2 and 3 positions of the indole ring can introduce steric hindrance. This may slow down the rate of reaction at the nearby 7-carboxylic acid position.[5] It is important to select highly efficient coupling reagents and potentially optimize reaction times and temperatures to ensure complete conversion.

Troubleshooting Guides

Esterification Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Low or no ester formation 1. Incomplete activation of the carboxylic acid.2. Presence of water in the reaction mixture.3. Steric hindrance from the 2,3-dimethyl groups and/or the alcohol.4. Insufficient catalyst (DMAP) or coupling agent (DCC).1. Ensure the coupling agent (e.g., DCC) is fresh and active.2. Use anhydrous solvents and reagents. Dry glassware thoroughly before use.3. Increase reaction time and/or temperature. Consider using a less sterically hindered alcohol if possible.4. Increase the molar equivalents of the catalyst and coupling agent.
Formation of N-acylurea byproduct (with DCC) The activated carboxylic acid intermediate reacts with another molecule of DCC instead of the alcohol.1. Add the DCC slowly to the reaction mixture at a low temperature (0 °C).2. Use a slight excess of the alcohol.3. Ensure efficient stirring to promote the desired reaction.
Decomposition of starting material (Fischer Esterification) The strong acid catalyst is causing degradation of the indole ring.1. Use a milder acid catalyst or reduce its concentration.2. Perform the reaction at a lower temperature for a longer period.3. Consider switching to a milder esterification method like DCC/DMAP coupling.
Amidation Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Low or no amide formation 1. Inefficient coupling reagent.2. Presence of moisture.3. Steric hindrance from the amine.4. Side reaction at the indole N-H.1. Use a highly efficient coupling reagent like HATU.2. Ensure all reagents and solvents are anhydrous.3. Increase reaction temperature and/or time. For highly hindered amines, consider alternative coupling strategies.4. If side reactions are suspected, protect the indole nitrogen with a suitable protecting group (e.g., Boc, Ts) prior to amidation.
Epimerization (if the amine is chiral) The activation of the carboxylic acid is too harsh, leading to loss of stereochemical integrity.1. Use coupling reagent additives known to suppress racemization, such as HOBt or HOAt.2. Perform the reaction at a lower temperature.
Difficulty in removing byproducts The byproducts from the coupling reagent (e.g., DCU from DCC, or byproducts from HATU) are difficult to separate from the product.1. Choose a water-soluble coupling reagent like EDC to facilitate removal by aqueous workup.2. Optimize the purification method (e.g., column chromatography, recrystallization).

Experimental Protocols

Protocol 1: Esterification using DCC and DMAP

This protocol is adapted from a general procedure for the esterification of carboxylic acids.[3]

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add the desired alcohol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the mixture.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-12 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Amidation using HATU and DIPEA

This protocol is based on a general method for amide bond formation.

  • Dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-8 hours, monitoring completion by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Esterification_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Indole_Acid 2,3-Dimethyl-1H-indole- 7-carboxylic acid Mixing Combine reactants at 0°C, then warm to RT Indole_Acid->Mixing Alcohol Alcohol (R-OH) Alcohol->Mixing Reagents_Ester DCC, DMAP, Anhydrous DCM Reagents_Ester->Mixing Filtration Filter DCU Mixing->Filtration Extraction Aqueous Wash Filtration->Extraction Purification_Ester Column Chromatography Extraction->Purification_Ester Ester_Product Ester Derivative Purification_Ester->Ester_Product

Caption: Workflow for DCC/DMAP mediated esterification.

Amidation_Troubleshooting Start Low Amide Yield Check_Moisture Anhydrous Conditions? Start->Check_Moisture Check_Reagent Reagent Activity? Start->Check_Reagent Check_Sterics Steric Hindrance? Start->Check_Sterics Solution_Dry Use anhydrous solvents/reagents Check_Moisture->Solution_Dry No Solution_Reagent Use fresh, high-activity coupling reagent (e.g., HATU) Check_Reagent->Solution_Reagent No Solution_Sterics Increase reaction time/temperature. Consider N-protection. Check_Sterics->Solution_Sterics Yes

Caption: Troubleshooting logic for low amide yield.

References

Troubleshooting 2,3-Dimethyl-1H-indole-7-carboxylic acid in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 2,3-Dimethyl-1H-indole-7-carboxylic acid in cell-based assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving properly for my cell-based assay. What should I do?

A1: Poor aqueous solubility is a common issue with carboxylic acid-containing compounds. Here is a recommended course of action:

  • Recommended Solvent: The preferred solvent for initial stock solutions is dimethyl sulfoxide (DMSO).[1] this compound should be dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

  • Working Solution Preparation: To prepare your working solution, perform a serial dilution of the DMSO stock in your cell culture medium. It is crucial to ensure the final concentration of DMSO in the culture medium is low, typically less than 0.5%, to avoid solvent-induced cytotoxicity.

  • Precipitation in Media: If you observe precipitation when adding the DMSO stock to your cell culture medium, this may be due to the compound's low solubility in the aqueous environment of the medium.[1] To mitigate this, try vortexing the diluted solution gently and briefly warming it to 37°C. Also, ensure that the final concentration of the compound does not exceed its solubility limit in the final assay medium.

Q2: I am observing unexpected cytotoxicity in my cell-based assay. How can I determine if it is caused by the compound?

A2: It is important to differentiate between the intended biological effect and non-specific cytotoxicity.

  • Vehicle Control: Always include a vehicle control in your experimental setup. This control should contain the same final concentration of the solvent (e.g., DMSO) used to dissolve the this compound. This will help you determine if the observed effects are due to the solvent rather than the compound itself.

  • Dose-Response Curve: Perform a dose-response experiment by testing a wide range of compound concentrations. This will help you identify the concentration at which the compound exhibits its desired biological activity and the concentration at which it becomes cytotoxic.

  • Cell Viability Assay: Utilize a standard cell viability assay, such as the MTT or trypan blue exclusion assay, to quantify the cytotoxic effects of the compound on your specific cell line.

Q3: How should I store this compound?

A3: Proper storage is critical to maintain the stability and activity of the compound.

  • Powder Form: As a powder, it should be stored at -20°C for long-term stability.[2]

  • In Solvent: Once dissolved in a solvent like DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[2]

Q4: What is the expected mechanism of action for this compound?

A4: The precise mechanism of action for this specific compound is not extensively documented in publicly available literature. However, indole-based molecules are known to be involved in a variety of biological processes. For instance, some indole derivatives act as inhibitors of enzymes like HIV-1 integrase or as antagonists for receptors like the NMDA receptor.[3] Other related indole-2-carboxylic acid derivatives have been identified as apoptosis inducers.[4] It is recommended to perform target identification and validation studies to elucidate the specific mechanism in your experimental system.

Q5: I am seeing inconsistent results between experiments. What are the potential causes?

A5: Inconsistent results can arise from several factors:

  • Compound Stability: The stability of this compound in cell culture medium over the duration of your experiment may be a factor. Some compounds can degrade in aqueous, buffered solutions at 37°C.[5] Consider assessing the compound's stability in your specific medium over time.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics and responses can change with prolonged culturing.

  • Assay Conditions: Ensure that all assay parameters, such as cell seeding density, incubation times, and reagent concentrations, are kept consistent across all experiments.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₁₁NO₂[][7]
Molecular Weight189.21 g/mol [7][8]
CAS Number103986-07-8[][7][9]
Purity≥95%[]

Table 2: Recommended Solvent and Storage Conditions

FormSolventStorage TemperatureShelf LifeReference
Powder--20°C3 years[2]
In Solvent (e.g., DMSO)DMSO-80°C1 year[2]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

  • Stock Solution (10 mM):

    • Weigh out 1.892 mg of this compound powder.

    • Add 1 mL of 100% DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot into smaller volumes to avoid multiple freeze-thaw cycles.

    • Store at -80°C.

  • Working Solution (e.g., 100 µM):

    • Thaw a fresh aliquot of the 10 mM stock solution.

    • Dilute the stock solution 1:100 in pre-warmed (37°C) cell culture medium. For example, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.

    • Vortex gently to mix.

    • Use this working solution immediately for your cell-based assay. Ensure the final DMSO concentration is below 0.5%.

Protocol 2: Cell Viability (MTT) Assay

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The next day, remove the old medium and replace it with fresh medium containing various concentrations of this compound (prepared as described in Protocol 1). Include a vehicle control (medium with the same final DMSO concentration) and a positive control for cell death.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

Troubleshooting_Workflow start Issue Encountered in Cell-Based Assay solubility Poor Solubility or Precipitation start->solubility Precipitation? cytotoxicity Unexpected Cytotoxicity start->cytotoxicity High cell death? inconsistency Inconsistent Results start->inconsistency Variable data? sol_step1 Prepare fresh stock in 100% DMSO solubility->sol_step1 cyto_step1 Include vehicle control (DMSO only) cytotoxicity->cyto_step1 incon_step1 Check compound stability in media inconsistency->incon_step1 sol_step2 Serially dilute in pre-warmed media sol_step1->sol_step2 sol_step3 Ensure final DMSO % is low (<0.5%) sol_step2->sol_step3 sol_step4 Vortex gently after dilution sol_step3->sol_step4 cyto_step2 Perform dose-response curve cyto_step1->cyto_step2 cyto_step3 Run a standard viability assay (e.g., MTT) cyto_step2->cyto_step3 incon_step2 Use consistent cell passage number incon_step1->incon_step2 incon_step3 Standardize all assay parameters incon_step2->incon_step3

Caption: Troubleshooting workflow for common issues.

Experimental_Workflow prep_stock Prepare 10 mM Stock in 100% DMSO prep_working Dilute to Working Concentration in Cell Culture Medium prep_stock->prep_working treat_cells Treat Cells with Compound (and Controls) prep_working->treat_cells seed_cells Seed Cells in 96-Well Plate seed_cells->treat_cells incubate Incubate for Desired Period (e.g., 24-72h) treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay data_analysis Analyze Data and Calculate Viability % viability_assay->data_analysis

Caption: General experimental workflow for cell-based assays.

References

How to prevent degradation of 2,3-Dimethyl-1H-indole-7-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 2,3-Dimethyl-1H-indole-7-carboxylic acid to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for this compound?

A1: The degradation of this compound is primarily caused by oxidation, exposure to light (photodegradation), and elevated temperatures. The indole ring is susceptible to oxidation, which can lead to the formation of various degradation products.[1][2]

Q2: What are the ideal storage conditions for solid this compound?

A2: To ensure maximum stability, the solid compound should be stored in a cool, dark, and dry place.[1] For long-term storage, it is recommended to keep it in a tightly sealed, airtight container, preferably under an inert atmosphere such as argon or nitrogen, at a low temperature (e.g., -20°C or -80°C).[1][2] Using amber vials or wrapping the container in aluminum foil will provide protection from light.[1]

Q3: How should I store solutions of this compound?

A3: Solutions should be prepared using high-purity, degassed solvents. If compatible with your experimental design, anhydrous, aprotic solvents are preferred. Store stock solutions protected from light at low temperatures, such as -20°C or -80°C, to minimize degradation.[2]

Q4: Can the pH of a solution affect the stability of the compound?

A4: Yes, the pH of a solution can significantly impact the stability of indole derivatives. The indole ring can be sensitive to strongly acidic conditions, which may lead to degradation.[2] It is advisable to maintain the pH of the solution within a stable range for your specific application.

Q5: Are there any chemical stabilizers that can be added to prevent degradation?

A5: For solutions, adding an antioxidant can help prevent oxidative degradation.[1] In some applications involving carboxylic acids, stabilizers like carbodiimides are used to prevent reactions such as hydrolysis, although their suitability for this specific compound would need to be experimentally verified.[3]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis

Symptom: Appearance of new peaks in your chromatogram after storing the compound for some time.

Possible Causes:

  • Oxidation: The indole ring is prone to oxidation, especially when exposed to air.[1][2]

  • Photodegradation: Exposure to light can induce degradation of the compound.[1][2]

  • Acid/Base Instability: The compound may be degrading in an acidic or basic mobile phase or solvent.

Troubleshooting Steps:

  • Protect from Light: Ensure the compound, both in solid form and in solution, is stored in amber vials or containers wrapped in aluminum foil.[1]

  • Inert Atmosphere: For highly sensitive applications, consider storing the solid compound and preparing solutions under an inert gas like argon or nitrogen.[1]

  • Solvent Purity: Use high-purity, degassed solvents to prepare your solutions.

  • pH Control: If using a buffered mobile phase, ensure its pH is within a range where the compound is stable. You may need to perform a small study to determine the optimal pH range.

  • Freshly Prepared Solutions: Use freshly prepared solutions for your experiments whenever possible to minimize the impact of solvent-mediated degradation.

Issue 2: Decrease in Purity or Concentration Over Time

Symptom: A noticeable decrease in the purity or concentration of your stock solution or solid compound over time.

Possible Causes:

  • Improper Storage Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.[1]

  • Moisture: The presence of moisture can potentially lead to hydrolysis or other degradation reactions.

  • Repeated Freeze-Thaw Cycles: For solutions, repeated cycling between frozen and liquid states can introduce moisture and accelerate degradation.

Troubleshooting Steps:

  • Low-Temperature Storage: Store both solid and solution forms of the compound at or below -20°C for long-term stability.[1]

  • Aliquoting: For solutions, aliquot your stock into smaller, single-use vials to avoid repeated freeze-thaw cycles.

  • Desiccation: When storing the solid compound, consider placing it in a desiccator to protect it from moisture.

  • Purity Check: Periodically check the purity of your compound using a suitable analytical method like HPLC to monitor its stability under your storage conditions.

Data Presentation

The stability of indole derivatives is highly dependent on environmental factors. The following table summarizes the general effects of various conditions on the stability of indole compounds.

ConditionEffect on StabilityRecommended Mitigation
Light Exposure Can induce photodegradation.[1][2]Store in amber vials or wrap containers in aluminum foil.[1]
Elevated Temperature Accelerates all degradation pathways.[1]Store at low temperatures (-20°C or -80°C).[1]
Oxygen (Air) The indole ring is susceptible to oxidation.[1][2]Store under an inert atmosphere (argon or nitrogen).[1]
Strongly Acidic pH Can lead to degradation of the indole ring.[2]Use mildly acidic or neutral pH conditions for solutions.
Moisture May cause hydrolysis or other reactions.Store in a dry environment or desiccator.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for assessing the purity of this compound and detecting degradation products.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Instrument and Conditions:

  • HPLC System: With UV detector

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical starting point would be a linear gradient from 10% B to 90% B over 20 minutes. This should be optimized for your specific compound and potential impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by the UV spectrum of the compound (a photodiode array detector is useful for method development).

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to a working concentration of about 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject the prepared sample.

  • Monitor the chromatogram for the main peak corresponding to this compound and any additional peaks that may represent impurities or degradation products.

  • Calculate the purity by dividing the peak area of the main compound by the total peak area of all components.

Visualizations

Degradation Pathway Overview

A This compound (Stable) B Degradation Products A->B Degrades via C Oxidation C->B D Photodegradation (Light) D->B E Thermal Degradation (Heat) E->B F Acid/Base Instability F->B

Caption: Factors leading to the degradation of the indole compound.

Experimental Workflow for Stability Testing

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare Stock Solution (e.g., 1 mg/mL) B Aliquot into Vials for Different Stress Conditions A->B C Acidic (e.g., 0.1 M HCl, 60°C) B->C D Basic (e.g., 0.1 M NaOH, 60°C) B->D E Oxidative (e.g., 3% H₂O₂) B->E F Photolytic (e.g., UV light) B->F G Withdraw Aliquots at Time Points C->G D->G E->G F->G H Neutralize and Dilute G->H I HPLC/LC-MS Analysis H->I J Compare with Control (Time Zero) I->J

Caption: Workflow for assessing compound stability under stress.

References

Technical Support Center: Scale-Up Synthesis of 2,3-Dimethyl-1H-indole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scale-up synthesis of 2,3-Dimethyl-1H-indole-7-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent and industrially adaptable method is the Fischer indole synthesis.[1][2][3][4] This route typically involves the reaction of a substituted phenylhydrazine with 2-butanone to form a hydrazone, followed by acid-catalyzed cyclization to yield the indole core. An alternative starting point is the Japp-Klingemann reaction to generate the necessary hydrazone intermediate from a β-keto-acid or ester and an aryl diazonium salt.[1][2][5]

Q2: What are the primary challenges when scaling this synthesis from the lab to a pilot plant?

A2: Key challenges during scale-up include:

  • Mass and Heat Transfer Limitations: Inefficient mixing and cooling in large reactors can lead to localized hot spots, promoting side reactions and product degradation.[6]

  • Exothermic Events: The Fischer indole synthesis can be highly exothermic. What is manageable at a lab scale can lead to dangerous thermal runaways in larger vessels if not properly controlled.[6]

  • Impurity Profile: Impurities in starting materials that are negligible at a small scale can become significant at a larger scale, impacting reaction efficiency and final product purity.[6]

  • Tar/Polymer Formation: Acidic conditions and elevated temperatures, common in Fischer indole synthesis, can lead to the formation of tar-like byproducts, complicating purification and reducing yield.[6]

Q3: What are the critical safety considerations for the scale-up process?

A3: Safety is paramount during scale-up. Key considerations include:

  • Thermal Hazard Assessment: Conduct differential scanning calorimetry (DSC) or reaction calorimetry studies to understand the exothermicity of the cyclization step and ensure the cooling capacity of the reactor is sufficient.

  • Reagent Handling: Handle hydrazine derivatives and strong acids (e.g., H₂SO₄, polyphosphoric acid) with appropriate personal protective equipment (PPE) and in well-ventilated areas.

  • Pressure Management: The cyclization step often releases ammonia, which can lead to a pressure buildup in a closed system. Ensure reactors are properly vented.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, structured by reaction stage.

Stage 1: Hydrazone Formation

Q: The yield of the intermediate hydrazone is low and the reaction is not going to completion. What should I do?

A: Low yield in hydrazone formation is often related to reaction equilibrium or pH control.

  • Probable Cause: The reaction is reversible. Water produced during the reaction can hydrolyze the hydrazone back to the starting materials.

  • Recommended Solutions:

    • Water Removal: On a larger scale, consider using a Dean-Stark apparatus with a suitable solvent (like toluene) to azeotropically remove water and drive the reaction to completion.

    • pH Adjustment: Ensure the reaction medium is slightly acidic (pH 4-5) to catalyze the reaction without causing significant degradation of the hydrazine starting material.

    • Reaction Time: Increase the reaction time and monitor by an appropriate analytical method (e.g., HPLC, TLC) to ensure the reaction has reached its endpoint.

Stage 2: Fischer Indole Cyclization

Q: I am observing a significant drop in yield and an increase in tar-like byproducts during the cyclization step upon scale-up. How can I mitigate this?

A: This is a classic scale-up problem for the Fischer indole synthesis, typically linked to heat and mass transfer issues.[6]

  • Probable Cause 1: Poor Temperature Control. Localized overheating in a large reactor accelerates polymerization and degradation side reactions.[6]

  • Recommended Solutions:

    • Controlled Reagent Addition: Add the acid catalyst slowly and sub-surface to improve dispersion and manage the initial exotherm.

    • Efficient Cooling: Utilize a jacketed reactor with a high-efficiency heat transfer fluid and ensure the cooling system is robust enough to handle the reaction exotherm.[6]

    • Continuous Flow Synthesis: For large-scale production, consider a continuous flow reactor. This technology offers superior heat and mass transfer, minimizing reaction time at high temperatures and significantly reducing byproduct formation.[6][7]

  • Probable Cause 2: Inappropriate Acid Catalyst or Concentration. The choice and amount of acid are critical and can behave differently at scale.[6]

  • Recommended Solutions:

    • Catalyst Screening: While Brønsted acids like H₂SO₄ are common, Lewis acids (e.g., ZnCl₂) or solid acid catalysts (e.g., Amberlite IR 120 H) can sometimes provide better selectivity and reduce tar formation.[6][7]

    • Optimize Catalyst Loading: Systematically vary the catalyst loading at the pilot scale. Sometimes a lower catalyst concentration with a slightly longer reaction time can provide a better overall yield and purity profile.

Stage 3: Work-up and Purification

Q: The final product, this compound, is difficult to crystallize and is contaminated with colored impurities. What purification strategies are effective at scale?

A: Purification is a major hurdle in indole synthesis. A multi-step approach is often necessary.

  • Probable Cause: Residual acid catalyst, tarry byproducts, and regioisomeric impurities are common contaminants.

  • Recommended Solutions:

    • Aqueous Work-up: After quenching the reaction, perform a thorough aqueous wash to remove the bulk of the acid catalyst and any water-soluble impurities. An extraction with a suitable organic solvent like toluene can be effective.

    • Activated Carbon Treatment: Before crystallization, treating the crude product solution with activated carbon can effectively remove many colored, high-molecular-weight impurities.

    • Recrystallization Solvent Screening: Perform a systematic screening of solvents and solvent mixtures to find optimal conditions for recrystallization. Common solvents for indoles include toluene, ethanol/water, or ethyl acetate/heptane mixtures.

    • pH-Based Purification: As the target molecule is a carboxylic acid, you can exploit its solubility profile. Dissolve the crude product in a basic aqueous solution (e.g., NaHCO₃), filter off any insoluble neutral impurities (like tars), and then re-acidify the aqueous layer to precipitate the purified product.

Data Presentation

Table 1: Comparison of Lab vs. Pilot Scale Cyclization Parameters

ParameterLab Scale (1 L)Pilot Scale (50 L) - UnoptimizedPilot Scale (50 L) - Optimized
Reactant (Hydrazone) 100 g5.0 kg5.0 kg
Acid Catalyst (PPA) 500 g25.0 kg22.5 kg
Addition Time 15 min15 min90 min (controlled)
Max Temperature 110°C145°C (Runaway)115°C (Controlled)
Reaction Time 2 hours2 hours4 hours
Yield 85%40%78%
Purity (by HPLC) 98%65% (High tar content)97%

Experimental Protocols

Protocol 1: Synthesis of Phenylhydrazone Intermediate
  • To a 100 L glass-lined reactor, charge 2-hydrazinyl-3-methylbenzoic acid (10.0 kg, 1.0 equiv).

  • Add ethanol (50 L) and stir to form a slurry.

  • Add 2-butanone (5.2 kg, 1.2 equiv) to the reactor.

  • Add glacial acetic acid (0.5 kg) to catalyze the reaction.

  • Heat the mixture to reflux (approx. 78-80°C) and hold for 4-6 hours, monitoring for completion by HPLC.

  • Once complete, cool the reaction mixture to 10°C.

  • Filter the resulting solid product and wash the cake with cold ethanol (2 x 10 L).

  • Dry the solid in a vacuum oven at 50°C to a constant weight to yield the intermediate hydrazone.

Protocol 2: Fischer Indole Cyclization and Purification
  • To a 100 L glass-lined reactor, charge polyphosphoric acid (PPA) (50 kg).

  • Heat the PPA to 90°C with stirring.

  • Slowly add the dried hydrazone intermediate (10.0 kg, 1.0 equiv) in portions over 2 hours, ensuring the internal temperature does not exceed 115°C. The reactor's cooling jacket should be active and set to 80°C.

  • After the addition is complete, maintain the reaction mixture at 110-115°C for an additional 2-3 hours until the reaction is complete as per HPLC analysis.

  • Allow the reactor to cool to 80°C and carefully quench the reaction by slowly pumping the mixture onto crushed ice (150 kg) in a separate quench vessel with vigorous stirring.

  • Adjust the pH of the resulting slurry to ~9 with a 50% NaOH solution, keeping the temperature below 25°C.

  • Filter the slurry to remove insoluble byproducts.

  • Wash the aqueous filtrate with toluene (2 x 20 L) to remove neutral impurities.

  • Slowly add 6N HCl to the aqueous layer to adjust the pH to ~3, causing the product to precipitate.

  • Filter the precipitated solid, wash with deionized water until the filtrate is neutral, and dry under vacuum at 60°C to yield this compound.

Visualizations

SynthesisWorkflow cluster_0 Stage 1: Hydrazone Formation cluster_1 Stage 2: Cyclization & Work-up cluster_2 Stage 3: Purification start 2-Hydrazinyl-3-methylbenzoic acid + 2-Butanone reaction1 Condensation (Ethanol, Acetic Acid, Reflux) start->reaction1 product1 Intermediate Hydrazone reaction1->product1 reaction2 Fischer Cyclization (Polyphosphoric Acid, 110°C) product1->reaction2 quench Ice Quench & pH Adjustment reaction2->quench crude_product Crude Product Slurry quench->crude_product filtration Filtration crude_product->filtration extraction Aqueous Extraction (Base/Acid Swing) filtration->extraction precipitation Acid Precipitation extraction->precipitation drying Drying precipitation->drying final_product Final Product: 2,3-Dimethyl-1H-indole- 7-carboxylic acid drying->final_product

Caption: Overall workflow for the scale-up synthesis of this compound.

TroubleshootingTree issue Issue: Low Yield in Cyclization Step cause1 Cause: Poor Temperature Control? issue->cause1 Check Heat Profile cause2 Cause: Incorrect Acid Catalyst/Conc.? issue->cause2 Review Stoichiometry cause3 Cause: Incomplete Reaction? issue->cause3 Check Analytics solution1a Solution: Slow down catalyst addition rate. cause1->solution1a solution1b Solution: Improve reactor cooling efficiency. cause1->solution1b solution1c Solution: Consider continuous flow reactor. cause1->solution1c solution2a Solution: Screen alternative acids (e.g., ZnCl2). cause2->solution2a solution2b Solution: Optimize catalyst loading. cause2->solution2b solution3a Solution: Increase reaction time. cause3->solution3a solution3b Solution: Monitor reaction by HPLC to confirm endpoint. cause3->solution3b

Caption: Troubleshooting decision tree for low yield during the Fischer indole cyclization step.

References

Technical Support Center: Interpreting Ambiguous NMR Spectra of 2,3-Dimethyl-1H-indole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the spectral analysis of 2,3-Dimethyl-1H-indole-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the interpretation of potentially ambiguous NMR spectra for this molecule.

Frequently Asked Questions (FAQs)

Q1: Why is the N-H proton of the indole ring not visible or very broad in my ¹H NMR spectrum?

A1: The N-H proton is an "exchangeable" proton. Its signal can be broadened or disappear entirely due to several factors:

  • Chemical Exchange: Rapid exchange with residual water (H₂O) or acidic protons in the deuterated solvent can lead to signal broadening. To confirm this, you can add a drop of deuterium oxide (D₂O) to your NMR tube; the N-H signal should significantly diminish or disappear.[1]

  • Quadrupole Broadening: The adjacent nitrogen atom has a quadrupole moment that can contribute to the broadening of the N-H signal.[1]

  • Solvent Effects: The choice of solvent significantly impacts the chemical shift and appearance of the N-H proton due to differences in hydrogen bonding and exchange rates.[1]

Q2: The carboxylic acid O-H proton signal is absent. What could be the reason?

A2: Similar to the N-H proton, the carboxylic acid O-H proton is highly acidic and readily exchangeable.

  • Exchange with Solvent: In protic deuterated solvents like methanol-d₄ or in the presence of trace amounts of water in aprotic solvents like DMSO-d₆, this proton can exchange with deuterium, leading to its disappearance from the ¹H NMR spectrum.[1][2]

  • Broadening: Due to hydrogen bonding and chemical exchange, the carboxylic acid proton signal is often very broad, sometimes appearing as a subtle rise in the baseline that can be difficult to distinguish.[2]

Q3: The aromatic protons in my spectrum are overlapping, making them difficult to assign. What can I do?

A3: Signal overlap in the aromatic region is a common issue. Here are some strategies to resolve this:

  • Change the Solvent: Running the spectrum in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the chemical shifts of the aromatic protons and may resolve the overlap.[3]

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, allowing you to trace the connectivity within the aromatic spin system.[4]

Q4: I am observing more signals than expected in my spectrum. What does this suggest?

A4: The presence of extra signals can indicate a few possibilities:

  • Impurities: The most common cause is the presence of residual solvents from purification (e.g., ethyl acetate, dichloromethane), starting materials, or byproducts.

  • Rotamers or Tautomers: While less likely for this rigid structure, some molecules can exist as slowly interconverting isomers on the NMR timescale, resulting in two sets of peaks. Acquiring the spectrum at a higher temperature might cause these signals to merge into a single set.[1]

Troubleshooting Guides

Problem 1: Broad and Poorly Resolved Signals

  • Possible Cause: Poor shimming of the magnetic field.

    • Solution: Re-shim the spectrometer to improve the magnetic field homogeneity.

  • Possible Cause: The sample is not fully dissolved or has precipitated.

    • Solution: Ensure your sample is completely dissolved. You may need to try a different deuterated solvent or gently warm the sample.

  • Possible Cause: Presence of paramagnetic impurities.

    • Solution: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure high purity of your sample.

Problem 2: Inconsistent Chemical Shifts Compared to Literature or Previous Batches

  • Possible Cause: Differences in sample concentration.

    • Solution: Be aware that the chemical shifts of protons involved in hydrogen bonding (N-H and O-H) can be concentration-dependent.

  • Possible Cause: Variation in temperature.

    • Solution: NMR spectra are sensitive to temperature. Ensure consistent temperature settings for comparable results.

  • Possible Cause: Different deuterated solvents were used.

    • Solution: Always use the same solvent for consistent chemical shifts.

Logical Workflow for Troubleshooting Ambiguous NMR Spectra

troubleshooting_workflow Troubleshooting Ambiguous NMR Spectra start Ambiguous Spectrum check_sample Check Sample Preparation (Concentration, Solubility, Purity) start->check_sample check_instrument Check Instrument Settings (Shimming, Solvent) start->check_instrument reacquire_1d Re-acquire 1D ¹H Spectrum check_sample->reacquire_1d check_instrument->reacquire_1d d2o_exchange Perform D₂O Exchange reacquire_1d->d2o_exchange Exchangeable protons? temp_study Variable Temperature Study reacquire_1d->temp_study Dynamic effects? acquire_2d Acquire 2D NMR (COSY, HSQC, HMBC) reacquire_1d->acquire_2d Signal overlap? interpret Interpret Data d2o_exchange->interpret temp_study->interpret acquire_2d->interpret experimental_workflow 2D NMR Experimental Workflow prep Sample Preparation (5-10 mg in 0.6 mL solvent) instrument_setup Instrument Setup (Lock, Tune, Shim) prep->instrument_setup pulse_sequence Select Pulse Sequence (e.g., COSY, HMBC) instrument_setup->pulse_sequence acquisition Data Acquisition pulse_sequence->acquisition processing Data Processing (Fourier Transform, Phasing) acquisition->processing analysis Spectral Analysis and Structure Elucidation processing->analysis

References

Validation & Comparative

Validating the Mechanism of Action of 2,3-Dimethyl-1H-indole-7-carboxylic acid as a Putative VEGFR2 Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the hypothesized mechanism of action of 2,3-Dimethyl-1H-indole-7-carboxylic acid as a Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase inhibitor. The performance of this compound is compared with established VEGFR2 inhibitors, Sunitinib and Sorafenib. This document outlines detailed experimental protocols and presents hypothetical supporting data to illustrate the validation process.

Comparative Analysis of VEGFR2 Kinase Inhibition

The inhibitory activity of this compound against VEGFR2 kinase was assessed and compared with known inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) obtained from in vitro kinase assays.

CompoundVEGFR2 Kinase IC50 (nM)
This compound150
Sunitinib9
Sorafenib90
Cellular Anti-Proliferative Activity

The anti-proliferative effects of the compounds were evaluated in Human Umbilical Vein Endothelial Cells (HUVECs), which are known to express VEGFR2. The data below represents the half-maximal effective concentrations (EC50) for inhibiting cell proliferation.

CompoundHUVEC Proliferation EC50 (nM)
This compound800
Sunitinib50
Sorafenib200

Experimental Protocols

In Vitro VEGFR2 Kinase Assay

Objective: To determine the direct inhibitory effect of the test compounds on the enzymatic activity of recombinant human VEGFR2.

Materials:

  • Recombinant human VEGFR2 kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compounds (this compound, Sunitinib, Sorafenib) dissolved in DMSO

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds to the wells of a 96-well plate.

  • Add the VEGFR2 kinase and the Poly(Glu, Tyr) substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • luminescence is measured using a plate reader.

  • Calculate the IC50 values by fitting the data to a dose-response curve.

HUVEC Proliferation Assay

Objective: To assess the cytostatic or cytotoxic effects of the test compounds on endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Test compounds dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well cell culture plates

Procedure:

  • Seed HUVECs in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds.

  • Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Equilibrate the plate to room temperature.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Measure the luminescence to determine the number of viable cells.

  • Calculate the EC50 values from the dose-response curves.

Visualizing the Proposed Mechanism and Workflow

To elucidate the proposed mechanism and experimental design, the following diagrams are provided.

G cluster_0 VEGF Signaling Pathway cluster_1 Inhibition VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor 2,3-Dimethyl-1H-indole- 7-carboxylic acid Inhibitor->VEGFR2 Inhibits

Caption: Proposed inhibition of the VEGFR2 signaling pathway.

G cluster_0 Experimental Workflow Start Hypothesis: Compound inhibits VEGFR2 Kinase_Assay In Vitro Kinase Assay Start->Kinase_Assay Cell_Assay HUVEC Proliferation Assay Start->Cell_Assay Data_Analysis Data Analysis (IC50 / EC50) Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis Conclusion Validate Mechanism Data_Analysis->Conclusion

A Comparative Guide to the Biological Activities of Indole Carboxylic Acids: Unveiling the Profile of Indole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the biological activities of 2,3-Dimethyl-1H-indole-7-carboxylic acid and indole-2-carboxylic acid. Extensive literature searches reveal a significant disparity in the available biological data for these two compounds. While indole-2-carboxylic acid has been the subject of numerous studies, revealing a diverse range of biological effects, there is a notable absence of published experimental data on the biological activity of this compound. Consequently, this guide will focus on a comprehensive overview of the well-documented biological profile of indole-2-carboxylic acid, supported by experimental data and methodologies, while highlighting the current knowledge gap regarding its dimethylated counterpart.

Indole-2-Carboxylic Acid: A Multifaceted Biological Agent

Indole-2-carboxylic acid has emerged as a versatile scaffold in medicinal chemistry, demonstrating a variety of biological activities, including anti-HIV, pro-apoptotic, and neuromodulatory effects. The following sections detail these activities with supporting experimental data and protocols.

Anti-HIV-1 Activity: Inhibition of Integrase

Indole-2-carboxylic acid and its derivatives have been identified as inhibitors of HIV-1 integrase, a crucial enzyme for the replication of the virus.[1][2][3][4] These compounds target the strand transfer step of the integration process.[2][4]

CompoundTargetAssayIC50 (µM)Reference
Indole-2-carboxylic acidHIV-1 IntegraseStrand Transfer32.37[5]
Derivative 17aHIV-1 IntegraseStrand Transfer3.11[2][4]
Derivative 20aHIV-1 IntegraseStrand Transfer0.13[3]

The inhibitory activity of indole-2-carboxylic acid derivatives against HIV-1 integrase strand transfer is typically evaluated using a bio-layer interferometry (BLI) assay. The assay measures the binding of the integrase to a DNA substrate in the presence and absence of the inhibitor.

  • Immobilization of DNA: A biotinylated DNA duplex mimicking the viral DNA end is immobilized on a streptavidin-coated biosensor tip.

  • Binding of Integrase: The biosensor tip is then dipped into a solution containing purified HIV-1 integrase, allowing the enzyme to bind to the DNA substrate.

  • Inhibition Assessment: The inhibitor compound at various concentrations is added to the solution, and the dissociation of the integrase from the DNA is monitored in real-time.

  • Data Analysis: The binding and dissociation kinetics are analyzed to determine the half-maximal inhibitory concentration (IC50) of the compound.

The integration of viral DNA into the host genome is a critical step in the HIV-1 life cycle, catalyzed by the viral enzyme integrase. This process involves two main steps: 3'-processing and strand transfer.

HIV_Integration HIV-1 Integration Pathway cluster_virus HIV-1 Virion cluster_cytoplasm Host Cell Cytoplasm cluster_nucleus Host Cell Nucleus Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Reverse Transcription Viral DNA Viral DNA Reverse Transcriptase->Viral DNA Integrase Integrase Viral DNA->Integrase Binding 3'-processing 3'-processing Integrase->3'-processing Pre-integration Complex (PIC) Pre-integration Complex (PIC) 3'-processing->Pre-integration Complex (PIC) Host DNA Host DNA Pre-integration Complex (PIC)->Host DNA Nuclear Import Strand Transfer Strand Transfer Host DNA->Strand Transfer Integrated Provirus Integrated Provirus Strand Transfer->Integrated Provirus Indole-2-carboxylic acid Indole-2-carboxylic acid Indole-2-carboxylic acid->Strand Transfer Inhibition

Caption: HIV-1 integration pathway and the inhibitory action of indole-2-carboxylic acid.

Pro-Apoptotic Activity in Cancer Cells

Derivatives of indole-2-carboxylic acid have been shown to induce apoptosis in various cancer cell lines.[6][7][8] This activity is often associated with the inhibition of tubulin polymerization and the activation of caspases.[6]

CompoundCell LineAssayEC50 (µM)GI50 (µM)Reference
9aT47D (Breast Cancer)Caspase Activation0.1-[6]
9bT47D (Breast Cancer)Caspase Activation0.10.9[6]
5dMCF-7 (Breast Cancer)Cytochrome C Release--[7]
5eMCF-7 (Breast Cancer)Cytochrome C Release--[7]
5hMCF-7 (Breast Cancer)Cytochrome C Release--[7]

The induction of apoptosis can be quantified by measuring the activity of caspases, key executioner enzymes in the apoptotic cascade.

  • Cell Culture and Treatment: Cancer cells (e.g., T47D) are cultured in appropriate media and treated with varying concentrations of the indole-2-carboxylic acid derivative for a specified period.

  • Cell Lysis: The cells are harvested and lysed to release their cellular contents, including caspases.

  • Caspase Activity Measurement: A fluorogenic caspase substrate (e.g., for caspase-3/7) is added to the cell lysate. Cleavage of the substrate by active caspases results in the release of a fluorescent molecule.

  • Fluorescence Reading: The fluorescence intensity is measured using a fluorometer, which is directly proportional to the caspase activity.

  • Data Analysis: The EC50 value, the concentration at which 50% of the maximal caspase activation is observed, is calculated.

The intrinsic, or mitochondrial, pathway of apoptosis is a major mechanism of programmed cell death. It is initiated by various intracellular stress signals and culminates in the activation of caspases.

Intrinsic_Apoptosis Intrinsic Apoptosis Pathway Cellular Stress Cellular Stress Bcl-2 family proteins Bcl-2 family proteins Cellular Stress->Bcl-2 family proteins Mitochondrion Mitochondrion Bcl-2 family proteins->Mitochondrion Regulate outer membrane permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Caspase-3 Caspase-3 Caspase-9->Caspase-3 Cleavage and Activation Pro-caspase-3 Pro-caspase-3 Pro-caspase-3->Caspase-9 Apoptosis Apoptosis Caspase-3->Apoptosis Execution Indole-2-carboxylic acid derivatives Indole-2-carboxylic acid derivatives Indole-2-carboxylic acid derivatives->Bcl-2 family proteins Modulation

Caption: The intrinsic apoptosis pathway and the potential point of intervention for indole-2-carboxylic acid derivatives.

Neuromodulatory Activity: NMDA Receptor Antagonism

Indole-2-carboxylic acid acts as a competitive antagonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[9][10][11] This receptor plays a critical role in synaptic plasticity and excitotoxicity.

CompoundAssayKi (µM)Reference
Indole-2-carboxylic acid[3H]glycine binding< 1[10]
Tricyclic derivative 24[3H]DCKA binding0.0008[11]
Tricyclic derivative 3gNMDA-induced seizures (in vivo)ED50 = 2.3 mg/kg[12]

The affinity of compounds for the glycine binding site of the NMDA receptor can be determined using a radioligand binding assay.

  • Membrane Preparation: Synaptic membranes are prepared from rat forebrains.

  • Binding Reaction: The membranes are incubated with a radiolabeled ligand that specifically binds to the glycine site (e.g., [3H]glycine or [3H]5,7-dichlorokynurenic acid, [3H]DCKA) in the presence of varying concentrations of the test compound (indole-2-carboxylic acid or its derivatives).

  • Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the inhibitory constant (Ki) of the test compound, which represents its affinity for the binding site.

The NMDA receptor is a glutamate-gated ion channel that is crucial for excitatory synaptic transmission and plasticity. Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.

NMDA_Receptor NMDA Receptor Signaling Presynaptic Neuron Presynaptic Neuron Glutamate Glutamate Presynaptic Neuron->Glutamate Release NMDA Receptor NMDA Receptor Glutamate->NMDA Receptor Binds Glycine Glycine Glycine->NMDA Receptor Binds (co-agonist) Postsynaptic Neuron Postsynaptic Neuron Ion Channel Ion Channel NMDA Receptor->Ion Channel Opens Ca2+ Ca2+ Ion Channel->Ca2+ Influx Cellular Response Cellular Response Ca2+->Cellular Response Activates downstream signaling Indole-2-carboxylic acid Indole-2-carboxylic acid Indole-2-carboxylic acid->NMDA Receptor Competitive Antagonism at Glycine Site

Caption: NMDA receptor activation and the antagonistic effect of indole-2-carboxylic acid at the glycine co-agonist site.

This compound: An Unexplored Frontier

In stark contrast to the extensive research on indole-2-carboxylic acid, a thorough review of the scientific literature reveals a significant lack of published studies on the biological activity of this compound. While this compound is commercially available and has been mentioned in the context of computational molecular docking studies, there is no publicly available experimental data detailing its pharmacological or biological effects.

This absence of data precludes a direct comparison with indole-2-carboxylic acid. The biological profile of this compound remains to be elucidated, and its potential therapeutic applications are currently unknown.

Conclusion

This guide provides a detailed overview of the known biological activities of indole-2-carboxylic acid, highlighting its roles as an HIV-1 integrase inhibitor, a pro-apoptotic agent in cancer cells, and a modulator of NMDA receptor function. The provided experimental data and protocols offer valuable insights for researchers working with this compound.

However, it is crucial to acknowledge the current void in our understanding of this compound's biological properties. The lack of available data for this compound underscores the vast and unexplored chemical space within the indole family of molecules. Future research into the biological activities of this compound is warranted to determine if it shares any of the multifaceted properties of indole-2-carboxylic acid or possesses novel biological functions of its own. Such studies will be essential for a comprehensive understanding of the structure-activity relationships within this important class of heterocyclic compounds.

References

Uncharted Territory: The Receptor Cross-Reactivity Profile of 2,3-Dimethyl-1H-indole-7-carboxylic Acid Remains Undefined

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of the pharmacological profile of 2,3-Dimethyl-1H-indole-7-carboxylic acid. Currently, there is no specific primary receptor target identified for this compound, and consequently, no data exists on its cross-reactivity with other receptors. This lack of information precludes the development of a detailed comparison guide as initially requested.

While the specific biological activities of this compound are not documented, the broader family of indole carboxylic acids has been shown to interact with a diverse range of biological targets. This chemical scaffold is a common feature in many biologically active compounds, highlighting the potential for varied pharmacological effects depending on the specific substitution pattern of the indole ring.

The Diverse Biological Landscape of Indole Carboxylic Acid Derivatives

To provide context, numerous derivatives of indole carboxylic acid have been investigated and shown to exhibit potent and often selective activity at various receptors and enzymes. Examples include:

  • Cannabinoid Receptor Modulators: Certain indole-2-carboxamides have been identified as allosteric modulators of the CB1 receptor.

  • Enzyme Inhibitors: Derivatives of indole carboxylic acids have been explored as inhibitors of enzymes such as HIV-1 integrase, and as dual inhibitors of EGFR and CDK2.

  • Receptor Antagonists: Specific indole-2-carboxylic acid derivatives have demonstrated antagonist activity at the CysLT1 receptor, while indole-2-carboxylic acid itself can act as a competitive antagonist at the glycine site of the NMDA receptor.

  • Inhibitors of Protein-Protein Interactions: Some indole-3-carboxylic acid-based molecules have been developed as dual inhibitors of Bcl-2/Mcl-1, and tricyclic indole-2-carboxylic acids are potent inhibitors of Mcl-1.

  • Allosteric Kinase Inhibitors: A derivative of 3-cyano-1H-indole-7-carboxylic acid has been identified as an allosteric inhibitor of the insulin-like growth factor-I receptor (IGF-1R).

It is crucial to emphasize that these findings relate to structurally distinct molecules and cannot be extrapolated to predict the activity of this compound. The specific arrangement of the dimethyl and carboxylic acid groups on the indole core of the query compound will dictate its unique pharmacological properties.

Future Directions

To ascertain the receptor binding profile and cross-reactivity of this compound, a systematic experimental investigation would be required. A suggested workflow for such an investigation is outlined below.

Experimental Workflow for Determining Receptor Cross-Reactivity

G cluster_0 Phase 1: Primary Target Identification cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: In-depth Characterization Compound Synthesis and QC Compound Synthesis and QC Broad Panel Screening Broad Panel Screening (e.g., Eurofins SafetyScreen, CEREP BioPrint) Compound Synthesis and QC->Broad Panel Screening Test Compound Hit Identification Identification of Primary Target(s) Broad Panel Screening->Hit Identification Binding Data Orthogonal Assays Orthogonal Confirmatory Assays (e.g., Functional Assays, Affinity Assays) Hit Identification->Orthogonal Assays Primary Target(s) Related Receptor Screening Screening against Related Receptors (e.g., Receptor Subtypes, Homologous Receptors) Orthogonal Assays->Related Receptor Screening Confirmed Primary Target Data Analysis Determination of Selectivity Ratios Related Receptor Screening->Data Analysis Binding/Functional Data Dose-Response Studies Dose-Response and Potency Determination (IC50 / EC50) Data Analysis->Dose-Response Studies Selective Compound Mechanism of Action Mechanism of Action Studies (e.g., Agonist, Antagonist, Allosteric Modulator) Dose-Response Studies->Mechanism of Action Signaling Pathway Analysis Downstream Signaling Pathway Analysis Mechanism of Action->Signaling Pathway Analysis

Caption: A generalized workflow for identifying the primary target and assessing the cross-reactivity of a novel compound.

In Vivo Validation of 2,3-Dimethyl-1H-indole-7-carboxylic Acid: A Comparative Guide for Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative framework for the in vivo validation of 2,3-Dimethyl-1H-indole-7-carboxylic acid as a potential anticancer agent. Due to the absence of direct in vivo studies for this specific compound, this document outlines a proposed validation pathway, drawing comparisons with established indole-based anticancer compounds with demonstrated in vivo efficacy.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds that have shown a wide range of biological activities, including potent anticancer properties. Various indole-2-carboxamides and indole-3-carboxylic acid derivatives have been reported to exhibit antiproliferative effects through mechanisms such as the inhibition of receptor tyrosine kinases (e.g., EGFR, VEGFR-2), cyclin-dependent kinases (CDKs), and the induction of apoptosis.[1][2][3] this compound, while its specific biological activities are not extensively characterized in vivo, is hypothesized to share similar anticancer potential based on its structural similarity to other active indole compounds.

This guide will compare the hypothetical in vivo performance of this compound against a known indole-2-carboxamide derivative, 5-chloro-N-(4-morpholinophenethyl)-3-methyl-1H-indole-2-carboxamide (referred to as Comparator A), which has demonstrated significant EGFR inhibitory and antiproliferative activity.[1]

Comparative Data on Anticancer Efficacy

The following table summarizes the hypothetical in vivo efficacy data for this compound in a human tumor xenograft model, compared to the reported data for Comparator A.

ParameterThis compound (Hypothetical Data)Comparator A (Published Data)Reference Compound (e.g., Doxorubicin)
Animal Model Nude mice bearing A549 lung cancer xenograftsNude mice bearing MCF-7 breast cancer xenograftsNude mice bearing A549 lung cancer xenografts
Dosage 50 mg/kg, oral, dailyNot specified in search results5 mg/kg, intraperitoneal, weekly
Tumor Growth Inhibition (TGI) ~60%Significant tumor growth suppression (qualitative)~75%
Body Weight Change < 5% lossNot specified~10% loss
Target Pathway Putative: EGFR/VEGFR-2 signalingEGFR inhibitionDNA intercalation

Proposed In Vivo Experimental Protocol

This section details a proposed methodology for validating the in vivo anticancer activity of this compound.

3.1. Animal Model

  • Species: Athymic nude mice (nu/nu), 6-8 weeks old.

  • Tumor Cell Line: A549 human non-small cell lung cancer cells.

  • Tumor Implantation: Subcutaneous injection of 5 x 10^6 A549 cells in 100 µL of Matrigel into the right flank of each mouse.

3.2. Study Design

  • Acclimatization: Animals are acclimatized for one week before tumor implantation.

  • Tumor Growth: Tumors are allowed to grow to a palpable size of approximately 100-150 mm³.

  • Randomization: Mice are randomized into three groups (n=8-10 per group):

    • Vehicle control (e.g., 0.5% carboxymethylcellulose).

    • This compound (50 mg/kg, p.o., daily).

    • Positive control (e.g., Doxorubicin, 5 mg/kg, i.p., weekly).

  • Treatment: Treatment is administered for 21 consecutive days.

  • Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after 21 days of treatment.

  • Tissue Collection: At the end of the study, tumors are excised, weighed, and processed for histological and immunohistochemical analysis (e.g., Ki-67 for proliferation, CD31 for angiogenesis).

3.3. Statistical Analysis

Data are to be presented as mean ± standard error of the mean (SEM). Statistical significance between the treatment and control groups will be determined using a one-way ANOVA followed by Dunnett's post-hoc test. A p-value of < 0.05 will be considered statistically significant.

Visualizing the Experimental Workflow and Signaling Pathway

4.1. Experimental Workflow Diagram

G cluster_prep Preparation cluster_treatment Treatment Phase (21 days) cluster_analysis Analysis acclimatization Acclimatization of Mice implantation Tumor Cell Implantation (A549 cells) acclimatization->implantation growth Tumor Growth to 100-150 mm³ implantation->growth randomization Randomization into Groups growth->randomization treatment_vehicle Vehicle Control treatment_test 2,3-Dimethyl-1H-indole- 7-carboxylic acid treatment_positive Positive Control (Doxorubicin) monitoring Monitor Tumor Volume & Body Weight treatment_test->monitoring termination Study Termination monitoring->termination excision Tumor Excision & Weighing termination->excision histology Histological Analysis (Ki-67, CD31) excision->histology data_analysis Statistical Data Analysis histology->data_analysis

In vivo validation workflow for anticancer activity.

4.2. Hypothesized Signaling Pathway

Based on the activity of similar indole derivatives, this compound may inhibit the EGFR/VEGFR-2 signaling pathways, which are crucial for tumor growth and angiogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Decreased Proliferation Transcription->Proliferation Inhibition Angiogenesis Decreased Angiogenesis Transcription->Angiogenesis Inhibition Apoptosis Increased Apoptosis Test_Compound 2,3-Dimethyl-1H-indole- 7-carboxylic acid Test_Compound->EGFR Inhibition Test_Compound->VEGFR2 Inhibition

Hypothesized inhibition of EGFR/VEGFR-2 signaling.

Conclusion

While direct in vivo evidence for the anticancer activity of this compound is currently lacking, its structural similarity to known kinase inhibitors provides a strong rationale for its investigation as a potential therapeutic agent. The proposed experimental framework offers a robust starting point for its in vivo validation. Future studies should focus on confirming its mechanism of action, determining its pharmacokinetic and pharmacodynamic profiles, and evaluating its efficacy in a broader range of cancer models.

References

Comparative analysis of synthetic routes for substituted indole-7-carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole-7-carboxylic acid scaffold is a crucial component in a multitude of pharmacologically active compounds. Its synthesis, however, presents unique challenges due to the regioselectivity required to functionalize the C-7 position of the indole nucleus. This guide provides a comparative analysis of prominent synthetic routes to substituted indole-7-carboxylic acids, offering detailed experimental protocols, quantitative data, and visual representations of the key chemical transformations and workflows.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for four distinct and effective methods for the synthesis of indole-7-carboxylic acids. These routes include the Bartoli Indole Synthesis, Directed ortho-Metalation, the Reissert Indole Synthesis, and a two-step process involving the synthesis and subsequent hydrolysis of 7-cyanoindole. Each method offers a unique set of advantages and is suited for different starting materials and desired substitution patterns.

Synthetic RouteKey Starting MaterialsKey Reagents & ConditionsReaction TimeOverall YieldKey Advantages
Bartoli Indole Synthesis Methyl 2-nitrobenzoate, Vinylmagnesium bromide1. Vinylmagnesium bromide, THF, -78 °C to rt; 2. Aqueous NH4Cl2-4 hours~50-60%Direct formation of the 7-substituted indole ring.
Directed ortho-Metalation N-protected indole1. s-BuLi, TMEDA, THF, -78 °C; 2. CO2; 3. Acidic workup3-5 hours~65-75%High regioselectivity for C-7 functionalization.
Reissert Indole Synthesis 2,6-Dinitrotoluene1. Diethyl oxalate, NaOEt, EtOH; 2. Fe, AcOH; 3. H2O, heatMulti-step~30-40%Utilizes readily available starting materials.
From 7-Cyanoindole 7-Cyanoindole1. NaOH, H2O/EtOH, reflux; 2. HCl4-6 hours>90% (hydrolysis step)High yield for the final hydrolysis step.

Visualizing the Synthetic Pathways

To further elucidate the chemical transformations involved, the following diagrams, generated using the DOT language, illustrate the core reaction schemes for the discussed synthetic routes.

Bartoli_Indole_Synthesis start Methyl 2-nitrobenzoate intermediate1 Nitroso Intermediate start->intermediate1 VinylMgBr (1 eq) intermediate2 Dihydropyrrole Intermediate intermediate1->intermediate2 VinylMgBr (2 eq) product Indole-7-carboxylic acid methyl ester intermediate2->product [3,3]-Sigmatropic Rearrangement & Cyclization Directed_Ortho_Metalation start N-protected Indole intermediate 7-Lithioindole Intermediate start->intermediate s-BuLi, TMEDA product N-protected Indole-7-carboxylic acid intermediate->product 1. CO2 2. H+ Experimental_Workflow A Starting Material Preparation B Reaction Setup & Execution A->B C Reaction Monitoring (TLC, LC-MS) B->C C->B Incomplete D Work-up & Product Isolation C->D Complete E Purification (Chromatography, Recrystallization) D->E F Characterization (NMR, MS, IR) E->F G Final Product F->G

Benchmarking 2,3-Dimethyl-1H-indole-7-carboxylic acid Against Known Fatty Acid Synthase (FASN) Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for benchmarking 2,3-Dimethyl-1H-indole-7-carboxylic acid. While direct experimental data on the inhibitory activity of this specific molecule is not extensively available in public literature, computational docking studies have identified it as a potential inhibitor of the thioesterase (TE) domain of human Fatty Acid Synthase (hFASN).

Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids.[1] Its upregulation is a well-established hallmark of many cancers, where it provides lipids for rapid membrane proliferation, energy storage, and post-translational modification of signaling proteins.[2][3] This dependency makes FASN an attractive therapeutic target in oncology and metabolic diseases.[3]

This document compares this compound against well-characterized FASN inhibitors, providing the necessary context, quantitative data on established drugs, and detailed experimental protocols to facilitate its evaluation.

Quantitative Comparison of FASN Inhibitors

The following table summarizes the inhibitory potency of known FASN inhibitors that serve as benchmarks in the field. A place is reserved for this compound, pending experimental validation.

CompoundTarget DomainMechanism of ActionBiochemical IC50Cellular Potency (IC50)
This compound Thioesterase (TE) (Predicted)Covalent (Predicted)Data Not AvailableData Not Available
Orlistat Thioesterase (TE)Irreversible, covalent inhibitor~1.35 µM[4]Varies by cell line
C75 Ketoacyl Synthase (KS)Irreversible, covalent inhibitor15.53 µM - 200 µM[5][6]~35 µM (PC3 cells)[7][8]
TVB-2640 (Denifanstat) Ketoacyl Synthase (KS)Reversible, non-covalent inhibitor0.052 µM[9]0.072 µM[9]

FASN Signaling and Inhibition Workflow

The diagrams below illustrate the central role of FASN in cellular metabolism and a general workflow for evaluating potential inhibitors.

FASN_Signaling_Pathway cluster_upstream Upstream Regulation cluster_fasn De Novo Lipogenesis cluster_downstream Downstream Cellular Processes cluster_inhibitors Points of Inhibition Growth_Factors Growth Factors (EGF, Steroids) PI3K_Akt PI3K/Akt Pathway Growth_Factors->PI3K_Akt SREBP1c SREBP-1c PI3K_Akt->SREBP1c FASN Fatty Acid Synthase (FASN) SREBP1c->FASN Upregulates Expression AcetylCoA Acetyl-CoA AcetylCoA->FASN MalonylCoA Malonyl-CoA MalonylCoA->FASN Palmitate Palmitate (C16:0) FASN->Palmitate NADPH NADPH NADPH->FASN Membrane_Synthesis Membrane Synthesis Palmitate->Membrane_Synthesis Energy_Storage Energy Storage (Triglycerides) Palmitate->Energy_Storage Protein_Acylation Protein Acylation (e.g., KRAS) Palmitate->Protein_Acylation Inhibitors FASN Inhibitors (e.g., TVB-2640, C75, Orlistat) Inhibitors->FASN

Caption: Simplified FASN signaling pathway and points of therapeutic intervention.

Inhibitor_Benchmarking_Workflow Start Novel Compound (2,3-Dimethyl-1H- indole-7-carboxylic acid) Biochemical_Assay In Vitro Biochemical Assay (FASN Activity) Start->Biochemical_Assay IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Cell_Based_Assay Cell-Based Assay (Cancer Cell Viability) IC50_Determination->Cell_Based_Assay Potent? Cellular_Potency Cellular Potency (GI50/IC50) Cell_Based_Assay->Cellular_Potency Selectivity_Profiling Selectivity Profiling (Off-Target Effects) Cellular_Potency->Selectivity_Profiling Active? Lead_Candidate Lead Candidate Evaluation Selectivity_Profiling->Lead_Candidate Selective?

Caption: General workflow for benchmarking a novel FASN inhibitor candidate.

Established FASN Inhibitors for Benchmarking

  • Orlistat (Tetrahydrolipstatin): An irreversible inhibitor that covalently binds to the thioesterase (TE) domain of FASN.[10] Originally developed as a pancreatic lipase inhibitor for obesity, its activity against FASN has positioned it as a tool compound and a candidate for drug repurposing in oncology.[11][12]

  • C75: A synthetic, irreversible small molecule that primarily targets the β-ketoacyl synthase (KS) domain of FASN.[7] It has been widely used in preclinical studies to probe the effects of FASN inhibition in cancer and metabolic models.[6]

  • TVB-2640 (Denifanstat): A first-in-class, orally bioavailable, and reversible inhibitor of FASN currently in clinical trials for various cancers.[3][13] Its favorable pharmacological profile and demonstrated clinical activity make it a key benchmark for new FASN-targeting agents.[14]

Detailed Experimental Protocols

Accurate and reproducible data are essential for benchmarking. The following protocols describe standard methodologies for key assays in FASN inhibitor evaluation.

Protocol 1: In Vitro FASN Inhibition Assay (Spectrophotometric)

This assay measures the activity of purified FASN by monitoring the consumption of the cofactor NADPH, which results in a decrease in absorbance at 340 nm.

Materials:

  • Purified recombinant human FASN enzyme.

  • Assay Buffer: 100 mM potassium phosphate (pH 6.5), 2 mM EDTA, 10 mM cysteine.

  • Substrates: Acetyl-CoA, Malonyl-CoA.

  • Cofactor: NADPH.

  • Test Compound: this compound and benchmark inhibitors (e.g., TVB-2640) dissolved in DMSO.

  • 96-well UV-transparent microplate.

  • Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and benchmark inhibitors in DMSO. Further dilute in Assay Buffer to the final desired concentrations.

  • Reaction Mixture: In each well of the 96-well plate, add:

    • 50 µL of Assay Buffer.

    • 10 µL of Acetyl-CoA solution (final concentration ~50 µM).

    • 10 µL of diluted inhibitor or vehicle (DMSO) control.

    • 10 µL of purified FASN enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding to the enzyme.

  • Initiate Reaction: Add 10 µL of Malonyl-CoA (final concentration ~80 µM) and 10 µL of NADPH (final concentration ~200 µM) to each well to start the reaction.[15]

  • Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve).

    • Normalize the rates to the vehicle (DMSO) control, which represents 100% enzyme activity.

    • Plot the percentage of FASN activity against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.

Protocol 2: Cell-Based FASN Potency Assay (MTT Cell Viability)

This protocol determines the effect of FASN inhibition on the viability of cancer cells that are highly dependent on de novo lipogenesis.

Materials:

  • Cancer cell line known to overexpress FASN (e.g., PC-3 prostate cancer, SK-BR-3 breast cancer).

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Test Compound and benchmark inhibitors.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization Buffer (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and benchmark inhibitors in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle (DMSO) as a negative control and wells with medium only as a background control.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of Solubilization Buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Normalize the data to the vehicle-treated control cells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of inhibitor concentration.

    • Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value using non-linear regression.

Conclusion

The provided framework establishes a clear path for the experimental evaluation of this compound. While computational data points towards FASN as a potential target, rigorous biochemical and cell-based assays are imperative to validate this hypothesis and accurately determine its potency. By benchmarking against established inhibitors such as Orlistat, C75, and the clinical-stage compound TVB-2640, researchers can effectively position this novel indole derivative within the landscape of FASN-targeted therapeutics and determine its potential for further development.

References

Reproducibility in Focus: A Comparative Guide to Experiments Involving 2,3-Dimethyl-1H-indole-7-carboxylic Acid and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comparative overview of synthetic methodologies and biological evaluations related to 2,3-Dimethyl-1H-indole-7-carboxylic acid and its structural analogs. By presenting detailed protocols and collated data, we aim to facilitate the consistent reproduction of key experiments in the exploration of indole-based compounds.

While specific experimental data for this compound is not extensively available in publicly accessible literature, its structural motif is shared with a class of compounds demonstrating significant biological activities. This guide leverages established protocols for the synthesis of the 2,3-dimethylindole core and compares the biological performance of representative indole carboxylic acid derivatives, for which detailed experimental data has been published.

Synthetic Reproducibility: The Fischer Indole Synthesis

A cornerstone for the synthesis of the 2,3-dimethylindole scaffold is the Fischer indole synthesis. This method offers a reproducible pathway to the core structure of the target molecule.

General Experimental Protocol: Fischer Indole Synthesis of 2,3-Dimethylindoles

This protocol is adapted from established methods for the synthesis of 2,3-dimethylindole derivatives.[1][2]

Materials:

  • Substituted phenylhydrazine hydrochloride

  • Butan-2-one (methyl ethyl ketone)

  • Catalyst (e.g., polyphosphoric acid, zinc chloride, or antimony phosphate[1])

  • Solvent (e.g., ethanol, methanol, or acetic acid)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • A mixture of the appropriately substituted phenylhydrazine hydrochloride (1 equivalent) and butan-2-one (1.2 equivalents) in a suitable solvent is prepared.

  • The catalyst (0.5-1 equivalent) is added to the mixture.

  • The reaction mixture is heated to reflux and stirred for a period of 2-6 hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and neutralized with a saturated solution of sodium bicarbonate.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2,3-dimethylindole derivative.

Characterization: The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Comparative Biological Evaluation of Indole Carboxylic Acid Derivatives

Due to the limited public data on the biological activity of this compound, this section presents a comparative analysis of well-characterized indole carboxylic acid derivatives from the scientific literature. These compounds, while structurally distinct, provide a valuable reference for potential biological activities and the experimental protocols used for their evaluation.

CompoundTargetAssay TypeIC₅₀/Kᵢ ValueReference
Compound A (Indole-2-carboxylic acid derivative)HIV-1 IntegraseStrand Transfer Assay3.11 µM (IC₅₀)[3]
Compound B (Indole-2-carboxylic acid derivative)IDO1/TDOEnzyme Inhibition Assay1.17 µM (IDO1, IC₅₀) 1.55 µM (TDO, IC₅₀)[4]
Compound C (Indole-3-carboxylic acid derivative)Herbicidal (TIR1 antagonist)Root Inhibition (Rape)>90% inhibition at 10 mg/L[5]
Compound D (Indole-7-carboxylic acid amide)Dopamine D₃ ReceptorRadioligand Binding Assay0.18 nM (Kᵢ)[6][7]

Experimental Protocols for Biological Assays

To ensure the reproducibility of the comparative data, the following are detailed methodologies for the key biological experiments cited.

HIV-1 Integrase Strand Transfer Assay (for Compound A)

Protocol adapted from literature.[3]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing HIV-1 integrase, a donor DNA substrate, and a target DNA substrate in a suitable buffer.

  • Compound Incubation: The test compound (e.g., Compound A) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

  • Reaction Initiation and Incubation: The reaction is initiated and incubated at 37°C for 1-2 hours.

  • Quenching and Analysis: The reaction is stopped, and the DNA products are separated by gel electrophoresis.

  • Data Analysis: The intensity of the bands corresponding to the strand transfer products is quantified, and the IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration.

IDO1/TDO Enzyme Inhibition Assay (for Compound B)

Protocol adapted from literature.[4]

  • Enzyme and Substrate Preparation: Recombinant human IDO1 or TDO enzyme and the substrate L-tryptophan are prepared in an assay buffer.

  • Compound Incubation: The test compound (e.g., Compound B) is pre-incubated with the enzyme at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of L-tryptophan.

  • Detection of Kynurenine: The formation of kynurenine, the product of tryptophan catabolism, is measured spectrophotometrically at a specific wavelength after a defined incubation period.

  • Data Analysis: The IC₅₀ value is determined by calculating the percentage of enzyme inhibition at each compound concentration and fitting the data to a dose-response curve.

Herbicidal Activity Assay (for Compound C)

Protocol adapted from literature.[5]

  • Plant Material: Seeds of a model plant (e.g., rape, Brassica napus) are used.

  • Treatment Application: Seeds are placed on filter paper in Petri dishes containing different concentrations of the test compound (e.g., Compound C) dissolved in a suitable solvent. A solvent-only control is included.

  • Incubation: The Petri dishes are incubated in a controlled environment (temperature, light) for a specified period (e.g., 7 days).

  • Measurement: The root length of the seedlings is measured.

  • Data Analysis: The percentage of root growth inhibition is calculated relative to the control group.

Dopamine D₃ Receptor Radioligand Binding Assay (for Compound D)

Protocol adapted from literature.[6][7]

  • Membrane Preparation: Cell membranes expressing the human dopamine D₃ receptor are prepared.

  • Binding Reaction: The membranes are incubated with a specific radioligand (e.g., [³H]spiperone) and varying concentrations of the test compound (e.g., Compound D). Non-specific binding is determined in the presence of a high concentration of a known D₃ antagonist.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The Kᵢ value is calculated from the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the biological context, the following diagrams are provided.

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Phenylhydrazine Substituted Phenylhydrazine Reaction_Vessel Reaction Vessel (Solvent + Catalyst) Phenylhydrazine->Reaction_Vessel Butanone Butan-2-one Butanone->Reaction_Vessel Reflux Reflux (Heating) Reaction_Vessel->Reflux Neutralization Neutralization (NaHCO₃) Reflux->Neutralization Extraction Extraction (Ethyl Acetate) Neutralization->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Product 2,3-Dimethylindole Derivative Chromatography->Product

Caption: Workflow for the Fischer Indole Synthesis.

HIV_Integrase_Inhibition_Pathway cluster_virus HIV Life Cycle cluster_inhibition Inhibition Mechanism Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration into Host DNA Viral_DNA->Integration Mediated by Integrase Integrase HIV-1 Integrase Integrase->Integration Blocked_Integration Blocked Integration Provirus Provirus Integration->Provirus Inhibitor Indole-2-carboxylic acid Derivative (e.g., Compound A) Inhibitor->Integrase Binds to active site

Caption: Inhibition of HIV-1 Integrase Signaling.

References

A Head-to-Head Comparison of 2,3-Dimethyl-1H-indole-7-carboxylic Acid and its Regioisomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and medicinal chemistry, indole-based scaffolds are of paramount importance due to their prevalence in biologically active compounds. The strategic placement of functional groups on the indole ring can dramatically influence the physicochemical properties and biological activity of these molecules. This guide provides a head-to-head comparison of 2,3-Dimethyl-1H-indole-7-carboxylic acid and its regioisomers (4-, 5-, and 6-carboxylic acid derivatives), offering a valuable resource for researchers, scientists, and drug development professionals. While direct comparative experimental data is limited in the public domain, this guide furnishes the fundamental physicochemical properties and outlines the essential experimental protocols required to generate comprehensive comparative data.

Physicochemical Properties

The position of the carboxylic acid group on the 2,3-dimethyl-1H-indole core is expected to significantly impact properties such as acidity (pKa), lipophilicity (LogP), and solubility. These parameters are critical for predicting the pharmacokinetic and pharmacodynamic behavior of potential drug candidates. Below is a summary of available and predicted data for the target compound and its regioisomers.

Property2,3-Dimethyl-1H-indole-4-carboxylic acid2,3-Dimethyl-1H-indole-5-carboxylic acid2,3-Dimethyl-1H-indole-6-carboxylic acidThis compound
Molecular Formula C₁₁H₁₁NO₂C₁₁H₁₁NO₂C₁₁H₁₁NO₂C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol 189.21 g/mol 189.21 g/mol [1]189.22 g/mol [2]
CAS Number Not readily available14844-73-6[3]103986-06-7[4]103986-07-8[2][5]
Predicted XLogP3 Not Available2.3[6]2.3[7]Not Available
pKa Data not availableData not availableData not availableData not available
Aqueous Solubility Data not availableData not availableData not availableData not available
Physical Form Solid (predicted)Solid[3]Solid (predicted)Solid (predicted)

Note: The lack of extensive experimental data for these specific regioisomers highlights a research gap. The subsequent sections provide detailed protocols to enable researchers to generate this critical information.

Biological Activity Context

Indole carboxylic acids are recognized as privileged structures in drug discovery, serving as scaffolds for a variety of therapeutic agents. Derivatives have been investigated as kinase inhibitors, receptor antagonists, and antibacterial agents. The spatial orientation of the carboxylic acid, which dictates potential interactions with biological targets, is a key determinant of a compound's activity and selectivity. For instance, indole derivatives have been identified as potent inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and as antagonists for G protein-coupled receptors (GPCRs).

To elucidate the biological potential of this compound and its regioisomers, a systematic evaluation against a panel of relevant biological targets is necessary. The following experimental protocols provide a framework for such an investigation.

Experimental Protocols

General Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for the head-to-head comparison of the indole carboxylic acid regioisomers.

G cluster_0 Compound Acquisition & Purity Assessment cluster_1 Physicochemical Profiling cluster_2 Biological Screening cluster_3 Data Analysis & Comparison Synthesis Synthesis of Regioisomers Purification Purification (e.g., HPLC) Synthesis->Purification QC Purity & Structural Verification (NMR, MS) Purification->QC pKa pKa Determination QC->pKa Solubility Aqueous Solubility Assay QC->Solubility LogP LogP Measurement QC->LogP Kinase In Vitro Kinase Inhibition Assay QC->Kinase GPCR GPCR Binding Assay QC->GPCR Cell Cell-Based Proliferation/Toxicity Assay QC->Cell Analysis Head-to-Head Data Comparison pKa->Analysis Solubility->Analysis LogP->Analysis Kinase->Analysis GPCR->Analysis Cell->Analysis SAR Structure-Activity Relationship (SAR) Analysis Analysis->SAR

Caption: A logical workflow for the comprehensive comparison of indole regioisomers.

Protocol 1: Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Objective: To determine the pKa of each regioisomer, providing a quantitative measure of its acidity.

Materials:

  • 2,3-Dimethyl-1H-indole-carboxylic acid regioisomer

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water, ethanol (or a suitable co-solvent for dissolution)

  • pH meter with a calibrated electrode

  • Stir plate and stir bar

  • Buret

Procedure:

  • Accurately weigh approximately 10-20 mg of the indole carboxylic acid and dissolve it in a minimal amount of ethanol.

  • Add deionized water to bring the total volume to 50 mL.

  • Place the solution on a stir plate and immerse the pH electrode.

  • Allow the pH reading to stabilize and record the initial pH.

  • Titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.1 mL) and recording the pH after each addition.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of NaOH added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the thermodynamic aqueous solubility of each regioisomer.

Materials:

  • 2,3-Dimethyl-1H-indole-carboxylic acid regioisomer

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vials with screw caps

  • Shaker or rotator

  • Centrifuge

  • HPLC system with a suitable column and UV detector

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of PBS (e.g., 1 mL).

  • Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent (e.g., mobile phase for HPLC).

  • Quantify the concentration of the dissolved compound using a pre-validated HPLC method with a standard curve.

  • The determined concentration represents the aqueous solubility of the compound.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Objective: To assess the inhibitory activity of the regioisomers against a selected protein kinase (e.g., a receptor tyrosine kinase).

Materials:

  • Recombinant protein kinase and its specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 2,3-Dimethyl-1H-indole-carboxylic acid regioisomers dissolved in DMSO

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In the wells of the plate, add the kinase, the specific substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathway Visualization

The following diagram illustrates a simplified generic signaling pathway that can be modulated by kinase inhibitors, a potential therapeutic application for indole derivatives.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor Ligand->RTK Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Phosphorylates Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor Indole Carboxylic Acid (Kinase Inhibitor) Inhibitor->RTK Inhibits ATP binding

References

Safety Operating Guide

Personal protective equipment for handling 2,3-Dimethyl-1H-indole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide: 2,3-Dimethyl-1H-indole-7-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of structurally related indole and carboxylic acid derivatives. It is imperative to treat this compound as a potentially hazardous substance and to adhere to stringent laboratory safety protocols.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards and data from related compounds.[1][2]

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles are required at all times.[1] A face shield should be worn for splash hazards.[2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[1][2] Inspect gloves for integrity before each use.
Body Protection Laboratory CoatA full-length, buttoned lab coat is mandatory to protect skin and clothing.[1][2]
Respiratory Protection Fume Hood / RespiratorUse in a well-ventilated area or a chemical fume hood.[1] A NIOSH-approved respirator may be necessary for operations with a high likelihood of generating dust or aerosols.
Foot Protection Closed-Toe ShoesShoes that fully cover the feet are required.[1]
Operational Plan: Handling and Storage

Adherence to a strict operational plan is critical to minimize risk and ensure a safe laboratory environment.

Engineering Controls:

  • Ventilation: All work with this compound, especially when handling the solid form or preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

Safe Handling Practices:

  • Weighing: If weighing the solid compound, do so within the fume hood on a tared weigh boat.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[3] Wash hands thoroughly after handling.[3][4] Do not eat, drink, or smoke in the laboratory.[5]

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.[5][6]

  • Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[5][7]

Disposal Plan

Proper disposal of this compound and associated waste is essential to protect personnel and the environment.

  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

    • This includes contaminated lab supplies such as gloves, weigh boats, and paper towels.

  • Disposal Method:

    • Dispose of the chemical waste through a licensed hazardous waste disposal company.

    • Follow all local, state, and federal regulations for the disposal of chemical waste.

    • Do not pour any waste containing this compound down the drain.[1]

Experimental Workflow

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Solid Compound handle_solution Prepare Solution handle_weigh->handle_solution cleanup_decontaminate Decontaminate Work Area cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

Caption: Experimental Workflow for Safe Handling of this compound.

References

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